Vonafexor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGQSYUNOIJBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192171-69-9 | |
| Record name | Vonafexor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VONAFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vonafexor's Mechanism of Action in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vonafexor (EYP001) is a potent and selective, non-steroidal, non-bile acid farnesoid X receptor (FXR) agonist under investigation for the treatment of metabolic liver diseases such as non-alcoholic steatohepatitis (NASH). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR represents a prime therapeutic target. This technical guide delineates the molecular mechanism of this compound in hepatocytes, focusing on its engagement with the FXR signaling pathway and subsequent downstream effects on gene expression, metabolism, and inflammation. The information presented herein is a synthesis of preclinical and clinical data, intended to provide a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to this compound and the Farnesoid X Receptor (FXR)
This compound is a synthetic, orally bioavailable small molecule that acts as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys. FXR is a critical sensor for bile acids, the natural ligands that activate it. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This intricate regulatory network governs a wide array of metabolic processes, making FXR an attractive target for therapeutic intervention in liver and metabolic diseases. This compound's non-bile acid structure and high selectivity for FXR are designed to optimize therapeutic efficacy while potentially mitigating side effects associated with first-generation FXR agonists.[1]
Core Mechanism of Action in Hepatocytes
In hepatocytes, this compound's primary mechanism of action is the activation of FXR, which initiates a cascade of transcriptional events that collectively contribute to the restoration of metabolic homeostasis. The key effects of this compound in the liver can be categorized into three main areas: regulation of bile acid metabolism, modulation of lipid and glucose metabolism, and anti-inflammatory effects.
Regulation of Bile Acid Homeostasis
A central role of FXR activation is the tight regulation of intracellular bile acid concentrations to prevent their cytotoxic accumulation. This compound mimics the action of endogenous bile acids by activating FXR, leading to:
-
Induction of Small Heterodimer Partner (SHP): Activated FXR robustly induces the expression of SHP (encoded by the NR0B2 gene), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a transcriptional repressor of several key genes, most notably CYP7A1.
-
Repression of Cholesterol 7α-hydroxylase (CYP7A1): CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. By inducing SHP, which inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α) on the CYP7A1 promoter, this compound effectively suppresses bile acid synthesis.
-
Upregulation of Bile Salt Export Pump (BSEP): FXR activation directly upregulates the expression of the Bile Salt Export Pump (ABCB11), a canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile. This enhances the clearance of bile acids from the liver.
Modulation of Lipid and Glucose Metabolism
Dysregulated lipid metabolism is a hallmark of NASH. This compound, through FXR activation, exerts beneficial effects on hepatic lipid and glucose homeostasis.
-
Inhibition of Lipogenesis: FXR activation has been shown to suppress de novo lipogenesis. One key mechanism involves the SHP-mediated inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[2][3] By downregulating SREBP-1c, this compound reduces the synthesis of fatty acids and triglycerides in hepatocytes.[4][5]
-
Impact on Glucose Metabolism: FXR plays a role in regulating glucose metabolism, although the mechanisms are complex. FXR activation has been linked to both the suppression of gluconeogenesis and the promotion of glycogen synthesis, contributing to improved glucose control.
Anti-inflammatory Effects
Chronic inflammation is a key driver of liver injury and fibrosis in NASH. This compound exhibits anti-inflammatory properties in hepatocytes through the modulation of key inflammatory signaling pathways.
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a central transcription factor that orchestrates the inflammatory response by inducing the expression of pro-inflammatory cytokines and chemokines.[6][7] Activated FXR has been shown to antagonize NF-κB signaling.[8][9] This can occur through several mechanisms, including the physical interaction of FXR with NF-κB components, thereby preventing their binding to DNA, and the induction of SHP, which can also inhibit NF-κB activity.[8][9] By suppressing the NF-κB pathway, this compound can reduce the production of inflammatory mediators in the liver.[10]
Quantitative Data from Clinical and Preclinical Studies
While specific in vitro potency data such as EC50 values for this compound in primary human hepatocytes are not publicly available, the LIVIFY Phase IIa clinical trial provides valuable quantitative insights into its efficacy in patients with NASH.[11]
Table 1: Key Efficacy Endpoints from the LIVIFY Phase IIa Trial (Part B, 12 Weeks) [11][12][13]
| Endpoint | Placebo (n=32) | This compound 100 mg QD (n=32) | This compound 200 mg QD (n=32) |
| Absolute Change in Liver Fat Content (LFC) from Baseline (MRI-PDFF) | -2.3% (0.9 SE) | -6.3% (0.9 SE) | -5.4% (0.9 SE) |
| Relative Reduction in LFC from Baseline | 10.6% | 30.5% | 25.3% |
| Patients with >30% Relative LFC Reduction | 12.5% | 50.0% | 39.3% |
| Change in Alanine Aminotransferase (ALT) (U/L) | - | Significant Reduction | Significant Reduction |
| Change in Gamma-Glutamyl Transferase (GGT) (U/L) | - | Significant Reduction | Significant Reduction |
Data presented as least-square mean (standard error) unless otherwise specified. QD: once daily.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound's mechanism of action.
In Vitro FXR Transactivation Assay
Objective: To determine the agonist activity of this compound on the Farnesoid X Receptor.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293T) or human hepatoma (HepG2) cells are commonly used.[14][15] Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with expression vectors for human FXR and its heterodimeric partner RXR. A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene is also co-transfected. A constitutively expressed Renilla luciferase vector is often included for normalization of transfection efficiency.[14]
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a known FXR agonist (e.g., GW4064) as a positive control for 18-24 hours.
-
Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis.
Gene Expression Analysis in Primary Human Hepatocytes
Objective: To evaluate the effect of this compound on the expression of FXR target genes.
Methodology:
-
Hepatocyte Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates. Cells are allowed to acclimate before treatment.
-
Compound Treatment: Hepatocytes are treated with this compound at various concentrations for a specified period (e.g., 24-48 hours).
-
RNA Isolation: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., NR0B2 (SHP), ABCB11 (BSEP), CYP7A1) and a housekeeping gene (e.g., GAPDH) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to vehicle-treated control cells.
LIVIFY Clinical Trial Methodology (Liver Fat Quantification)
Objective: To assess the efficacy of this compound in reducing liver fat content in patients with NASH.
Methodology:
-
Patient Population: The trial enrolled patients with F2-F3 NASH.[16]
-
Study Design: A randomized, double-blind, placebo-controlled Phase IIa trial.[11] Patients were randomized to receive once-daily doses of this compound (100 mg or 200 mg) or placebo for 12 weeks.[16]
-
Primary Endpoint Measurement (MRI-PDFF):
-
Image Acquisition: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) was used to quantify liver fat content at baseline and at the end of the treatment period.[11] This technique involves acquiring a multi-echo gradient echo sequence to separate the signals from water and fat protons.[17][18]
-
Image Analysis: Specialized software is used to process the MRI data and generate a PDFF map of the entire liver. Regions of interest (ROIs) are drawn in multiple liver segments to obtain an average PDFF value for the whole liver, expressed as a percentage.[19]
-
-
Secondary Endpoint Measurement (Liver Enzymes):
Conclusion
This compound's mechanism of action in hepatocytes is centered on its potent and selective agonism of the Farnesoid X Receptor. This leads to a coordinated transcriptional response that favorably modulates bile acid homeostasis, lipid metabolism, and inflammatory signaling. Clinical data from the LIVIFY trial have demonstrated this compound's ability to significantly reduce liver fat content and improve liver enzyme levels in patients with NASH. These findings underscore the therapeutic potential of this compound as a treatment for metabolic liver diseases and provide a strong rationale for its continued development. Further research into the nuanced aspects of this compound-mediated FXR activation will continue to refine our understanding of its therapeutic effects.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. The role of SREBP-1c in nutritional regulation of lipogenic enzyme gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SREBP-1c and lipogenesis in the liver: an update1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. advances.umw.edu.pl [advances.umw.edu.pl]
- 7. biorxiv.org [biorxiv.org]
- 8. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR activation suppresses NF-κB signaling, proliferation and migration in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 11. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. researchgate.net [researchgate.net]
- 15. signosisinc.com [signosisinc.com]
- 16. scribd.com [scribd.com]
- 17. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MRI and MRE for non-invasive quantitative assessment of hepatic steatosis and fibrosis in NAFLD and NASH: Clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. gut.bmj.com [gut.bmj.com]
Vonafexor: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid, selective farnesoid X receptor (FXR) agonist currently under clinical investigation for the treatment of metabolic and fibrotic diseases, primarily those affecting the liver and kidneys.[1][2][3] Initially explored as an antidiabetic molecule, its potent anti-inflammatory and anti-fibrotic properties have shifted its development focus towards conditions such as Metabolic Dysfunction-Associated Steatohepatitis (MASH), Chronic Kidney Disease (CKD), and the rare genetic disorder Alport syndrome.[4][5] This document provides a comprehensive technical overview of this compound, including its discovery, chemical properties, mechanism of action, and a detailed summary of key preclinical and clinical findings. While the precise chemical synthesis route for this compound is proprietary and not publicly disclosed, this guide consolidates available data on its development and experimental protocols to serve as a valuable resource for the scientific community.
Discovery and Development
This compound (also known as EYP001) was identified as a potent and selective FXR agonist through a collaborative effort involving Edelris, INSERM, and Poxel.[4] The initial medicinal chemistry program was aimed at discovering novel treatments for diabetes.[4] However, subsequent research revealed its significant impact on the hepatitis B virus (HBV) DNA and viral antigen production, highlighting its broader therapeutic potential.[4]
The development of this compound was later advanced by ENYO Pharma, which is currently conducting clinical trials for diseases involving impaired kidney function, such as Alport syndrome and CKD, as well as for MASH (formerly NASH).[1][2] this compound is noted for its unique chemical structure, which differs from other FXR agonists and is believed to induce a distinct set of target genes.[2] It has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of Alport syndrome.[5][6]
Chemical Properties and Synthesis
This compound is a small molecule with the following chemical identifiers:
| Property | Value |
| IUPAC Name | 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid |
| CAS Number | 1192171-69-9[7] |
| Molecular Formula | C₁₉H₁₅Cl₃N₂O₅S[8][9] |
| Molecular Weight | 489.75 g/mol [9] |
| Modality | Small Molecule[10] |
(Image Source: PubChem CID 67202717)
Chemical Synthesis:
The detailed synthetic route for this compound is not publicly available and is considered proprietary information. Medicinal chemistry programs for such molecules typically involve hit-to-lead optimization and the synthesis of focused compound libraries to establish structure-activity relationships (SAR) and refine the pharmacological profile for efficacy and safety.[4]
Mechanism of Action: FXR Agonism
This compound exerts its therapeutic effects by selectively activating the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, kidneys, and gut.[1][2] FXR is a key regulator of a multitude of biological processes, including bile acid homeostasis, lipid and glucose metabolism, inflammation, and fibrosis.[2]
Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
Key pathways influenced by FXR activation include:
-
Bile Acid Synthesis: FXR activation in the intestine induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which travels to the liver and represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11] This feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids.
-
Lipid Metabolism: FXR activation helps to decrease triglyceride levels by repressing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key lipogenic transcription factor, and increasing the expression of genes involved in fatty acid β-oxidation, such as PPARα.[12]
-
Glucose Metabolism: FXR plays a role in regulating hepatic glucose production. Its activation can improve insulin sensitivity and glucose tolerance.[12][13]
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation can suppress inflammatory pathways, such as those mediated by NF-κB, and has been shown to prevent and resolve liver fibrosis.[14]
Preclinical Studies
This compound has demonstrated significant efficacy in multiple preclinical animal models of kidney disease.
| Model | Key Findings | Reference |
| Severe Alport Syndrome Mouse Model | Strongly improved kidney morphology and remodeling.Improved renal function. | [1][2] |
| Severe Chronic Kidney Disease (CKD) Mouse Model | Strong and significant curative effect on kidney biology after 3 weeks.Improved kidney morphology, remodeling, renal interstitial fibrosis, and inflammation.Beneficial effect was unique compared to other FXR agonists and higher than Losartan. | [1][2] |
Experimental Workflow: Preclinical Animal Study
The general workflow for these preclinical assessments involves treating diseased animal models with this compound and evaluating changes in kidney health through various analyses.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound series – ENYO Pharma [enyopharma.com]
- 3. Pipeline – ENYO Pharma [enyopharma.com]
- 4. Medicinal chemistry - Edelris [edelris.com]
- 5. biospace.com [biospace.com]
- 6. ENYO Pharma Announces a €39 Million Series C Financing and FDA Clearance to Advance this compound in a Phase 2 Clinical Trial for Patients With Alport Syndrome - 뉴스와이어 [newswire.co.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C19H15Cl3N2O5S | CID 67202717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Differential regulation of bile acid homeostasis by the farnesoid X receptor in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biospace.com [biospace.com]
Vonafexor: A Deep Dive into its Molecular Landscape and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism.[1] As a highly selective and potent activator of FXR, this compound has emerged as a promising therapeutic candidate for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), chronic kidney disease (CKD), and Alport syndrome.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with a distinct chemical architecture that differentiates it from other FXR agonists.[1] Its systematic IUPAC name is 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid.[3]
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅Cl₃N₂O₅S | [3] |
| Molecular Weight | 489.8 g/mol | [3] |
| IUPAC Name | 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | [3] |
| CAS Number | 1192171-69-9 | [3] |
| Physical State | Solid | |
| Solubility | Soluble in DMSO, not in water | [4] |
| Melting Point | Data not available | |
| pKa | Data not available |
Mechanism of Action: A Selective FXR Agonist
This compound exerts its therapeutic effects by selectively binding to and activating the farnesoid X receptor (FXR), a nuclear receptor predominantly expressed in the liver, intestine, and kidneys.[1] FXR plays a pivotal role in maintaining metabolic homeostasis. Upon activation by its natural ligands, bile acids, or synthetic agonists like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
This compound's activation of FXR leads to a cascade of downstream effects that contribute to its therapeutic efficacy. These include:
-
Regulation of Bile Acid Synthesis and Transport: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. It also promotes bile acid efflux from hepatocytes by upregulating the expression of transporters like the bile salt export pump (BSEP).[6]
-
Anti-inflammatory and Anti-fibrotic Effects: this compound has demonstrated potent anti-inflammatory and anti-fibrotic properties in preclinical models.[2] This is achieved through the modulation of various signaling pathways involved in inflammation and fibrosis.
-
Metabolic Regulation: FXR activation influences glucose and lipid metabolism, contributing to improved insulin sensitivity and reduced hepatic fat accumulation.[1]
Figure 1: Simplified signaling pathway of this compound-mediated FXR activation.
In Vitro and In Vivo Efficacy
This compound has demonstrated significant efficacy in various preclinical and clinical studies.
Table 2: In Vitro FXR Activation
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC₅₀ | Data not available | - | - |
While specific EC₅₀ values are not publicly available, in vitro studies have confirmed this compound as a highly selective FXR agonist.[7]
Preclinical Studies in Kidney Disease
Preclinical studies in mouse models of severe chronic kidney disease (CKD) and Alport syndrome have shown that this compound treatment leads to significant improvements in kidney morphology, remodeling, and function.[1] These studies have highlighted its potent anti-fibrotic and anti-inflammatory effects in the kidneys.[2]
Experimental Protocol: this compound in a Mouse Model of Chronic Kidney Disease
A key preclinical study investigating the efficacy of this compound in a CKD mouse model could follow a protocol similar to this:
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old, are subjected to unilateral ureteral obstruction (UUO) to induce renal interstitial fibrosis, a hallmark of CKD. A sham-operated group serves as the control.
-
Treatment: Starting one day after UUO surgery, mice are orally administered either vehicle (e.g., 0.5% carboxymethylcellulose) or this compound at a specified dose (e.g., 10 mg/kg/day) for a period of 7 to 14 days.
-
Endpoint Analysis:
-
Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome and Sirius red to assess the degree of interstitial fibrosis.
-
Immunohistochemistry: Kidney sections are stained for markers of fibrosis (e.g., α-smooth muscle actin, collagen I) and inflammation (e.g., F4/80 for macrophages).
-
Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR is performed to measure the expression of genes involved in fibrosis (e.g., Tgf-β1, Col1a1) and inflammation (e.g., Tnf-α, Il-6).
-
Biochemical Analysis: Serum creatinine and blood urea nitrogen (BUN) levels are measured to assess renal function.
-
Figure 2: General workflow for a preclinical study of this compound in a CKD mouse model.
Clinical Trials in NASH: The LIVIFY Study
The LIVIFY study, a Phase IIa clinical trial, evaluated the safety and efficacy of this compound in patients with NASH and liver fibrosis.[8] The trial demonstrated that once-daily oral administration of this compound led to significant reductions in liver fat content, a key marker of NASH severity.[9]
Table 3: Key Efficacy Results from the LIVIFY Phase IIa Trial (12 Weeks)
| Treatment Group | Mean Absolute Reduction in Liver Fat Content | Mean Relative Reduction in Liver Fat Content | Reference |
| Placebo | 2.3% | 10.6% | [5][9] |
| This compound 100mg QD | 6.3% | 30.5% | [5][9] |
| This compound 200mg QD | 5.4% | 25.3% | [5][9] |
Beyond its effects on liver fat, the LIVIFY trial also showed that this compound treatment resulted in improvements in liver enzymes and kidney function.[5][8]
Pharmacokinetics
While detailed human pharmacokinetic parameters for this compound are not extensively published, it is known to be an orally bioavailable compound.[4]
Table 4: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Cmax | Data not available | - | |
| Tmax | Data not available | - | |
| AUC | Data not available | - | |
| Half-life | Data not available | - |
Safety and Tolerability
Clinical trials have shown that this compound is generally well-tolerated.[7][10] The most commonly reported adverse event is mild to moderate pruritus (itching), which is a known class effect of FXR agonists.[10]
Conclusion
This compound is a promising, selective FXR agonist with a unique molecular profile and demonstrated efficacy in preclinical models of kidney disease and clinical trials for NASH. Its ability to modulate key metabolic and inflammatory pathways underscores its therapeutic potential for a range of challenging diseases. Further research and ongoing clinical development will continue to elucidate the full scope of this compound's utility in the clinical setting.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. ENYO Pharma announces a €39 million Series C financing and FDA clearance to advance this compound in a Phase 2 clinical trial for patients with Alport syndrome – ENYO Pharma [enyopharma.com]
- 3. This compound | C19H15Cl3N2O5S | CID 67202717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enyopharma.com [enyopharma.com]
- 9. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 10. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Vonafexor Target Engagement in Renal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR) currently under investigation for the treatment of renal diseases, including Chronic Kidney Disease (CKD) and Alport Syndrome[1][2]. FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, where it acts as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways[1][2]. In the kidney, FXR is predominantly found in the proximal tubules and to a lesser extent in the loops of Henle[3]. Activation of FXR in renal cells has been shown to exert protective effects against kidney injury by mitigating inflammation, oxidative stress, and fibrosis[1][4][5]. This technical guide provides a detailed overview of this compound's target engagement in renal cells, summarizing available data, outlining key experimental protocols for its assessment, and visualizing the underlying signaling pathways.
Mechanism of Action in Renal Cells
As a potent and selective FXR agonist, this compound binds to and activates FXR in renal tubular epithelial cells. This ligand-activated transcription factor then forms a heterodimer with the Retinoid X Receptor (RXR). The this compound-FXR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various cellular processes, leading to an anti-fibrotic and anti-inflammatory response.
Preclinical studies in mouse models of CKD and Alport syndrome have demonstrated that this compound confers significant therapeutic benefits. Treatment with this compound resulted in improved kidney morphology and remodeling, and a reduction in renal interstitial fibrosis and inflammation[2]. These effects were found to be superior to those of other FXR agonists and the standard-of-care, Losartan, in a head-to-head comparison in a severe CKD mouse model[2].
Quantitative Data on Target Engagement
While specific binding affinity data such as Ki and EC50 values for this compound are not publicly available, its high selectivity for FXR over other nuclear receptors has been noted[2]. The downstream effects of this target engagement have been quantified in both preclinical and clinical settings.
Preclinical Evidence of Target Engagement
In preclinical mouse models of CKD, RT-PCR analysis confirmed that this compound treatment leads to the activation of downstream FXR target genes[3]. The expression of Organic Solute Transporter alpha and beta (OSTα and OSTβ), two known FXR target genes, was shown to be significantly reduced in the remnant kidneys of nephrectomized mice, and this reduction was counteracted by this compound treatment[3].
Clinical Evidence of Renal Function Improvement
A phase 2a clinical trial in patients with non-alcoholic steatohepatitis (NASH), the LIVIFY study, provided clinical evidence of this compound's positive impact on renal function. After 12 weeks of treatment, patients receiving this compound showed a statistically significant improvement in their estimated Glomerular Filtration Rate (eGFR), a key indicator of kidney function[2][6][7][8][9][10][11].
| Parameter | This compound Treatment Group | Placebo Group | Reference |
| Mean change in eGFR | +5.6 mL/min/1.73 m² | -2.8 mL/min/1.73 m² | [12] |
| Patients with improved eGFR | 76% | 34% | [12] |
| Patients with deteriorated eGFR | 24% | 66% | [12] |
Experimental Protocols
Assessing the target engagement of an FXR agonist like this compound in renal cells involves a variety of in vitro and in vivo techniques. Below are representative protocols for key experiments.
FXR Competitive Binding Assay
This assay is used to determine the binding affinity of an unlabeled compound (e.g., this compound) to the FXR ligand-binding domain (LBD) by measuring its ability to displace a fluorescently labeled FXR ligand.
Materials:
-
Recombinant human FXR-LBD
-
Fluorescently labeled FXR agonist (e.g., a BODIPY-labeled bile acid analog)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compound (this compound) and known FXR agonist (positive control)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a dilution series of the test compound (this compound) and the positive control in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled FXR agonist to each well.
-
Add the diluted test compound or control to the respective wells.
-
Add a fixed concentration of the recombinant FXR-LBD to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound.
-
Calculate the IC50 value from the dose-response curve, which can then be used to determine the inhibition constant (Ki).
FXR Reporter Gene Assay in Renal Cells
This cell-based assay measures the ability of a compound to activate FXR and induce the transcription of a reporter gene.
Materials:
-
Human kidney cell line (e.g., HEK293T or HK-2)
-
Expression plasmids for human FXR and RXRα
-
Reporter plasmid containing an FXRE linked to a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and known FXR agonist (e.g., GW4064)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the kidney cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR, RXRα, and FXRE-luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a dilution series of the test compound (this compound) or the positive control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
The increase in luciferase activity is proportional to the activation of FXR by the test compound.
-
Calculate the EC50 value from the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
This technique is used to quantify the changes in the mRNA levels of FXR target genes in renal cells following treatment with this compound.
Materials:
-
Renal cells (e.g., primary human proximal tubule epithelial cells or a kidney cell line)
-
Test compound (this compound)
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for FXR target genes (SHP, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Culture the renal cells and treat them with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit[13].
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit[13].
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes[13][14].
-
The qPCR instrument will measure the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression in the this compound-treated cells relative to untreated controls, normalized to the housekeeping gene[14].
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows related to this compound's target engagement in renal cells.
Caption: this compound's mechanism of action in renal cells.
Caption: Experimental workflow for an FXR reporter gene assay.
Caption: Logical flow of this compound's anti-fibrotic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound series – ENYO Pharma [enyopharma.com]
- 3. Farnesoid X receptor activation protects against renal fibrosis via modulation of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The role of the farnesoid X receptor in kidney health and disease: a potential therapeutic target in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]
- 8. iasp-pain.org [iasp-pain.org]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 12. The critical role of FXR is associated with the regulation of autophagy and apoptosis in the progression of AKI to CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro Activity of Vonafexor on the Farnesoid X Receptor (FXR): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vonafexor (formerly EYP001) is a potent and highly selective, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a crucial nuclear receptor regulating bile acid, lipid, and glucose metabolism. This document provides a comprehensive technical guide on the in vitro activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The data presented herein underscores this compound's robust and selective activation of FXR, supporting its development for metabolic and liver-related diseases.
Quantitative Analysis of this compound's In Vitro FXR Activity
The in vitro potency and selectivity of this compound have been characterized using a variety of biochemical and cell-based assays. The following tables summarize the key quantitative findings, establishing this compound as a potent and highly specific FXR agonist.
Table 1: In Vitro Potency of this compound in FXR Activation
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| TR-FRET Coactivator Recruitment Assay | EC50 | 19 nM | Cell-free | [1] |
Table 2: In Vitro Selectivity Profile of this compound
| Receptor/Target | Activity | Fold Selectivity vs. FXR | Reference |
| TGR5 | No activation | Not Applicable | [1] |
| 20 other human nuclear receptors* | No significant activity | >2000-fold | [1] |
*Including PPARα/δ/γ, LXRα/β, PXR, CAR, PR, ERα/β, TRα/β, RXRα, GR, ERRα/β/γ, RARα/γ, and VDR.[1]
Table 3: In Vitro FXR Target Gene Modulation by this compound in HepaRG Cells
| Target Gene | Effect | Concentration Range | Duration | Reference |
| Bile Salt Export Pump (BSEP) | Upregulation of mRNA | 0.001 – 10 µM | 48 hours | [1] |
| Cytochrome P450 7A1 (CYP7A1) | Downregulation of mRNA | 0.001 – 10 µM | 48 hours | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments cited in this document.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) FXR Coactivator Recruitment Assay
This biochemical assay quantitatively measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: FXR activation by an agonist induces a conformational change in the LBD, promoting the recruitment of coactivator proteins. This assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged FXR-LBD (donor fluorophore) and a fluorescently labeled coactivator peptide (acceptor fluorophore). Upon coactivator recruitment to the FXR-LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured over time.
Workflow:
Materials:
-
GST-tagged FXR Ligand-Binding Domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescently labeled steroid receptor coactivator 1 (SRC1) peptide
-
This compound
-
Assay buffer
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add GST-FXR-LBD, Tb-anti-GST antibody, and the fluorescently labeled SRC1 peptide to the wells of a 384-well plate.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the plate at room temperature for the specified time to allow for binding equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
The data is normalized and a dose-response curve is generated to calculate the EC50 value.[1]
FXR Target Gene Expression Analysis in HepaRG Cells
This cell-based assay determines the functional consequence of FXR activation by measuring the change in mRNA levels of known FXR target genes.
Principle: Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. The expression levels of key FXR target genes, such as BSEP (an upregulated target) and CYP7A1 (a downregulated target), are quantified using quantitative reverse transcription PCR (qRT-PCR).
Workflow:
Materials:
-
Differentiated HepaRG cells
-
Cell culture medium
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers for BSEP, CYP7A1, and a housekeeping gene
Procedure:
-
Culture and differentiate HepaRG cells according to standard protocols.
-
Treat the differentiated cells with a range of concentrations of this compound (0.001 – 10 µM) for 48 hours.[1]
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up qRT-PCR reactions using primers specific for BSEP, CYP7A1, and a reference housekeeping gene.
-
Analyze the qPCR data to determine the relative change in mRNA expression of the target genes in response to this compound treatment.
This compound-FXR Signaling Pathway
This compound, as an FXR agonist, activates a signaling cascade that plays a central role in maintaining metabolic homeostasis. The following diagram illustrates the core signaling pathway initiated by this compound.
Conclusion
The in vitro data for this compound compellingly demonstrate its profile as a potent and highly selective FXR agonist. With an EC50 of 19 nM in a coactivator recruitment assay and high selectivity over other nuclear receptors, this compound efficiently engages the FXR signaling pathway. This is further substantiated by its ability to modulate the expression of FXR target genes, such as BSEP and CYP7A1, in a dose-dependent manner in a relevant hepatic cell line. These findings provide a strong rationale for the ongoing clinical development of this compound as a therapeutic agent for diseases where FXR activation is a key therapeutic strategy.
References
Vonafexor's Impact on Bile Acid Homeostasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (formerly EYP001) is a potent and selective, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, playing a pivotal role in the regulation of bile acid, lipid, and glucose metabolism. As a key regulator of bile acid synthesis and transport, FXR has emerged as a significant therapeutic target for a variety of metabolic and liver diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action and its effects on bile acid homeostasis, supported by quantitative data from clinical trials and detailed experimental methodologies.
Mechanism of Action: FXR Agonism
This compound exerts its effects by binding to and activating FXR. Unlike endogenous bile acids, this compound is a synthetic agonist designed for high selectivity and potency. Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
One of the most critical functions of FXR in bile acid homeostasis is the negative feedback regulation of bile acid synthesis. This is primarily achieved through two interconnected pathways:
-
Induction of Small Heterodimer Partner (SHP) in the Liver: In hepatocytes, activated FXR directly induces the expression of SHP (encoded by the NR0B2 gene). SHP, in turn, acts as a transcriptional repressor of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.
-
Induction of Fibroblast Growth Factor 19 (FGF19) in the Intestine: In the enterocytes of the ileum, FXR activation leads to a robust induction and secretion of FGF19. FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding event initiates a signaling cascade that strongly represses the transcription of the CYP7A1 gene, thus reducing bile acid synthesis.
This compound's activation of FXR triggers this enterohepatic signaling axis, leading to a significant reduction in the synthesis of new bile acids.
Quantitative Effects on Bile Acid Homeostasis Biomarkers
The pharmacodynamic effects of this compound on bile acid synthesis have been quantified in clinical trials, most notably the Phase IIa LIVIFY trial in patients with non-alcoholic steatohepatitis (NASH). The key biomarkers assessed are 7α-hydroxy-4-cholesten-3-one (C4), a direct downstream product of CYP7A1 activity and a surrogate marker for the rate of bile acid synthesis, and FGF19, the intestinal hormone that mediates the feedback inhibition of CYP7A1.
Summary of Biomarker Changes in the LIVIFY Phase IIa Trial
| Biomarker | Dosage | Change from Baseline | Reference |
| 7α-hydroxy-4-cholesten-3-one (C4) | 100mg QD & 200mg QD | >90% reduction | |
| Fibroblast Growth Factor 19 (FGF19) | 100mg QD & 200mg QD | 10- to 30-fold increase |
These data demonstrate a potent and dose-dependent engagement of the FXR target by this compound, leading to a profound suppression of bile acid synthesis.
Signaling Pathways and Experimental Workflows
This compound's Regulation of Bile Acid Synthesis
Vonafexor: A Deep Dive into its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (formerly EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] Its high selectivity for FXR distinguishes it from other nuclear receptor agonists.[2] Currently under investigation for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH), Alport Syndrome, and Chronic Kidney Disease (CKD), this compound has demonstrated promising anti-inflammatory and anti-fibrotic properties in both preclinical and clinical studies.[2][3] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling networks involved.
Core Mechanism of Action: FXR Agonism
As a potent and selective FXR agonist, this compound's primary mechanism of action is the activation of FXR.[2] This ligand-activated transcription factor is highly expressed in the liver, intestine, and kidneys.[2] Upon activation by this compound, FXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. While a specific EC50 value for this compound's FXR agonism is not publicly available, it is characterized as a potent agonist.
Pharmacodynamic Evidence of FXR Activation
Clinical studies have demonstrated clear pharmacodynamic evidence of this compound's engagement with the FXR pathway. Treatment with this compound leads to a significant, dose-dependent increase in the plasma levels of Fibroblast Growth Factor 19 (FGF19), a key downstream target of intestinal FXR activation.[4] Concurrently, this compound treatment results in a marked decrease in the levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis, which is negatively regulated by the FXR/FGF19 axis.[4]
Key Cellular Pathways Modulated by this compound
This compound's activation of FXR triggers a cascade of downstream events, influencing multiple cellular pathways implicated in metabolic diseases, inflammation, and fibrosis.
Bile Acid Metabolism and Homeostasis
A primary function of FXR is the tight regulation of bile acid homeostasis. This compound, by activating FXR in the intestine, robustly induces the expression and secretion of FGF19.[4] FGF19 then travels to the liver, where it binds to its receptor, FGFR4, initiating a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5] This negative feedback loop is a central mechanism by which this compound regulates bile acid levels.
Anti-inflammatory Pathways
Chronic inflammation is a key driver in the pathogenesis of MASH and CKD. Preclinical studies have highlighted this compound's significant anti-inflammatory effects.[2] In mouse models of CKD, this compound treatment led to a significant reduction in lymphocyte and macrophage infiltration in the kidneys.[1] The precise molecular mechanisms underlying these effects are likely multifaceted and stem from FXR's ability to antagonize pro-inflammatory signaling pathways, such as NF-κB.
Anti-fibrotic Pathways
Fibrosis, the excessive accumulation of extracellular matrix, is the common final pathway for many chronic diseases. This compound has demonstrated potent anti-fibrotic activity in preclinical models of both liver and kidney disease.[2] In a STAM™ mouse model of MASH, this compound showed a significant positive impact on key MASH parameters, including fibrosis.[2] In mouse models of CKD, this compound not only halted the progression of interstitial fibrosis but also induced its regression.[1] Furthermore, it was shown to reduce the number of activated myofibroblasts, the primary cell type responsible for matrix deposition.[1]
Glucagon-Like Peptide-1 (GLP-1) Secretion
The relationship between FXR activation and GLP-1 secretion is complex and appears to be context-dependent. Some studies suggest that direct FXR activation in intestinal L-cells can inhibit proglucagon transcription and subsequently GLP-1 secretion.[5] Conversely, other research indicates that certain FXR agonists can indirectly stimulate GLP-1 release by altering the bile acid pool and promoting TGR5 signaling, a known stimulator of GLP-1 secretion.[1] The precise effect of this compound on GLP-1 secretion has not been definitively elucidated in the available literature.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical and preclinical studies of this compound.
Table 1: Clinical Efficacy of this compound in MASH (LIVIFY Phase 2a Trial) [6][7][8][9]
| Parameter | This compound 100 mg QD | This compound 200 mg QD | Placebo |
| Absolute Liver Fat Reduction | -6.3% | -5.4% | -2.3% |
| Relative Liver Fat Reduction | 30.5% | 25.3% | 10.6% |
| Patients with >30% Relative LFC Reduction | 50.0% | 39.3% | 12.5% |
| Change in eGFR (mL/min/1.73m²) | Improved | Improved | Deteriorated |
Table 2: Preclinical Effects of this compound [1][2]
| Model | Key Findings |
| STAM™ Mouse Model (MASH) | Significant positive impact on most MASH key parameters. |
| Subtotal Nephrectomy & Col4a3-/- Mouse Models (CKD/Alport Syndrome) | - Stopped progression and induced regression of interstitial fibrosis. - Significantly reduced lymphocyte and macrophage infiltration. - Stopped podocyte loss. - Reduced activated myofibroblasts. - Improved kidney morphology and remodeling. |
Experimental Protocols
Preclinical Models
-
MASH: The STAM™ model involves the induction of diabetes in neonatal mice with streptozotocin, followed by a high-fat diet to induce MASH.[10]
-
CKD/Alport Syndrome:
In these studies, this compound was administered by daily oral gavage.[1] Renal lesions were quantified using image analysis software (ImageJ) on stained kidney sections.[1] Inflammation and myofibroblast activation were assessed by specific staining techniques.[1] Gene expression was analyzed by quantitative RT-PCR and RNA sequencing was performed using Illumina NovaSeq 6000.[1]
Clinical Trials
-
LIVIFY Trial (Phase 2a, MASH): This was a randomized, double-blind, placebo-controlled study.[6] The primary efficacy endpoint was the change in liver fat content as measured by MRI-proton density fat fraction (MRI-PDFF).[6] Secondary endpoints included changes in liver enzymes and corrected T1 (cT1), a marker of liver inflammation and fibrosis.[6]
-
ALPESTRIA-1 Trial (Phase 2, Alport Syndrome): This is an ongoing open-label, single-arm, dose-escalation study.[11] The primary objectives are to assess the safety and tolerability of this compound and its effect on kidney function and renal biomarkers.[11]
Conclusion
This compound represents a promising therapeutic candidate for a range of metabolic, inflammatory, and fibrotic diseases. Its potent and selective activation of FXR initiates a cascade of beneficial downstream effects, including the regulation of bile acid metabolism, and significant anti-inflammatory and anti-fibrotic activities. The quantitative data from both preclinical and clinical studies provide a strong rationale for its continued development. Further research, particularly the elucidation of the complete downstream transcriptome regulated by this compound and its precise effects on GLP-1 secretion, will provide a more comprehensive understanding of its therapeutic potential.
References
- 1. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound series – ENYO Pharma [enyopharma.com]
- 3. ENYO Pharma Announces a €39 Million Series C Financing and FDA Clearance to Advance this compound in a Phase 2 Clinical Trial for Patients With Alport Syndrome - BioSpace [biospace.com]
- 4. enyopharma.com [enyopharma.com]
- 5. Farnesoid X Receptor Inhibits Glucagon-Like Peptide-1 Production by Enteroendocrine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 10. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]
Investigating the Anti-Fibrotic Properties of Vonafexor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the farnesoid X receptor (FXR) currently under investigation for its therapeutic potential in fibrotic diseases.[1][2] As a highly selective FXR agonist, this compound modulates a variety of downstream signaling pathways involved in bile acid metabolism, inflammation, and fibrosis.[1][3] This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Mechanism of Action
This compound exerts its anti-fibrotic effects primarily through the activation of FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1][3] FXR activation plays a crucial role in regulating the expression of genes involved in metabolic and inflammatory pathways that are central to the pathogenesis of fibrosis.
The proposed anti-fibrotic mechanisms of this compound, mediated by FXR activation, include:
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: In the liver, FXR activation is known to suppress the activation of HSCs, the primary cell type responsible for extracellular matrix deposition and scar formation.
-
Modulation of Inflammatory Pathways: this compound has demonstrated anti-inflammatory properties, which are critical in mitigating the chronic inflammation that drives fibrogenesis.[1]
-
Regulation of Bile Acid Homeostasis: By activating FXR, this compound helps to maintain bile acid homeostasis, reducing the accumulation of cytotoxic bile acids that can contribute to liver injury and fibrosis.
-
Improvement in Metabolic Parameters: this compound has been shown to improve metabolic parameters such as insulin sensitivity and lipid metabolism, which are often dysregulated in fibrotic diseases like non-alcoholic steatohepatitis (NASH).[4][5]
Signaling Pathways
The activation of FXR by this compound initiates a cascade of downstream signaling events that collectively contribute to its anti-fibrotic effects. The following diagram illustrates the key signaling pathways involved.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. Clinical studies – ENYO Pharma [enyopharma.com]
- 3. Confirmatory biomarker diagnostic studies are not needed when transitioning from NAFLD to MASLD [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enyopharma.com [enyopharma.com]
Vonafexor: A Farnesoid X Receptor Agonist for the Modulation of Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vonafexor (EYP001a) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Emerging evidence from preclinical and clinical studies highlights this compound's potent anti-inflammatory and anti-fibrotic properties, positioning it as a promising therapeutic candidate for a range of inflammatory and metabolic diseases, including Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Chronic Kidney Disease (CKD).[2][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical investigations, detailed experimental methodologies, and a visual representation of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: FXR-Mediated Anti-Inflammatory Signaling
This compound exerts its therapeutic effects by selectively activating FXR, a ligand-activated transcription factor highly expressed in the liver, kidney, and gut.[2] FXR activation orchestrates a complex transcriptional network that governs not only metabolic homeostasis but also exerts potent immunomodulatory effects.[5] The anti-inflammatory actions of this compound are believed to be mediated through several key mechanisms:
-
Transrepression of Pro-inflammatory Genes: Activated FXR can interfere with the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interference can occur through various mechanisms, including the induction of inhibitory proteins that prevent NF-κB's translocation to the nucleus, thereby downregulating the expression of a wide array of pro-inflammatory cytokines and chemokines such as TNF-α and IL-6.[5]
-
Inhibition of Inflammasome Activation: FXR activation has been shown to suppress the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[6] By inhibiting the NLRP3 inflammasome, this compound can mitigate a critical amplification loop in the inflammatory cascade.
-
Promotion of Anti-inflammatory Phenotypes: In immune cells such as macrophages, FXR activation can promote a shift towards an anti-inflammatory M2 phenotype, which is characterized by the production of anti-inflammatory cytokines like IL-10.[5]
The following diagram illustrates the putative signaling pathway for this compound's anti-inflammatory effects.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Summary of Preclinical Efficacy in Models of MASH and CKD
| Preclinical Model | Key Findings | Reference |
| Stelic (STAM™) Mouse Model of MASH | Significant positive impact on key MASH parameters (fibrosis, inflammation, steatosis). | [2] |
| Severe CKD (UUO) Mouse Model | Strong and significant curative effect on kidney biology, morphology, remodeling, renal interstitial fibrosis, and inflammation after 3 weeks of treatment. | [2] |
| Severe Alport Syndrome Mouse Model | Strong improvement in kidney morphology, remodeling, and renal function. | [2] |
Table 2: Key Efficacy Endpoints from the Phase 2a LIVIFY Clinical Trial in Patients with Suspected Fibrotic MASH (12 Weeks of Treatment)
| Endpoint | Placebo | This compound 100 mg QD | This compound 200 mg QD | p-value (vs. Placebo) | Reference |
| Absolute Change in Liver Fat Content (LFC) from Baseline (LS Mean) | -2.3% | -6.3% | -5.4% | p=0.002 (100mg), p=0.012 (200mg) | [1][5] |
| Patients with >30% Relative LFC Reduction | 12.5% | 50.0% | 39.3% | N/A | [1][5] |
| Change in Alanine Aminotransferase (ALT) (U/L) | Decrease | Larger Decrease | Larger Decrease | N/A | [1] |
| Change in Gamma-Glutamyl Transferase (GGT) (U/L) | Decrease | Larger Decrease | Larger Decrease | N/A | [7] |
| Change in Corrected T1 (cT1) - Fibro-inflammatory marker (ms) | Increase | Decrease | Decrease | N/A | [1] |
| Change in Body Weight (kg) | Decrease | Larger Decrease | Larger Decrease | N/A | [1] |
| Change in Creatinine-based eGFR (mL/min/1.73m²) | No Improvement | Improvement | Improvement | N/A | [1] |
Note: Specific mean change values for ALT, GGT, cT1, body weight, and eGFR are not consistently reported across all sources and are therefore described qualitatively.
Experimental Protocols
This section provides detailed methodologies for the key preclinical models and clinical trials cited.
Preclinical Models
This model is designed to mimic the progression of MASH in humans, from steatosis to fibrosis.
-
Animal Strain: C57BL/6J mice.
-
Induction:
-
Neonatal injection of streptozotocin (STZ) at 2 days of age to induce insulin resistance.
-
From 4 weeks of age, mice are fed a high-fat diet to induce steatosis.
-
-
Disease Progression: Mice typically develop steatohepatitis with inflammation and ballooning by 8 weeks and progressive fibrosis by 12 weeks.
-
This compound Administration: Oral gavage, with treatment initiated at a specific stage of disease progression (e.g., after the onset of steatohepatitis).
-
Key Endpoints:
-
Histopathological analysis of liver tissue for NAFLD Activity Score (NAS) and fibrosis staging.
-
Measurement of serum ALT and AST levels.
-
Gene expression analysis of inflammatory and fibrotic markers in liver tissue.
-
The following diagram illustrates a representative experimental workflow for the STAM™ model.
The UUO model is a well-established method for inducing renal fibrosis and inflammation.
-
Animal Strain: C57BL/6 mice.
-
Procedure:
-
Mice are anesthetized.
-
A flank incision is made to expose the left kidney and ureter.
-
The left ureter is completely ligated at two points using surgical silk.
-
The incision is closed.
-
-
Disease Progression: The obstruction leads to rapid development of tubular injury, interstitial inflammation, and fibrosis in the obstructed kidney over a period of 7 to 14 days.
-
This compound Administration: Typically administered daily via oral gavage or intraperitoneal injection, starting from the day of surgery.
-
Key Endpoints:
-
Histopathological analysis of kidney tissue for tubular injury, interstitial fibrosis (e.g., Masson's trichrome staining), and inflammatory cell infiltration (e.g., F4/80 staining for macrophages).
-
Measurement of blood urea nitrogen (BUN) and serum creatinine to assess renal function.
-
Gene and protein expression analysis of fibrotic (e.g., collagen I, α-SMA) and inflammatory (e.g., TNF-α, IL-6) markers in kidney tissue.
-
The following diagram illustrates a representative experimental workflow for the UUO model.
Clinical Trial: LIVIFY (Phase 2a)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with suspected fibrotic MASH (fibrosis stage F2 or F3).
-
Intervention:
-
Part A (Safety run-in): Placebo, this compound 100 mg BID, 200 mg QD, or 400 mg QD.
-
Part B: Placebo, this compound 100 mg QD, or this compound 200 mg QD.
-
-
Treatment Duration: 12 weeks.
-
Primary Efficacy Endpoint: Reduction in liver fat content (LFC) as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).
-
Secondary Efficacy Endpoints:
-
Reduction in corrected T1 (cT1) as a fibro-inflammatory biomarker.
-
Changes in liver enzymes (ALT, AST, GGT).
-
Changes in metabolic parameters (e.g., body weight, lipid profile).
-
Assessment of renal function (e.g., eGFR).
-
Safety and tolerability.
-
Conclusion
This compound, through its targeted activation of the farnesoid X receptor, demonstrates significant potential in the regulation of inflammatory responses. Preclinical studies have consistently shown its efficacy in reducing inflammation and fibrosis in robust models of MASH and CKD. These findings are further substantiated by the Phase 2a LIVIFY trial, which not only met its primary endpoint of reducing liver fat but also showed positive effects on markers of liver injury, fibrosis, and renal function. The multifaceted mechanism of action, involving the suppression of pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome, underscores its therapeutic potential. Further investigation in larger, long-term clinical trials is warranted to fully elucidate the clinical benefits of this compound in managing a spectrum of inflammatory and metabolic diseases.
References
- 1. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound series – ENYO Pharma [enyopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]
- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental animals and design of the UUO mouse model [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
The Preclinical Pharmacodynamics of Vonafexor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (formerly EYP001) is a novel, orally bioavailable, non-steroidal, selective agonist of the Farnesoid X Receptor (FXR) currently under development for the treatment of fibro-inflammatory diseases, primarily targeting metabolic and kidney disorders. As a key regulator of bile acid, lipid, and glucose homeostasis, as well as inflammatory and fibrotic pathways, FXR has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key findings in various animal models and detailing the experimental protocols utilized in these studies.
Core Mechanism of Action: Potent and Selective FXR Agonism
This compound is a synthetic, non-bile acid FXR agonist.[1] Its mechanism of action centers on the potent and selective activation of FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1] Upon binding, this compound induces a conformational change in the FXR protein, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. This modulation of gene transcription underlies its therapeutic effects on metabolism, inflammation, and fibrosis.[1] Notably, this compound is reported to have a high selectivity for FXR over other nuclear receptors and does not exhibit activity on the TGR5 bile acid receptor, potentially offering a distinct pharmacological profile.[1]
FXR Signaling Pathway
Caption: this compound activates the FXR signaling pathway.
Preclinical Pharmacodynamic Profile
This compound has been evaluated in several preclinical models of chronic kidney disease and non-alcoholic steatohepatitis (NASH), demonstrating promising anti-fibrotic and anti-inflammatory effects.
In Vitro FXR Activation
While specific quantitative data such as EC50 values for this compound's activation of FXR and its downstream targets like Small Heterodimer Partner (SHP) are not publicly available in detail, it is characterized as a potent and highly selective FXR agonist.[1]
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Metric | Result | Reference |
| Receptor Activation | Farnesoid X Receptor (FXR) | Potency (EC50) | Data Not Available | [1] |
| Receptor Selectivity | Other Nuclear Receptors | Activity | High Selectivity for FXR | [1] |
| Receptor Activity | TGR5 | Activity | No Activity | [1] |
| Target Gene Induction | Small Heterodimer Partner (SHP) | mRNA Expression | Data Not Available | - |
Preclinical Efficacy in Disease Models
This compound has demonstrated significant therapeutic effects in preclinical models of both genetic and acquired chronic kidney disease.
Table 2: Efficacy of this compound in Preclinical Models of Kidney Disease
| Model | Key Pathological Features | Treatment Regimen | Key Efficacy Endpoints | Results | Reference |
| Alport Syndrome | Progressive glomerulonephritis, proteinuria, renal fibrosis | Not specified | Kidney morphology and remodeling, renal function | "Strongly improving" effects observed. Quantitative data not available. | [1] |
| (Col4a3-/- mouse) | |||||
| Chronic Kidney Disease | Glomerulosclerosis, tubular dilation, interstitial fibrosis, inflammation | Daily oral gavage for 3 weeks | Kidney morphology, interstitial fibrosis, inflammation | "Strong and significant curative effect." Outperformed comparator agents (Ocaliva, Nidufexor, Losartan). Quantitative data not available. | [1] |
| (Subtotal Nephrectomy mouse) |
In a preclinical model of NASH, this compound showed a positive impact on key parameters of the disease.
Table 3: Efficacy of this compound in a Preclinical Model of NASH
| Model | Key Pathological Features | Treatment Regimen | Key Efficacy Endpoints | Results | Reference |
| STAM™ Model | Steatohepatitis, fibrosis | Not specified | MASH key parameters (e.g., NAFLD Activity Score, fibrosis stage) | "Significant positive impact." | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on available information, the following methodologies are inferred.
Alport Syndrome Mouse Model Study
-
Animal Model: Col4a3 knockout (Col4a3-/-) mice, a well-established model for autosomal recessive Alport syndrome. These mice develop progressive kidney disease characterized by hematuria, proteinuria, and glomerulosclerosis, leading to end-stage renal disease.
-
Treatment Administration: The route and dose of this compound administration have not been publicly disclosed.
-
Efficacy Assessment:
-
Renal Function: Likely assessed through the measurement of blood urea nitrogen (BUN) and serum creatinine levels, as well as urinary albumin-to-creatinine ratio (UACR).
-
Histopathology: Kidney sections would be stained with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) to assess glomerulosclerosis, and Sirius Red or Masson's trichrome to quantify interstitial fibrosis.
-
Immunohistochemistry: Staining for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., alpha-smooth muscle actin [α-SMA]).
-
Caption: Experimental workflow for this compound in the Alport Syndrome model.
Chronic Kidney Disease (CKD) Mouse Model Study
-
Animal Model: Subtotal nephrectomy (Nx) model, where a significant portion (e.g., 5/6th) of the renal mass is surgically removed, leading to hyperfiltration, proteinuria, and progressive glomerulosclerosis and interstitial fibrosis, mimicking human CKD.
-
Treatment Administration: Daily oral gavage for a duration of 3 weeks.
-
Efficacy Assessment:
-
Histopathology: Quantification of glomerulosclerosis, tubular dilation, and interstitial fibrosis using stains like PAS and Sirius Red. Image analysis software (e.g., ImageJ) may be used for quantification.
-
Inflammation and Fibrosis Markers: Immunohistochemical or gene expression analysis of markers for inflammation (e.g., macrophage infiltration) and myofibroblast activation (e.g., α-SMA).
-
Podocyte Number: Quantification of podocytes, specialized cells in the glomerulus that are lost during CKD progression.
-
Caption: Experimental workflow for this compound in the CKD model.
Non-Alcoholic Steatohepatitis (NASH) Mouse Model Study
-
Animal Model: STAM™ model. This model involves the induction of diabetes in neonatal mice with a low dose of streptozotocin, followed by feeding a high-fat diet from 4 weeks of age. These mice develop a pathology that progresses from steatosis to NASH and fibrosis.
-
Treatment Administration: The specific dosing regimen for this compound in this model has not been detailed in the available literature.
-
Efficacy Assessment:
-
NAFLD Activity Score (NAS): Histological scoring of steatosis, lobular inflammation, and hepatocyte ballooning.
-
Fibrosis Staging: Histological assessment of the extent of liver fibrosis, typically using Sirius Red staining.
-
Gene Expression Analysis: Measurement of the expression of genes involved in inflammation and fibrosis in liver tissue.
-
Caption: Experimental workflow for this compound in the NASH model.
Conclusion
The available preclinical data indicate that this compound is a potent and selective FXR agonist with promising therapeutic effects in models of chronic kidney disease and NASH. Its ability to modulate pathways involved in fibrosis and inflammation underscores its potential as a treatment for these complex diseases. However, it is important to note that detailed quantitative data from these preclinical studies, as well as comprehensive experimental protocols, are not yet widely available in the public domain. Further publication of this information will be crucial for a more complete understanding of this compound's preclinical pharmacodynamic profile.
References
Vonafexor's Impact on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1] This technical guide provides an in-depth analysis of this compound's effects on lipid metabolism, drawing from preclinical and clinical data. The document outlines the mechanism of action, summarizes quantitative data from the Phase IIa LIVIFY clinical trial, details experimental protocols, and visualizes key pathways and workflows. As an FXR agonist, this compound demonstrates a predictable impact on lipid profiles, characterized by an increase in low-density lipoprotein cholesterol (LDL-C), a class effect of FXR agonists, alongside beneficial effects on liver fat reduction in patients with non-alcoholic steatohepatitis (NASH).[2][3][4][5] This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for metabolic diseases.
Introduction: this compound and the Role of FXR in Lipid Metabolism
The farnesoid X receptor (FXR) is a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys.[1] It functions as an endogenous sensor for bile acids, and its activation plays a pivotal role in maintaining metabolic homeostasis. FXR activation influences a wide array of genes involved in the synthesis, transport, and enterohepatic circulation of bile acids, as well as the metabolism of lipids and glucose.
This compound is a potent and selective FXR agonist that has shown promise in preclinical models and clinical trials for metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).[1][3] Its therapeutic potential stems from its ability to modulate the complex signaling networks governed by FXR, which are often dysregulated in metabolic disorders.
Activation of FXR impacts lipid metabolism through several mechanisms:
-
Bile Acid Synthesis and Cholesterol Homeostasis: FXR activation in the liver and intestine leads to the transcriptional regulation of genes that control bile acid synthesis from cholesterol. This intricate process helps to maintain cholesterol homeostasis.
-
Triglyceride Metabolism: FXR activation has been shown to lower plasma triglyceride levels. This is achieved in part by repressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis in the liver.
-
Lipoprotein Metabolism: FXR agonists are known to influence the levels and composition of circulating lipoproteins. A characteristic effect is an increase in low-density lipoprotein cholesterol (LDL-C), which is considered a class effect of these agonists.[2][3][4][5]
Quantitative Data on Lipid Profile Changes: The LIVIFY Trial
The LIVIFY trial (NCT03812029) was a Phase IIa, randomized, double-blind, placebo-controlled study that evaluated the safety and efficacy of this compound in patients with NASH and suspected F2-F3 fibrosis.[2][4][6] While the primary endpoint focused on the reduction of liver fat content, the study also assessed the impact of this compound on serum lipid profiles.
Below is a summary of the reported changes in lipid parameters. Note: Detailed quantitative data with statistical analysis from the full study publication were not publicly available in the searched resources. The information below is based on qualitative statements and general findings reported in summaries and abstracts.
Table 1: Summary of this compound's Effect on Lipid Parameters in the LIVIFY Trial
| Parameter | Placebo | This compound (100 mg QD) | This compound (200 mg QD) | Remarks |
| LDL-Cholesterol | No significant change reported | Increase | Increase | Increase in LDL-C is a known class effect of FXR agonists.[2][3][4][5] |
| HDL-Cholesterol | Data not specified | Data not specified | Data not specified | Specific changes in HDL-C were not detailed in the available reports. |
| Triglycerides | Data not specified | Data not specified | Data not specified | The effect on triglycerides was not specifically highlighted in the available summaries. |
| Total Cholesterol | Data not specified | Data not specified | Data not specified | The overall change in total cholesterol was not detailed in the available reports. |
Experimental Protocols
Preclinical Studies: The STAM™ Mouse Model of NASH
Preclinical efficacy of this compound in a model of NASH was demonstrated using the STAM™ mouse model.[1] This model is established by a combination of chemical induction and a high-fat diet to mimic the progression of human NASH, including the development of steatosis, inflammation, fibrosis, and eventually hepatocellular carcinoma.[7]
Methodology Overview:
-
Induction of Diabetes: Two-day-old male C57BL/6J mice are injected with a low dose of streptozotocin (STZ) to induce a diabetic state.[7]
-
High-Fat Diet: From the age of 4 weeks, the mice are fed a high-fat diet to promote the development of steatosis.[7]
-
This compound Administration: Treatment with this compound or vehicle is initiated at a later stage (e.g., from week 9 to 12) to assess its therapeutic effects on established NASH.[7]
-
Lipid Profile Analysis: At the end of the treatment period, blood samples are collected for the analysis of plasma lipids. Livers are also harvested for histological assessment and measurement of hepatic triglyceride content. Standard enzymatic assays are typically used for the quantification of total cholesterol, HDL-C, LDL-C, and triglycerides in plasma. Liver lipids are extracted using methods like the Folch extraction and quantified.
Clinical Investigation: The LIVIFY Trial (NCT03812029)
The LIVIFY study was a two-part Phase IIa trial designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with NASH.[2][4][6]
Study Design:
-
Part A (Safety Run-in): 24 patients were randomized to receive this compound at doses of 100 mg twice daily (BID), 200 mg once daily (QD), 400 mg QD, or placebo.[4][6]
-
Part B: 96 patients were randomized to receive this compound 100 mg QD, 200 mg QD, or placebo for 12 weeks.[2][4][6]
Key Methodologies:
-
Patient Population: Adults with a diagnosis of NASH and suspected stage F2 to F3 liver fibrosis.[6]
-
Primary Efficacy Endpoint: The absolute change in liver fat content from baseline to week 12, as measured by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[2][4][6]
-
Secondary Endpoints: Included assessments of changes in liver enzymes, fibrosis markers, and metabolic parameters, including the lipid profile.[2]
-
Lipid Analysis: Fasting blood samples were collected at baseline and at specified time points throughout the study. Standard clinical laboratory methods were used to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action on Lipid Metabolism
The following diagram illustrates the signaling pathway through which this compound, as an FXR agonist, influences lipid metabolism in a hepatocyte.
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Workflow of the LIVIFY Clinical Trial
The following diagram outlines the key stages of the LIVIFY clinical trial.
Caption: Workflow of the LIVIFY Phase IIa clinical trial.
Discussion and Future Directions
This compound, through its activation of FXR, demonstrates a clear impact on hepatic lipid metabolism. The reduction in liver fat observed in the LIVIFY trial is a promising therapeutic outcome for patients with NASH.[2][4][8] The observed increase in LDL-C is a consistent finding among FXR agonists and warrants further investigation to understand its long-term clinical implications on cardiovascular risk.[3] The management of this on-target lipid effect, potentially through co-administration with statins, is an important consideration for the future clinical development of this compound and other drugs in this class.
Further research is needed to fully elucidate the quantitative changes in the full lipid profile, including different lipoprotein subfractions, with this compound treatment. Long-term studies will also be crucial to determine the net effect of this compound on cardiovascular outcomes in the NASH patient population, who are already at an elevated risk for cardiovascular disease.
Conclusion
This compound represents a promising therapeutic agent for NASH, with a well-defined mechanism of action centered on FXR activation. Its effects on lipid metabolism are a key aspect of its pharmacological profile. This technical guide has provided a comprehensive overview of the current understanding of this compound's impact on lipid metabolism, supported by available clinical and preclinical data. The provided data tables, experimental protocols, and pathway visualizations offer a valuable resource for the scientific and drug development community. As the clinical development of this compound progresses, a more detailed understanding of its lipid-modulating effects will be essential for optimizing its therapeutic use.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enyopharma.com [enyopharma.com]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
The Cytoprotective Effects of Vonafexor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR) currently under investigation for its therapeutic potential in chronic liver and kidney diseases. As a highly selective FXR agonist, this compound has demonstrated significant cytoprotective effects in preclinical models of chronic kidney disease (CKD) and Alport syndrome, as well as in clinical trials for Non-Alcoholic Steatohepatitis (NASH).[1] This technical guide provides an in-depth exploration of the available data on this compound's cytoprotective properties, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that potently and selectively activates FXR, a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1] FXR plays a crucial role in regulating the transcription of genes involved in bile acid, lipid, and glucose metabolism.[1] Its activation has been shown to exert anti-inflammatory, anti-fibrotic, and metabolic regulatory effects. This compound's unique chemical structure as a non-bile acid agonist may offer a differentiated safety and efficacy profile compared to other FXR agonists.[1]
The proposed cytoprotective mechanism of this compound is centered on its ability to modulate key signaling pathways implicated in cellular injury, fibrosis, and inflammation. In renal cells, FXR activation is hypothesized to counteract pathological processes by:
-
Inhibiting pro-fibrotic pathways: FXR activation has been shown to interfere with the Transforming Growth Factor-β (TGF-β)/Smad signaling cascade, a central driver of fibrosis.[2] It may also modulate other pro-fibrotic pathways such as the β-catenin and Yes-associated protein (YAP) signaling pathways.[3][4]
-
Suppressing inflammation: FXR activation can exert immunomodulatory effects, potentially reducing the infiltration and activation of inflammatory cells in damaged tissues.[5]
-
Regulating cellular metabolism: By influencing lipid and glucose metabolism, this compound may protect cells from metabolic stress-induced injury.[5]
Preclinical Evidence of Cytoprotection in Renal Disease Models
This compound has been evaluated in established mouse models of Chronic Kidney Disease (CKD) and Alport syndrome, a genetic disorder characterized by progressive kidney failure.
Experimental Protocols
Chronic Kidney Disease (CKD) Model:
-
Animal Model: Subtotal nephrectomy (Nx) in mice, a model that mimics CKD by surgical removal of a significant portion of the renal mass.[6]
-
Treatment: this compound administered via daily oral gavage for a specified duration.[6]
-
Assessment of Cytoprotection:
-
Histological Analysis: Kidney sections were stained to visualize and quantify glomerulosclerosis, tubular dilatations, and interstitial fibrosis. Quantification was performed using imaging software such as ImageJ.[6]
-
Immunohistochemistry: Staining for markers of inflammation (e.g., macrophage and lymphocyte infiltration) and myofibroblast activation.[6]
-
Gene Expression Analysis: Quantitative RT-PCR and RNA sequencing (RNAseq) to assess the expression of FXR target genes and pathological pathways involved in cell cycle, signaling, and metabolism.[6]
-
Alport Syndrome Model:
-
Animal Model: Col4a3-/- mice, a genetic model that recapitulates the key features of human Alport syndrome.[6]
-
Treatment: this compound administered via daily oral gavage for a specified duration.[6]
-
Assessment of Cytoprotection: Similar to the CKD model, assessments included histological analysis of renal lesions, quantification of inflammation and fibrosis, and evaluation of podocyte number.[6]
Preclinical Data on Cytoprotective Effects
While specific quantitative data from the preclinical studies are not publicly available, published abstracts and company communications report significant cytoprotective effects of this compound.
Key Qualitative Findings:
-
In the subtotal nephrectomy CKD model, this compound reportedly stopped the progression of glomerulosclerosis and tubular dilatations .[6]
-
Notably, this compound was observed to induce a regression of interstitial fibrosis .[6]
-
Treatment with this compound led to a significant reduction in lymphocyte and macrophage infiltration , as well as a decrease in activated myofibroblasts.[6]
-
The beneficial effects of this compound were described as unique and superior to those of Losartan , a standard-of-care medication for CKD.[6]
-
Similar curative effects on kidney morphology and function were observed in the Col4a3-/- mouse model of Alport syndrome.[1]
Clinical Evidence of Cytoprotection: The LIVIFY Trial
The LIVIFY trial (NCT03812029) was a Phase 2a clinical study that evaluated the safety and efficacy of this compound in patients with Non-Alcoholic Steatohepatitis (NASH) and liver fibrosis.[7] While the primary focus was on liver endpoints, the study also provided valuable data on the renal protective effects of this compound.[8]
Experimental Protocol: LIVIFY Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population: Patients with NASH and F2-F3 liver fibrosis.[9]
-
Intervention: Patients received either placebo or one of two doses of this compound (100 mg or 200 mg) once daily for 12 weeks.[9]
-
Key Assessments:
Quantitative Data from the LIVIFY Trial
The following tables summarize the key quantitative findings from the LIVIFY trial, demonstrating the cytoprotective effects of this compound in a clinical setting.
Table 1: Effect of this compound on Liver Fat Content (12 weeks) [7][9]
| Treatment Group | Mean Absolute Change in Liver Fat Content (%) | Patients with >30% Relative Reduction in Liver Fat Content (%) |
| Placebo | -2.3 | 12.5 |
| This compound 100 mg | -6.3 | 50.0 |
| This compound 200 mg | -5.4 | 39.3 |
Table 2: Effect of this compound on Liver Enzymes (12 weeks) [9]
| Treatment Group | Mean Reduction in Alanine Aminotransferase (ALT) (%) | Mean Reduction in Gamma-Glutamyl Transferase (GGT) (%) |
| Placebo | ~10 | ~5 |
| This compound 100 mg | ~20 | ~40 |
| This compound 200 mg | ~25 | ~45 |
Table 3: Effect of this compound on Kidney Function (12 weeks) [8]
| Treatment Group | Mean Change in Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²) |
| Placebo | Decrease |
| This compound (active arms) | Improvement |
Visualizing the Mechanisms and Processes
Signaling Pathways
The following diagram illustrates the hypothesized signaling pathways through which this compound exerts its cytoprotective effects in renal cells, based on the known functions of FXR agonists.
Caption: Hypothesized signaling cascade of this compound's cytoprotective effects.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the cytoprotective effects of this compound in preclinical models of kidney disease.
Caption: Preclinical experimental workflow for this compound evaluation.
Clinical Trial Design
The following diagram provides a simplified overview of the design of the Phase 2 clinical trials for this compound.
Caption: Simplified Phase 2 clinical trial design for this compound.
Conclusion
This compound, a selective FXR agonist, has demonstrated promising cytoprotective effects in both preclinical models of chronic kidney disease and in clinical trials involving patients with NASH. The available data suggest that this compound can mitigate cellular injury by modulating key pathways involved in fibrosis and inflammation. The positive impact on kidney function observed in the LIVIFY trial further supports its potential as a therapeutic agent for renal diseases. Further investigation, including the forthcoming results from the ALPESTRIA-1 trial in Alport syndrome patients, will be crucial in fully elucidating the cytoprotective profile of this compound and its broader clinical utility.[10]
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. Activation of FXR protects against renal fibrosis via suppressing Smad3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor activation protects against renal fibrosis via modulation of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the farnesoid X receptor in kidney health and disease: a potential therapeutic target in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Alport syndrome – ENYO Pharma [enyopharma.com]
Methodological & Application
Vonafexor: In Vitro Experimental Protocols for Researchers
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, kidney, and gut.[1] As a selective FXR agonist, this compound plays a crucial role in regulating a variety of biological processes, including bile acid metabolism, inflammation, fibrosis, and glucose and lipid metabolism.[1] It is currently under investigation for the treatment of various conditions, including chronic kidney disease, Alport syndrome, and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] This document provides detailed protocols for in vitro studies of this compound, enabling researchers to assess its activity and mechanism of action in a laboratory setting.
Mechanism of Action
This compound selectively binds to and activates FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream target genes regulated by FXR include the Small Heterodimer Partner (SHP), which plays a central role in bile acid homeostasis, and Cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vitro studies.
| Assay | Cell Line | Parameter | Value | Reference |
| HBV Replication | HepaRG | IC50 for HBsAg repression | ~1 µM | Joly S, et al. J Hepatol 66(1):S690 |
| HBV Replication | HepaRG | IC50 for HBeAg repression | ~1 µM | Joly S, et al. J Hepatol 66(1):S690 |
| HBV Replication | HepaRG | IC50 for HBV RNA reduction | ~1 µM | Joly S, et al. J Hepatol 66(1):S690 |
| HBV Replication | HepaRG | IC50 for HBV DNA reduction | ~1 µM | Joly S, et al. J Hepatol 66(1):S690 |
| HBV cccDNA | HepaRG | Reduction in cccDNA | Up to 70% | The non‐clinical profile of FXR agonist EYP001 as a potential therapy of chronic hepatitis B infection. - ENYO Pharma |
Experimental Protocols
FXR Activation Reporter Gene Assay
This protocol describes a cell-based reporter assay to quantify the activation of FXR by this compound.
Objective: To determine the EC50 value of this compound for FXR activation.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
FXRE-driven luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for transfection normalization
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent
-
This compound
-
Positive control (e.g., GW4064)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of this compound or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Analysis of Downstream Target Gene Expression via qPCR
This protocol details the methodology to assess the effect of this compound on the expression of FXR target genes.
Objective: To quantify the change in mRNA levels of SHP and CYP7A1 in response to this compound treatment.
Materials:
-
HepaRG or other suitable liver cell line
-
Cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for SHP, CYP7A1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed cells in a suitable culture plate and allow them to attach. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for SHP, CYP7A1, and the housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
In Vitro Hepatitis B Virus (HBV) Replication Assay
This protocol is based on the methodology used in studies assessing the anti-HBV activity of FXR agonists in HepaRG cells.
Objective: To evaluate the inhibitory effect of this compound on HBV replication.
Materials:
-
Differentiated HepaRG cells
-
HBV inoculum
-
Cell culture medium for HepaRG cells
-
This compound
-
Positive control (e.g., Entecavir)
-
Reagents for quantifying HBsAg and HBeAg (ELISA kits)
-
Kits for DNA and RNA extraction
-
Reagents for qPCR to measure HBV DNA, RNA, and cccDNA
Protocol:
-
Cell Infection: Plate differentiated HepaRG cells and infect them with HBV inoculum.
-
Compound Treatment: After infection, treat the cells with different concentrations of this compound or a positive control.
-
Sample Collection: Collect the cell culture supernatant and cell lysates at various time points post-treatment.
-
Quantification of Viral Antigens: Measure the levels of HBsAg and HBeAg in the supernatant using ELISA kits.
-
Quantification of Viral Nucleic Acids: Extract total DNA and RNA from the cell lysates. Perform qPCR to quantify the levels of HBV DNA, RNA, and covalently closed circular DNA (cccDNA).
-
Data Analysis: Determine the IC50 values for the reduction of each viral parameter by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathways and Experimental Workflows
Caption: this compound activates FXR leading to gene regulation.
Caption: Workflow for in vitro evaluation of this compound.
References
Application Note: Cell-Based Assays for Efficacy Testing of Vonafexor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist that selectively targets the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver, kidney, and gut, where it plays a critical role in regulating genes involved in bile acid metabolism, inflammation, fibrosis, and glucose and lipid metabolism.[1] As an investigational drug for conditions like Non-alcoholic Steatohepatitis (NASH) and Alport Syndrome, robust and reproducible cell-based assays are essential to characterize its efficacy, potency, and mechanism of action.[3] This document provides detailed protocols for a suite of cell-based assays designed to confirm this compound's target engagement, activation of the FXR pathway, and its effect on downstream gene expression.
Farnesoid X Receptor (FXR) Signaling Pathway
This compound, as an FXR agonist, mimics the action of natural bile acids. Upon entering the cell, it binds to the ligand-binding domain of FXR in the cytoplasm. This binding event induces a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated this compound-FXR complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in metabolic regulation and homeostasis.
Assay 1: FXR Target Engagement via Cellular Thermal Shift Assay (CETSA)
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct drug-target engagement within a cellular environment.[4][5] The principle is based on ligand-induced thermal stabilization of the target protein.[6] When this compound binds to FXR, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. By heating cell lysates treated with this compound to various temperatures, the stabilized, soluble FXR can be quantified and compared to untreated controls.[7]
Experimental Protocol:
-
Cell Culture: Seed HepG2 cells (or another appropriate cell line expressing FXR) in culture flasks and grow to 80-90% confluency.
-
Compound Treatment:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS).
-
Aliquot cell suspension into PCR tubes.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubate at 37°C for 1 hour.
-
-
Thermal Treatment:
-
Place the tubes in a thermal cycler.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Quantification of Soluble FXR:
-
Normalize total protein concentration across all samples using a BCA assay.
-
Analyze the amount of soluble FXR in each sample via Western Blotting using a specific anti-FXR antibody or a quantitative ELISA.
-
Densitometry is used to quantify the band intensity from the Western Blot.
-
Data Presentation:
The results can be plotted as the percentage of soluble FXR relative to an unheated control at each temperature. A shift in the melting curve to a higher temperature in this compound-treated samples indicates target engagement.
| This compound Conc. | Temperature (°C) | Relative Soluble FXR (%) (Vehicle) | Relative Soluble FXR (%) (this compound) |
| 1 µM | 40 | 100 | 100 |
| 1 µM | 50 | 95 | 98 |
| 1 µM | 54 | 78 | 92 |
| 1 µM | 56 | 51 (Tm) | 85 |
| 1 µM | 58 | 32 | 52 (Tm) |
| 1 µM | 62 | 15 | 25 |
| 1 µM | 70 | 5 | 10 |
Table 1: Example CETSA data showing a thermal shift (Tm) of FXR in the presence of this compound, indicating target stabilization.
Assay 2: FXR Activation via Luciferase Reporter Gene Assay
Principle: This assay quantifies the ability of this compound to activate the FXR transcriptional pathway.[8] Cells are co-transfected with two plasmids: one expressing human FXR and another containing a luciferase reporter gene driven by a promoter with multiple FXREs.[9] If this compound activates FXR, the complex will bind to the FXREs and drive the expression of luciferase, producing a measurable light signal that is proportional to the level of FXR activation.
Experimental Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.
-
Transfection:
-
Co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine).
-
For each well, prepare a mix containing an FXR expression plasmid and an FXRE-driven luciferase reporter plasmid. A Renilla luciferase plasmid can be included as an internal control for transfection efficiency.
-
Incubate for 18-24 hours.
-
-
Compound Treatment:
-
Remove the transfection medium.
-
Add fresh medium containing serial dilutions of this compound (e.g., 0.01 nM to 1 µM) or a known FXR agonist like GW4064 as a positive control. Include a vehicle control (0.1% DMSO).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system.
-
Lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction by dividing the normalized signal of treated wells by the average normalized signal of the vehicle control wells.
-
Plot the fold induction against the log of this compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Data Presentation:
| This compound Conc. (nM) | Normalized Luminescence (RLU) | Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 1,500 | 1.0 |
| 0.1 | 4,500 | 3.0 |
| 1 | 15,000 | 10.0 |
| 5 | 22,500 | 15.0 (EC₅₀) |
| 10 | 30,000 | 20.0 |
| 100 | 44,250 | 29.5 |
| 1000 | 45,000 | 30.0 |
Table 2: Example dose-response data from a luciferase reporter assay used to calculate this compound's EC₅₀.
Assay 3: Downstream Functional Efficacy via Target Gene Expression (qRT-PCR)
Principle: To confirm that FXR activation by this compound leads to a functional downstream response, the expression levels of known FXR target genes can be measured. Quantitative real-time PCR (qRT-PCR) is used to quantify changes in mRNA levels of genes such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19) following treatment with this compound.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 or primary human hepatocytes in 6-well plates.
-
Once cells reach ~80% confluency, treat them with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control for 24 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer (e.g., from an RNeasy Mini Kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample using a SYBR Green master mix.
-
Include primers for target genes (SHP, BSEP, FGF19) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of the treated sample.
-
The fold change in expression is calculated as 2-ΔΔCt.
-
Data Presentation:
| Target Gene | This compound Conc. (nM) | Mean Fold Change in mRNA (vs. Vehicle) |
| SHP | 100 | 4.5 |
| BSEP | 100 | 3.2 |
| FGF19 | 100 | 6.8 |
| SHP | 1000 | 8.1 |
| BSEP | 1000 | 6.5 |
| FGF19 | 1000 | 12.3 |
Table 3: Example qRT-PCR data showing this compound-induced upregulation of FXR target genes in a dose-dependent manner.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. A cell-based high-throughput screening assay for Farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Administration of Vonafexor in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Detailed quantitative data and specific experimental protocols for the in vivo administration of Vonafexor (EYP001) in rodent models are not extensively available in the public domain. The following application notes and protocols are compiled from publicly accessible information and general knowledge of standard preclinical models. The information provided is intended for guidance and educational purposes. Researchers should develop study-specific protocols and dosages based on their own dose-finding experiments and in consultation with relevant literature for the specific models.
Introduction
This compound (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1] As a highly selective FXR agonist, this compound is under investigation for its therapeutic potential in various metabolic and fibrotic diseases.[1] Preclinical studies have demonstrated its efficacy in rodent models of Metabolic Dysfunction-Associated Steatohepatitis (MASH), chronic kidney disease (CKD), and Alport syndrome, suggesting its role in reducing inflammation, fibrosis, and improving organ function.[1][2]
Mechanism of Action: FXR Agonism
This compound's therapeutic effects are mediated through the activation of FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys. FXR plays a central role in regulating the transcription of genes involved in bile acid metabolism, lipid and glucose homeostasis, and inflammatory and fibrotic pathways. Upon activation by a ligand like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.
Key downstream effects of FXR activation include:
-
Inhibition of bile acid synthesis: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Promotion of bile acid transport and detoxification.
-
Reduction of hepatic triglyceride levels.
-
Anti-inflammatory and anti-fibrotic effects.
Below is a diagram illustrating the general signaling pathway of FXR activation.
Preclinical Rodent Models
This compound has been evaluated in several rodent models to assess its efficacy in relevant disease states.
Metabolic Dysfunction-Associated Steatohepatitis (MASH)
Preclinical studies have shown this compound's efficacy in the Stelic mouse model (STAM™), with a significant positive impact on key MASH parameters.[1]
Experimental Protocol: STAM™ Model of MASH
This model is characterized by the development of steatosis, inflammation, and fibrosis, closely mimicking the progression of human MASH.
-
Animal Model: Male C57BL/6J mice.
-
Induction:
-
A single subcutaneous injection of streptozotocin (STZ) at 2 days of age to induce insulin resistance.
-
From 4 weeks of age, mice are fed a high-fat diet (HFD) to induce steatohepatitis.
-
-
This compound Administration:
-
Route: Oral gavage.
-
Frequency: Daily.
-
Duration: Typically initiated after the establishment of MASH (e.g., from week 6 or 9) and continued for several weeks.
-
Dosage: Specific dosages for this compound in this model are not publicly available. Dose-ranging studies would be required.
-
-
Key Endpoints:
-
Histological analysis of liver tissue (H&E, Sirius Red staining) for NAFLD Activity Score (NAS) and fibrosis staging.
-
Serum levels of liver enzymes (ALT, AST).
-
Hepatic triglyceride content.
-
Gene expression analysis of pro-inflammatory and pro-fibrotic markers (e.g., TNF-α, IL-6, TGF-β, Collagen Type 1a1).
-
Chronic Kidney Disease (CKD)
This compound has demonstrated a strong and significant curative effect on kidney biology in a severe CKD mouse model after 3 weeks of treatment.[1]
Experimental Protocol: Subtotal (5/6) Nephrectomy (SNx) Model of CKD
This surgical model induces progressive renal fibrosis and a decline in renal function.
-
Animal Model: Male mice (e.g., C57BL/6 or other appropriate strains).
-
Induction:
-
A two-step surgical procedure. First, two-thirds of the left kidney is removed.
-
One week later, the entire right kidney is removed (nephrectomy).
-
-
This compound Administration:
-
Route: Oral gavage.
-
Frequency: Daily.
-
Duration: Treatment is typically initiated a few weeks post-surgery (e.g., 4-5 weeks) and continued for a specified period (e.g., 3 weeks).[1]
-
Dosage: Specific dosages for this compound are not publicly available.
-
-
Key Endpoints:
-
Assessment of renal function (e.g., serum creatinine, blood urea nitrogen (BUN), urinary albumin-to-creatinine ratio (UACR)).
-
Histological analysis of kidney tissue (e.g., PAS, Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.
-
Blood pressure monitoring.
-
Gene and protein expression of markers of fibrosis (e.g., TGF-β, α-SMA, fibronectin) and inflammation.
-
Alport Syndrome
Preclinical studies in a severe Alport syndrome mouse model have confirmed this compound's positive effects on kidney morphology, remodeling, and renal function.[1]
Experimental Protocol: Col4a3 Knockout (KO) Mouse Model of Alport Syndrome
This genetic model recapitulates the progressive kidney disease seen in human Alport syndrome.
-
Animal Model: Col4a3-/- mice. These mice lack the gene for the α3 chain of type IV collagen, leading to glomerular basement membrane abnormalities.
-
This compound Administration:
-
Route: Oral gavage.
-
Frequency: Daily.
-
Duration: Treatment may be initiated at an early stage of the disease (e.g., 5 weeks of age) and continued for several weeks (e.g., until 8 weeks of age).
-
Dosage: Specific dosages for this compound are not publicly available.
-
-
Key Endpoints:
-
Monitoring of proteinuria and hematuria.
-
Assessment of renal function (serum BUN and creatinine).
-
Histological evaluation of glomerular and interstitial changes in the kidney.
-
Electron microscopy to examine the glomerular basement membrane structure.
-
Analysis of inflammatory and fibrotic markers in kidney tissue.
-
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating a compound like this compound in a rodent model of disease.
Data Presentation
While specific quantitative data for this compound in rodent models is not publicly available, the following tables provide a template for organizing and presenting typical data from such studies.
Table 1: Effect of this compound on Key Parameters in a MASH Rodent Model (Template)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | p-value |
| Body Weight (g) | ||||
| Liver Weight (g) | ||||
| Serum ALT (U/L) | ||||
| Serum AST (U/L) | ||||
| Hepatic Triglycerides (mg/g) | ||||
| NAFLD Activity Score (NAS) | ||||
| Fibrosis Stage | ||||
| Relative mRNA Expression | ||||
| Col1a1 | ||||
| Tgf-β | ||||
| Tnf-α |
Table 2: Effect of this compound on Key Parameters in a CKD Rodent Model (Template)
| Parameter | Sham | Vehicle Control | This compound | Positive Control (e.g., Losartan) | p-value |
| Serum Creatinine (mg/dL) | |||||
| Blood Urea Nitrogen (mg/dL) | |||||
| UACR (mg/g) | |||||
| Systolic Blood Pressure (mmHg) | |||||
| Glomerulosclerosis Index | |||||
| Interstitial Fibrosis (%) | |||||
| Relative mRNA Expression | |||||
| Tgf-β | |||||
| α-Sma | |||||
| Fibronectin |
Table 3: Effect of this compound on Key Parameters in an Alport Syndrome Rodent Model (Template)
| Parameter | Wild-Type | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | p-value |
| Proteinuria (mg/day) | |||||
| Serum BUN (mg/dL) | |||||
| Glomerular Injury Score | |||||
| Interstitial Fibrosis (%) | |||||
| GBM Thickness (nm) by EM | |||||
| Relative mRNA Expression | |||||
| Col4a3 | |||||
| Tgf-β | |||||
| Il-6 |
Conclusion
This compound shows considerable promise as a therapeutic agent for MASH, CKD, and Alport syndrome based on qualitative reports from preclinical rodent studies. The provided protocols and data table templates offer a framework for researchers to design and execute their own in vivo studies to further investigate the efficacy and mechanism of action of this compound and other FXR agonists. Rigorous, well-controlled studies with detailed quantitative analysis are essential to translate these promising preclinical findings into clinical applications.
References
Application Notes and Protocols for Vonafexor in Cell Culture
Introduction
Vonafexor (also known as EYP001) is a potent and selective, non-steroidal, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver, intestines, and kidneys, where it plays a critical role in regulating the metabolism of bile acids, lipids, and glucose.[1] As a synthetic agonist, this compound activates FXR, leading to the modulation of target gene expression. This activity makes it a valuable tool for in vitro studies investigating metabolic diseases, inflammation, and fibrosis. These application notes provide a detailed protocol for the preparation of this compound stock solutions and their use in cell culture experiments.
Physicochemical and Solubility Data
Proper preparation of a this compound stock solution is crucial for accurate and reproducible results in cell culture-based assays. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₅Cl₃N₂O₅S | [3] |
| Molecular Weight | 489.76 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Solubility in DMSO | ≥ 10 mM | [4] |
| Powder Storage | -20°C for up to 3 years | [4] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [4] |
Signaling Pathway of this compound (FXR Agonist)
This compound exerts its biological effects by binding to and activating the Farnesoid X Receptor (FXR). Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects include the regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammatory responses.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium (appropriate for the cell line)
-
Sterile conical tubes (15 mL or 50 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
-
Preparation: Work in a clean, sterile environment, such as a laminar flow hood or biosafety cabinet. Wear appropriate PPE.
-
Weighing this compound: Tare a sterile, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculating DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))
Example for 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 489.76 g/mol
-
Desired Concentration = 10 mM = 0.01 mol/L
-
Volume (L) = 0.001 g / (489.76 g/mol × 0.01 mol/L) = 0.00020418 L
-
Volume (µL) = 204.2 µL
-
-
Dissolving this compound: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4]
Protocol 2: Preparation of Working Solutions and Application in Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells. It is critical to maintain the final DMSO concentration at a non-toxic level, typically ≤0.1% for most cell lines, though some may tolerate up to 0.5%.[1]
-
Thawing Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations and minimize pipetting errors, it is advisable to perform a serial dilution. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium.
-
Final Dilution in Culture Medium: Add the appropriate volume of the this compound stock (or intermediate stock) to the pre-warmed cell culture medium to achieve the desired final concentration.
Example Calculation for a 1 µM final concentration in 10 mL of medium:
-
Using the 10 mM primary stock:
-
V₁C₁ = V₂C₂
-
V₁ = (1 µM × 10,000 µL) / 10,000 µM = 1 µL
-
Add 1 µL of 10 mM stock to 10 mL of medium.
-
Final DMSO concentration = (1 µL / 10,000 µL) × 100% = 0.01%
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from powder to treated cells.
Conclusion
This document provides comprehensive guidelines for the preparation and use of this compound in cell culture. Adherence to these protocols, particularly regarding solvent concentration and storage conditions, is essential for obtaining reliable and reproducible data in studies investigating the role of FXR in cellular processes. Researchers should determine the optimal final concentration of this compound for their specific cell line and experimental endpoint through dose-response studies.
References
Application Note: Unveiling FXR Activation with Vonafexor through Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1] Predominantly expressed in the liver and intestine, FXR acts as an endogenous sensor for bile acids. Its activation triggers a complex signaling cascade that modulates the expression of numerous target genes, playing a pivotal role in maintaining metabolic homeostasis and controlling inflammation and fibrosis.[1][2]
Vonafexor (also known as EYP001) is a potent, selective, non-steroidal, non-bile acid FXR agonist.[2] It activates the farnesoid X receptor with high selectivity, leading to the regulation of target genes involved in these crucial biological processes.[1][2] Due to its role in metabolic regulation, this compound is under investigation as a therapeutic agent for conditions such as non-alcoholic steatohepatitis (NASH) and chronic hepatitis B.[3][4][5]
Western blot analysis is an indispensable technique for elucidating the functional consequences of FXR activation by this compound. By quantifying changes in the protein levels of FXR target genes, researchers can verify the compound's mechanism of action, determine its effective concentration, and understand its downstream biological effects. This application note provides a comprehensive guide, including detailed protocols and data presentation formats, for analyzing the protein expression of key FXR target genes in response to this compound treatment.
FXR Signaling Pathway and Experimental Workflow
Activation of FXR by this compound initiates a well-defined signaling pathway, leading to the modulation of target gene expression. The experimental workflow to analyze the protein-level consequences of this activation involves a series of standard molecular biology techniques.
Caption: FXR signaling pathway activation by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section details the step-by-step methodology for performing Western blot analysis on FXR target genes following this compound treatment in a relevant cell line, such as the human hepatoma cell line HepG2.
Cell Culture and this compound Treatment
-
Cell Line: Human hepatoma HepG2 cells are a suitable model as they express FXR.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25 µM) for a fixed time (e.g., 24 hours) to determine the optimal effective concentration. A study has shown effective modulation of FXR target genes in HepaRG cells with 10 µM of this compound (EYP001).
-
Time-Course: Treat cells with an optimal concentration of this compound (e.g., 10 µM) for various durations (e.g., 6, 12, 24, 48 hours) to identify the peak time for protein expression changes.
-
Controls: Always include a vehicle control (DMSO-treated cells) and consider a positive control using a known FXR agonist like GW4064 (e.g., 1 µM).
-
Protein Extraction and Quantification
-
Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Cell Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with gentle agitation. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer’s instructions.
Western Blotting
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% gradient or a 10% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described in step 6.
-
Signal Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH or β-actin) to account for loading differences.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Hypothetical Quantitative Analysis of FXR Target Gene Expression Following this compound Treatment in HepG2 Cells.
| Target Gene | Function in Metabolism | Treatment (24h) | Fold Change vs. Vehicle (Mean ± SD) |
| SHP | Transcriptional co-repressor, inhibits bile acid synthesis | Vehicle (DMSO) | 1.00 ± 0.00 |
| This compound (1 µM) | 1.8 ± 0.2 | ||
| This compound (10 µM) | 4.5 ± 0.5 | ||
| BSEP | Bile Salt Export Pump, transports bile acids | Vehicle (DMSO) | 1.00 ± 0.00 |
| (ABCB11) | This compound (1 µM) | 1.5 ± 0.1 | |
| This compound (10 µM) | 3.2 ± 0.3 | ||
| FGF19 | Intestinal hormone, regulates bile acid synthesis | Vehicle (DMSO) | 1.00 ± 0.00 |
| This compound (1 µM) | 2.1 ± 0.3 | ||
| This compound (10 µM) | 5.8 ± 0.7 | ||
| OSTα | Organic Solute Transporter, basolateral bile acid export | Vehicle (DMSO) | 1.00 ± 0.00 |
| This compound (1 µM) | 1.4 ± 0.2 | ||
| This compound (10 µM) | 2.9 ± 0.4 | ||
| OSTβ | Organic Solute Transporter, partner to OSTα | Vehicle (DMSO) | 1.00 ± 0.00 |
| This compound (1 µM) | 1.3 ± 0.1 | ||
| This compound (10 µM) | 2.7 ± 0.3 |
Table 2: Recommended Primary Antibodies for Western Blot Analysis.
| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| SHP (NR0B2) | Rabbit | Cell Signaling Tech. | 14636S | 1:1000 |
| BSEP (ABCB11) | Goat | Santa Cruz Biotech. | sc-17294 | 1:200 - 1:1000 |
| FGF19 | Rabbit | Abcam | ab320829 | 1:1000 |
| OSTα (SLC51A) | Rabbit | Abcam | ab184234 | 1:1000 |
| OSTβ (SLC51B) | Rabbit | Thermo Fisher Sci. | PA5-51221 | 1:500 - 1:1000 |
| GAPDH | Rabbit | Cell Signaling Tech. | 2118S | 1:1000 |
| β-actin | Mouse | Sigma-Aldrich | A5441 | 1:5000 |
Conclusion
This application note provides a robust framework for utilizing Western blot analysis to investigate the effects of the FXR agonist this compound on its target genes. By following the detailed protocols and data presentation guidelines, researchers can effectively characterize the molecular pharmacology of this compound, confirm its on-target activity, and gather critical data for drug development programs. The ability to reliably quantify changes in protein expression is fundamental to understanding the therapeutic potential of novel FXR agonists in metabolic and inflammatory diseases.
References
Application Notes and Protocols for Immunohistochemistry Staining of Fibrosis Markers with Vonafexor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the farnesoid X receptor (FXR), a nuclear receptor predominantly expressed in the liver, kidneys, and gut.[1] FXR plays a crucial role in regulating bile acid metabolism, inflammation, and fibrosis.[1] Preclinical studies have demonstrated this compound's efficacy in improving kidney morphology and reducing renal interstitial fibrosis and inflammation in animal models of chronic kidney disease (CKD) and Alport syndrome.[1] Furthermore, a Phase 2a clinical trial (LIVIFY) in patients with non-alcoholic steatohepatitis (NASH) and F2-F3 liver fibrosis showed that this compound can reduce liver fat and improve liver enzymes, with a potential for renal benefits.[2][3][4][5]
These application notes provide detailed protocols for immunohistochemistry (IHC) staining of key fibrosis markers—alpha-smooth muscle actin (α-SMA), collagen type I (Col1a1), and tissue inhibitor of metalloproteinases 1 (TIMP-1)—in preclinical models of fibrosis treated with this compound. While specific quantitative IHC data from this compound studies are not publicly available, the provided tables offer representative data based on the known anti-fibrotic effects of FXR agonists.
Mechanism of Action of this compound in Fibrosis
This compound exerts its anti-fibrotic effects by activating FXR, which in turn modulates several signaling pathways implicated in fibrosis. A key mechanism is the interference with the transforming growth factor-beta (TGF-β)/Smad signaling cascade, a central driver of fibrosis.[6][7][8] Additionally, FXR activation has been shown to interact with the Hippo signaling pathway effector, Yes-associated protein (YAP), to suppress fibrotic gene expression.[9][10]
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. enyopharma.com [enyopharma.com]
- 6. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Src-mediated crosstalk between FXR and YAP protects against renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Quantifying Vonafexor-Regulated Gene Expression Using RT-qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor primarily expressed in the liver, kidney, and gut, where it plays a critical role in regulating the expression of genes involved in bile acid homeostasis, lipid and glucose metabolism, inflammation, and fibrosis.[1] As an FXR agonist, this compound activates this receptor, leading to the modulation of downstream target genes.[2][3] This application note provides a detailed protocol for measuring changes in the expression of this compound-regulated genes using reverse transcription quantitative polymerase chain reaction (RT-qPCR), a highly sensitive and specific method for gene expression analysis.[4]
This compound Signaling Pathway
This compound exerts its effects by binding to and activating FXR. Once activated, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby activating or repressing their transcription. Key target genes regulated by this pathway include FGF19 (Fibroblast Growth Factor 19) and SHP (Small Heterodimer Partner), which are upregulated, and CYP7A1 (Cholesterol 7α-hydroxylase), which is downregulated. The repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, is a hallmark of FXR activation.[5][6][7]
Principle of the Method
This protocol utilizes a two-step RT-qPCR method to quantify mRNA levels.[4]
-
Reverse Transcription (RT): Total RNA is extracted from cells or tissues and converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The newly synthesized cDNA serves as a template for qPCR. The amplification of specific target genes is monitored in real-time using a fluorescent dye (e.g., SYBR® Green) or a sequence-specific fluorescent probe (e.g., TaqMan®).[8][9] The cycle at which fluorescence crosses a set threshold (the Cq or Ct value) is inversely proportional to the initial amount of target mRNA.[9]
Experimental Workflow
The overall workflow for analyzing this compound-regulated gene expression involves several key stages, from sample preparation to data analysis.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: Evaluating the Therapeutic Efficacy of Vonafexor in a Col4a3-/- Mouse Model of Alport Syndrome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alport syndrome is a progressive, hereditary kidney disease caused by mutations in the genes (COL4A3, COL4A4, or COL4A5) that encode for type IV collagen, a critical component of the glomerular basement membrane (GBM).[1][2][3] The resulting GBM abnormalities lead to hematuria, proteinuria, progressive renal fibrosis, and ultimately, end-stage kidney disease (ESKD).[4][5] The Col4a3 knockout (Col4a3-/-) mouse is a widely used and well-established model that recapitulates the pathophysiology of autosomal recessive Alport syndrome in humans, exhibiting key features like progressive glomerulosclerosis, tubular damage, and interstitial fibrosis.[1][6][7]
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[8] FXR is a nuclear receptor highly expressed in the liver, gut, and kidneys, where it plays a crucial role in regulating pathways involved in fibrosis, inflammation, and metabolism.[8] Preclinical studies have demonstrated that this compound exerts potent anti-inflammatory and anti-fibrotic effects in models of chronic kidney disease (CKD).[9][10] This document provides detailed protocols and application notes for evaluating the therapeutic potential of this compound in the Col4a3-/- mouse model of Alport syndrome.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a selective agonist for the Farnesoid X Receptor (FXR). Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in inhibiting inflammatory cascades and reducing the expression of pro-fibrotic factors, thereby ameliorating kidney injury in Alport syndrome.[8][9]
Caption: this compound activates the FXR/RXR pathway to suppress inflammation and fibrosis.
Experimental Design and Workflow
The following workflow outlines a curative-intent study to assess this compound's efficacy in reversing established disease in the Col4a3-/- mouse model. Treatment is initiated at 5 weeks of age, a point when renal lesions are already present, and continues for 3 weeks.[9]
Caption: Curative study workflow for this compound in the Alport syndrome mouse model.
Protocols
Protocol 1: Animal Model and this compound Administration
-
Animal Model: Use male and female Col4a3-/- mice on a 129/SvJ background, which develop a consistent and progressive Alport phenotype.[7] Wild-type littermates should be used as healthy controls. House animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups: At 5 weeks of age, randomly assign mice to the following treatment groups (n=10-12 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
This compound (dose to be determined by formulation, e.g., 10 mg/kg)
-
Losartan (positive control, e.g., 10 mg/kg)
-
-
Drug Administration: Prepare this compound and Losartan fresh daily in the vehicle solution. Administer the assigned treatment once daily via oral gavage from 5 weeks to 8 weeks of age.[9]
-
Monitoring: Monitor body weight and general health status twice weekly throughout the study.
Protocol 2: Assessment of Renal Function
-
Urine Collection: At the study endpoint (8 weeks), place mice in metabolic cages for 24 hours to collect urine. Centrifuge samples at 2000 x g for 10 minutes to remove debris and store the supernatant at -80°C.
-
Albumin and Creatinine Measurement: Measure urinary albumin concentration using a mouse-specific ELISA kit. Measure creatinine concentration using a colorimetric assay kit.
-
Urine Albumin-to-Creatinine Ratio (UACR): Calculate the UACR (mg/g) to normalize for variations in urine output. A significant increase in UACR is a key indicator of disease progression.[7]
-
Blood Urea Nitrogen (BUN): At sacrifice, collect blood via cardiac puncture. Allow blood to clot and centrifuge at 2000 x g for 15 minutes to isolate serum. Measure BUN levels using a commercially available colorimetric assay kit. Elevated BUN indicates a decline in kidney filtration function.[7]
Protocol 3: Histopathological Analysis of Kidney Tissue
-
Tissue Collection and Fixation: At 8 weeks, perfuse mice with ice-cold phosphate-buffered saline (PBS). Harvest kidneys, bisect them longitudinally, and fix one half in 10% neutral buffered formalin for 24 hours.
-
Processing and Staining: Dehydrate the fixed tissue through a graded ethanol series, embed in paraffin, and cut 4 µm sections.
-
Periodic Acid-Schiff (PAS) Staining: Perform PAS staining to visualize the glomerular and tubular basement membranes. Assess glomerulosclerosis by scoring the percentage of the glomerular tuft area with mesangial matrix expansion and capillary collapse.
-
Masson's Trichrome Staining: Perform Masson's Trichrome staining to visualize collagen deposition (blue stain), a marker of interstitial fibrosis. Quantify the fibrotic area as a percentage of the total cortical area using image analysis software (e.g., ImageJ).[9]
Protocol 4: Immunohistochemistry (IHC) for Fibrosis and Inflammation
-
Antigen Retrieval: Deparaffinize and rehydrate kidney sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with 5% normal goat serum.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against:
-
α-Smooth Muscle Actin (α-SMA): A marker for activated myofibroblasts.
-
F4/80: A marker for macrophages.
-
CD3: A marker for T-lymphocytes.
-
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a DAB substrate kit for visualization. Counterstain with hematoxylin.
-
Quantification: Capture images of the renal cortex and quantify the positively stained area or count the number of positive cells per field using image analysis software.[9]
Summary of Preclinical Data
Preclinical studies in the Col4a3-/- Alport syndrome mouse model have demonstrated the significant therapeutic potential of this compound.[8][9] Treatment initiated after disease onset showed a curative effect, not only halting but also reversing key pathological features.[9][10]
Table 1: Effect of this compound on Renal Function and Structure
| Parameter | Vehicle Control | This compound | Losartan | Key Finding |
|---|---|---|---|---|
| Glomerulosclerosis | Severe Progression | Progression Halted | Progression Slowed | This compound stopped the progression of glomerulosclerosis.[9] |
| Tubular Dilatation | Severe Progression | Progression Halted | Progression Slowed | This compound stopped the progression of tubular damage.[9] |
| Interstitial Fibrosis | Severe Progression | Regression Observed | Progression Slowed | this compound induced a regression of established interstitial fibrosis.[9] |
Table 2: Effect of this compound on Cellular Markers of Kidney Injury
| Cellular Marker | Vehicle Control | This compound | Losartan | Key Finding |
|---|---|---|---|---|
| Podocyte Number | Significant Loss | Loss Halted | Loss Slowed | This compound treatment prevented further podocyte loss.[9] |
| Macrophage Infiltration | High Infiltration | Significantly Reduced | Reduced | This compound significantly decreased macrophage infiltration.[9] |
| Lymphocyte Infiltration | High Infiltration | Significantly Reduced | Reduced | This compound significantly decreased lymphocyte infiltration.[9] |
| Myofibroblast Activation | High Activation | Significantly Reduced | Reduced | this compound significantly reduced the presence of activated myofibroblasts.[9] |
Note: The results are based on qualitative and comparative descriptions from published abstracts.[9] The beneficial effect of this compound was reported to be higher than that of Losartan.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound for Alport syndrome. In the Col4a3-/- mouse model, this compound demonstrated a robust curative effect by halting the progression of glomerulosclerosis and tubular damage, inducing the regression of interstitial fibrosis, and reducing inflammation and podocyte loss.[9] These effects were notably superior to those observed with Losartan, a current standard-of-care component.[9] These promising preclinical findings have provided a strong rationale for clinical investigation, leading to the initiation of the Phase 2 ALPESTRIA-1 clinical trial to evaluate this compound in patients with Alport syndrome.[8][10] The protocols outlined in this document provide a framework for further preclinical evaluation of this compound and other FXR agonists in the context of hereditary kidney disease.
References
- 1. Searching for a treatment for Alport syndrome using mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alport Syndrome: Clinical Spectrum and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical trial recommendations for potential Alport syndrome therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Gene Therapy for Alport Syndrome [mdpi.com]
- 6. Progression of Alport Kidney Disease in Col4a3 Knock Out Mice Is Independent of Sex or Macrophage Depletion by Clodronate Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. This compound series – ENYO Pharma [enyopharma.com]
- 9. academic.oup.com [academic.oup.com]
- 10. businesswire.com [businesswire.com]
Application Notes: Vonafexor in Preclinical Chronic Kidney Disease (CKD) Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time.[1] To investigate the pathophysiology of CKD and evaluate potential therapeutics, robust and reproducible animal models are essential.[2][3] Commonly used models in rats include the surgical 5/6 subtotal nephrectomy and the chemically-induced adenine diet model, both of which mimic key aspects of human CKD, such as progressive glomerulosclerosis and tubulointerstitial fibrosis.[4][5][6]
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the farnesoid X receptor (FXR).[1][7] FXR is a nuclear receptor primarily expressed in the liver, kidneys, and gut that regulates genes involved in bile acid metabolism, inflammation, and fibrosis.[1][7][8] Preclinical studies have demonstrated that this compound has a significant curative effect on kidney biology, improving kidney morphology, and reducing renal interstitial fibrosis and inflammation in mouse models of severe CKD.[1][9] These application notes provide detailed protocols for inducing CKD in rats and administering this compound for preclinical efficacy studies.
This compound: Mechanism of Action
This compound is a potent and selective agonist of the farnesoid X receptor (FXR).[1][7] The activation of FXR in the kidney has demonstrated protective effects against fibrosis, inflammation, apoptosis, and the accumulation of reactive oxygen species.[8][10]
Upon binding, this compound activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) on the DNA of target genes. This process modulates the transcription of numerous genes involved in lipid metabolism, inflammation, and fibrosis. Key anti-fibrotic mechanisms include the suppression of pro-fibrotic signaling pathways such as TGF-β/Smad3 and Yes-associated protein 1 (YAP).[8][10][11]
Caption: this compound activates the FXR pathway, leading to reduced inflammation and fibrosis.
Experimental Protocols: CKD Rat Models
Two widely used rat models for CKD research are the 5/6 nephrectomy and the adenine-induced models.
Protocol 1: 5/6 Subtotal Nephrectomy (Nx) Model
This surgical model reduces the renal mass, leading to compensatory hypertrophy, glomerular hyperfiltration, hypertension, and progressive glomerulosclerosis and tubulointerstitial fibrosis, closely mimicking human CKD progression from nephron loss.[6][12]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic: Isoflurane or Ketamine/Xylazine solution[4]
-
Analgesics: Carprofen (5 mg/kg) or Buprenorphine[4]
-
Sterile surgical instruments
-
Suture materials (e.g., 4-0 silk)
-
Warming pad
Procedure: This is a two-stage surgical procedure.[12][13]
-
Acclimatization: Allow rats to acclimate for at least one week before surgery.[4]
-
Anesthesia and Analgesia: Anesthetize the rat using isoflurane or an intraperitoneal injection of ketamine/xylazine. Administer pre-operative analgesics.[4]
-
Stage 1: Right Uninephrectomy:
-
Place the rat in a prone position on a warming pad.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter with silk sutures.
-
Excise the right kidney.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for one week.[12]
-
-
Stage 2: Left Subtotal Nephrectomy:
-
After one week, anesthetize the rat again.
-
Expose the left kidney through a flank incision.
-
Ligate two of the three branches of the left renal artery or surgically resect the upper and lower poles of the kidney, preserving the adrenal gland. This removes approximately 2/3 of the left kidney, resulting in a total 5/6 reduction of renal mass.[4][12]
-
Close the incision in layers.
-
-
Post-operative Care: Monitor the animals closely for recovery, providing analgesia and supportive care as needed. Sham-operated control animals should undergo the same procedures (anesthesia, incisions, and kidney manipulation) without ligation or resection.[12]
-
Disease Progression: CKD develops over several weeks. Monitor animal health and body weight. Renal dysfunction is typically established 4-6 weeks post-surgery.[6]
Protocol 2: Adenine-Induced CKD Model
This non-surgical model induces CKD through the oral administration of adenine. Adenine is metabolized to 2,8-dihydroxyadenine (2,8-DHA), which is insoluble and precipitates within the renal tubules, causing crystal obstruction, inflammation, and extensive tubulointerstitial fibrosis.[5][14][15]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Adenine powder
-
Standard rat chow or gavage vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatization: Allow rats to acclimate for at least one week.
-
Induction:
-
Dietary Admixture: Mix adenine into the standard rodent chow at a concentration of 0.75% (w/w) for rats.[14][16] Provide this diet ad libitum for 3-4 weeks.[17] This method is non-invasive and effective.[14]
-
Oral Gavage: Alternatively, administer adenine as a suspension (e.g., in 0.5% CMC) via oral gavage. A dose of 200-600 mg/kg for 10 days has been used in rats to induce CKD.[18] Gavage allows for more precise dosing but is more labor-intensive.[5]
-
-
Monitoring: Animals on a high-adenine diet may experience weight loss. Monitor body weight and general health status daily.[15]
-
Disease Progression: Significant renal injury, including elevated serum creatinine and BUN, is typically observed after 2-4 weeks of adenine administration.[14][17] Control animals receive the standard diet or vehicle without adenine.
Protocol: this compound Administration
Preclinical studies in mouse models have shown efficacy with daily oral gavage.[19]
Materials:
-
This compound compound
-
Appropriate vehicle for suspension (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)
-
Oral gavage needles
-
Syringes
Procedure:
-
CKD Model Establishment: Induce CKD using either the 5/6 Nx or adenine model as described above. Allow for the disease to establish (e.g., 5-6 weeks post-Nx surgery or after the adenine feeding period).[19]
-
Group Allocation: Randomize animals into treatment groups (e.g., Sham, CKD + Vehicle, CKD + this compound low dose, CKD + this compound high dose).
-
Dosing Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle on the day of dosing.
-
Administration: Administer this compound or vehicle via daily oral gavage.[19] A typical treatment duration for efficacy studies is 3-8 weeks.[1][19]
-
Monitoring: Record body weight and clinical observations daily. Collect blood and urine samples at baseline (before treatment) and at specified intervals during the study for biomarker analysis.
Caption: A typical timeline for a preclinical CKD study with this compound.
Assessment Protocols and Expected Outcomes
Biochemical Analysis
Kidney function is primarily assessed through blood and urine biomarkers.[20]
Protocol:
-
Urine Collection: Place rats in metabolic cages for 24-hour urine collection. Measure total volume and collect samples for analysis.
-
Blood Collection: Collect blood via tail vein or saphenous vein for interim analysis, and via cardiac puncture for terminal collection. Process for serum or plasma.
-
Analysis: Use standard commercial kits to measure:
Expected Outcomes with this compound Treatment: Preclinical studies suggest that this compound treatment will significantly improve markers of kidney function compared to vehicle-treated CKD animals.[1][19]
| Parameter | CKD + Vehicle Group (Expected) | CKD + this compound Group (Expected) | Citation(s) |
| Serum Creatinine (sCr) | Significantly Elevated | Significantly Reduced vs. Vehicle | [14][19] |
| Blood Urea Nitrogen (BUN) | Significantly Elevated | Significantly Reduced vs. Vehicle | [6][14] |
| Urine Albumin-to-Creatinine Ratio (ACR) | Significantly Elevated | Significantly Reduced vs. Vehicle | [6][22] |
Histopathological Analysis
Histopathology provides direct evidence of structural kidney damage and the therapeutic effect of this compound on tissue remodeling.
Protocol:
-
Tissue Harvest: At the end of the study, euthanize animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Fixation and Processing: Excise the kidneys, weigh them, and fix them in 4% paraformaldehyde for 24 hours. Process the tissue and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with:
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the percentage of fibrotic area or the degree of glomerulosclerosis based on a semi-quantitative scoring system.[19]
Expected Outcomes with this compound Treatment: this compound has been shown to stop the progression of renal lesions and induce the regression of interstitial fibrosis.[19]
| Histological Feature | CKD + Vehicle Group (Expected) | CKD + this compound Group (Expected) | Citation(s) |
| Glomerulosclerosis | Severe Sclerosis | Significantly Reduced Sclerosis | [6][19] |
| Tubulointerstitial Fibrosis | Extensive Collagen Deposition | Significantly Reduced Fibrosis | [19][25] |
| Inflammatory Infiltrate | Significant Infiltration | Significantly Reduced Infiltration | [19] |
| Tubular Damage/Atrophy | Widespread Damage | Attenuated Damage | [19][26] |
Conclusion
The 5/6 nephrectomy and adenine-induced rat models are robust platforms for studying CKD and evaluating novel therapeutics. This compound, as a selective FXR agonist, has demonstrated significant renoprotective effects in preclinical models, reducing both functional and structural markers of kidney damage. The protocols outlined here provide a comprehensive framework for researchers to investigate the efficacy of this compound in a preclinical setting.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. Models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rat Model of Chronic Kidney Disease-Mineral Bone Disorder (CKD-MBD) and The Effect of Dietary Protein Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 5. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. Serie this compound – ENYO Pharma [enyopharma.com]
- 8. The role of the farnesoid X receptor in kidney health and disease: a potential therapeutic target in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENYO Pharma announces a €39 million Series C financing and FDA clearance to advance this compound in a Phase 2 clinical trial for patients with Alport syndrome – ENYO Pharma [enyopharma.com]
- 10. mdpi.com [mdpi.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Newly Developed Rat Model of Chronic Kidney Disease–Mineral Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Study of Histopathological and Molecular Changes of Rat Kidney under Simulated Weightlessness and Resistance Training Protective Effect | PLOS One [journals.plos.org]
- 24. Frontiers | Heidihuangwan alleviates renal fibrosis in rats with 5/6 nephrectomy by inhibiting autophagy [frontiersin.org]
- 25. Fluorofenidone attenuates renal interstitial fibrosis in the rat model of obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Study of Histopathological and Molecular Changes of Rat Kidney under Simulated Weightlessness and Resistance Training Protective Effect | PLOS One [journals.plos.org]
Application Notes and Protocols: Measuring Vonafexor's Effect on Renal Biomarkers In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the in vivo effects of Vonafexor, a selective farnesoid X receptor (FXR) agonist, on key renal biomarkers. The provided information is based on publicly available preclinical and clinical data. While specific quantitative outcomes and detailed internal protocols from all studies are not fully available, this document synthesizes the existing knowledge to guide research and experimental design.
Introduction to this compound and Renal Function
This compound is a non-steroidal, non-bile acid FXR agonist that has shown potential in improving liver and kidney health.[1][2] FXR is a nuclear receptor highly expressed in the liver, intestines, and kidneys, playing a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammatory and fibrotic processes.[1][3] In the kidneys, FXR activation has been demonstrated to have protective effects against acute kidney injury, chronic kidney disease (CKD), and diabetic nephropathy through anti-inflammatory, anti-fibrotic, anti-lipogenic, and antioxidant mechanisms.[3][4] Preclinical and clinical studies have suggested that this compound can positively impact renal function and biomarkers.[5][6][7]
Preclinical In Vivo Models
This compound has been evaluated in established mouse models of chronic kidney disease, demonstrating its potential to halt disease progression and even reverse existing damage.
Subtotal Nephrectomy (Nx) Model of CKD
This model mimics CKD by reducing the renal mass, leading to progressive loss of kidney function.[6]
Experimental Overview: In a study involving a 75% excision of total renal mass in mice, this compound was administered by daily oral gavage for three weeks, starting five weeks after the surgery, a point where renal lesions were already established.[3][6] The effects of this compound were compared to Losartan, a standard-of-care medication for CKD, and other FXR agonists.[6]
Key Findings:
-
This compound treatment reportedly stopped the progression of glomerulosclerosis and tubular dilatations.[6][8]
-
Remarkably, it induced a regression of interstitial fibrosis compared to the baseline at five weeks post-nephrectomy.[6][8]
-
A significant reduction in lymphocyte and macrophage infiltration, as well as in activated myofibroblasts, was observed.[6]
-
Podocyte loss was also halted with this compound treatment.[6]
-
The beneficial effects of this compound were described as unique and more pronounced than those of Losartan and other tested FXR agonists.[6]
Col4a3-/- Mouse Model of Alport Syndrome
This genetic model replicates Alport syndrome, a hereditary condition leading to progressive kidney disease.[6] These mice develop progressive glomerulonephritis, microhematuria, and proteinuria, with end-stage renal disease typically occurring around 14 weeks of age.[9][10]
Experimental Overview: Mice were treated with this compound from five to eight weeks of age, a period when renal lesions are developing.[6][10]
Key Findings:
-
Similar to the CKD model, this compound demonstrated a beneficial curative effect in the Col4a3-/- mice.[6]
-
The treatment was shown to strongly improve kidney morphology, remodeling, and renal function.[1]
Clinical Studies
LIVIFY Phase IIa Trial in NASH Patients
While primarily focused on non-alcoholic steatohepatitis (NASH), the LIVIFY trial also assessed the impact of this compound on renal function.[11][12]
Study Design: This was a double-blind, placebo-controlled Phase IIa study. Patients were randomized to receive placebo or this compound at different doses (100 mg and 200 mg once daily).[12]
Key Renal Findings:
-
Creatinine-based estimated glomerular filtration rate (eGFR) improved in the this compound treatment arms, while it did not in the placebo group.[11][12] Specific quantitative data on the mean change in eGFR have not been detailed in the available literature.
ALPESTRIA-1 Phase II Trial in Alport Syndrome Patients
This ongoing clinical trial is specifically designed to evaluate the efficacy and safety of this compound in patients with Alport syndrome.[13] As the trial is not yet complete, no results are available.
Data Presentation
The following tables summarize the reported effects of this compound on renal biomarkers from preclinical and clinical studies. Note that specific quantitative data from the preclinical studies and the precise eGFR change in the LIVIFY trial are not publicly available and therefore are described qualitatively.
Table 1: Summary of this compound's Effects on Renal Histological and Cellular Biomarkers in Preclinical Models
| Biomarker | Animal Model | Reported Effect of this compound |
| Glomerulosclerosis | Subtotal Nephrectomy | Progression Stopped[6] |
| Tubular Dilatation | Subtotal Nephrectomy | Progression Stopped[6] |
| Interstitial Fibrosis | Subtotal Nephrectomy | Regression of existing fibrosis[6] |
| Lymphocyte Infiltration | Subtotal Nephrectomy | Significantly Reduced[6] |
| Macrophage Infiltration | Subtotal Nephrectomy | Significantly Reduced[6] |
| Myofibroblast Activation | Subtotal Nephrectomy | Significantly Reduced[6] |
| Podocyte Number | Subtotal Nephrectomy | Loss was stopped[6] |
| Kidney Morphology & Remodeling | Col4a3-/- (Alport) | Strongly Improved[1] |
Table 2: Summary of this compound's Effects on Renal Function Biomarkers in Clinical Studies
| Biomarker | Study | Population | Reported Effect of this compound |
| Creatinine-based eGFR | LIVIFY (Phase IIa) | NASH Patients | Improved in active arms vs. no improvement in placebo[11][12] |
| Renal Function & Biomarkers | ALPESTRIA-1 (Phase II) | Alport Syndrome | Ongoing study, data not yet available[13] |
Experimental Protocols
The following are generalized protocols for in vivo studies and biomarker analysis based on the available literature. For specific studies with this compound, researchers should refer to the detailed methods in the final publications when they become available.
Protocol 1: Induction of Subtotal Nephrectomy (Nx) CKD Model in Mice
This protocol describes a single-step surgical procedure to induce CKD in mice.[13][14]
Materials:
-
Male 129S2/SV mice (or other appropriate strain)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
Bipolar electrocautery
-
Warming pad
Procedure:
-
Anesthetize the mouse and place it on a warming pad to maintain body temperature.
-
Make a small flank incision to expose the kidney.
-
Ligate the renal artery and vein of the upper and lower thirds of the kidney.
-
Excise the two poles of the kidney, leaving the central third intact.
-
Control bleeding using bipolar electrocautery.
-
Suture the muscle layer and close the skin incision.
-
Repeat the procedure on the contralateral kidney to achieve a 5/6 nephrectomy.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Protocol 2: Monitoring Renal Function in In Vivo Models
Blood Biomarkers:
-
Collect blood samples via tail vein or cardiac puncture at baseline and specified time points post-treatment.
-
Separate serum or plasma by centrifugation.
-
Measure serum creatinine and blood urea nitrogen (BUN) using commercially available assay kits.
-
Calculate the estimated Glomerular Filtration Rate (eGFR) using an appropriate formula for the animal model.
Urine Biomarkers:
-
House mice in metabolic cages to collect urine over a defined period (e.g., 24 hours).
-
Measure urine volume.
-
Centrifuge urine to remove debris.
-
Measure urinary albumin and creatinine concentrations using ELISA or other suitable assays.
-
Calculate the albumin-to-creatinine ratio (ACR) to assess proteinuria.
Protocol 3: Histological Analysis of Kidney Tissue
-
At the end of the study, euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys and fix them in 4% paraformaldehyde overnight.
-
Process the tissues for paraffin embedding.
-
Cut 4-5 µm sections and mount them on slides.
-
Perform staining for:
-
Hematoxylin and Eosin (H&E): For general morphology, glomerulosclerosis, and tubular dilatation.
-
Masson's Trichrome or Picrosirius Red: To assess collagen deposition and interstitial fibrosis.
-
Immunohistochemistry (IHC): For specific cell markers such as F4/80 (macrophages), CD3 (T-lymphocytes), alpha-smooth muscle actin (α-SMA) for myofibroblasts, and podocyte markers (e.g., Wilms' tumor 1).
-
-
Quantify the stained areas using image analysis software (e.g., ImageJ).
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway in the Kidney
Activation of FXR by this compound in renal cells initiates a cascade of events that collectively contribute to its renoprotective effects. This includes the modulation of genes involved in inflammation, fibrosis, and lipid metabolism. Key downstream effects include the suppression of the pro-fibrotic TGF-β/Smad3 and β-catenin signaling pathways, as well as the modulation of YAP, a key regulator of fibroblast activation.[1][4][5]
Caption: this compound-mediated FXR activation and its downstream renoprotective pathways.
Experimental Workflow for In Vivo Assessment of this compound
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical mouse model of kidney disease.
Caption: Workflow for preclinical evaluation of this compound in a mouse model of kidney disease.
References
- 1. Farnesoid X receptor activation protects against renal fibrosis via modulation of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound series – ENYO Pharma [enyopharma.com]
- 3. The role of the farnesoid X receptor in kidney health and disease: a potential therapeutic target in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Src-mediated crosstalk between FXR and YAP protects against renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Collagen COL4A3 knockout: a mouse model for autosomal Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Refining the Mouse Subtotal Nephrectomy in Male 129S2/SV Mice for Consistent Modeling of Progressive Kidney Disease With Renal Inflammation and Cardiac Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Refining the Mouse Subtotal Nephrectomy in Male 129S2/SV Mice for Consistent Modeling of Progressive Kidney Disease With Renal Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Content Imaging Analysis of Cellular Responses to Vonafexor
Audience: Researchers, scientists, and drug development professionals.
Introduction Vonafexor (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor primarily expressed in the liver, kidneys, and gut, where it functions as a master regulator of bile acid, lipid, and glucose metabolism.[1][4] By activating FXR, this compound has shown therapeutic potential in preclinical and clinical studies for conditions such as Non-alcoholic Steatohepatitis (NASH), Alport Syndrome, and Chronic Kidney Disease (CKD).[1][5][6][7]
High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in a cell-based assay format. This approach is ideally suited for characterizing the mechanism of action of nuclear receptor agonists like this compound, enabling detailed analysis of target engagement, downstream signaling, and disease-relevant cellular phenotypes.
These application notes provide detailed protocols for using high-content imaging to analyze three key cellular effects of this compound: FXR nuclear translocation, inhibition of lipid accumulation, and reduction of fibrotic markers.
Core Mechanism: The FXR Signaling Pathway
This compound, as an FXR agonist, mimics the action of natural ligands (bile acids) by binding to and activating the Farnesoid X Receptor.[1][4] Upon activation, FXR translocates from the cytoplasm to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the expression of genes involved in various metabolic processes, including the regulation of lipid metabolism (e.g., repressing SREBP-1c) and bile acid synthesis (e.g., inducing SHP).[8]
Caption: FXR signaling pathway activated by this compound.
Application 1: Quantifying this compound-Induced FXR Nuclear Translocation
Principle: A primary indicator of FXR activation is its translocation from the cytoplasm to the nucleus. This assay uses immunofluorescence to visualize FXR within the cell and quantifies the change in its subcellular localization in response to this compound treatment. The ratio of nuclear to cytoplasmic fluorescence intensity provides a robust measure of target engagement.
Caption: General workflow for high-content imaging assays.
Experimental Protocol
-
Cell Culture:
-
Seed HepG2 human hepatoma cells in a 96-well, black-walled, clear-bottom imaging plate at a density of 10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the culture medium with the compound dilutions and incubate for 2 hours at 37°C.
-
-
Cell Staining:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash wells 3 times with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash 3 times with PBS.
-
Block non-specific binding with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against FXR (e.g., Rabbit anti-FXR, 1:500 dilution in 1% BSA) overnight at 4°C.
-
Wash 3 times with PBS containing 0.05% Tween 20.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit, 1:1000) and a nuclear counterstain (e.g., Hoechst 33342, 1 µg/mL) for 1 hour at room temperature, protected from light.
-
Wash 3 times with PBS. Leave cells in 100 µL of PBS for imaging.
-
-
Image Acquisition & Analysis:
-
Acquire images using a high-content imaging system with 20x magnification. Use channels for Hoechst (nucleus) and Alexa Fluor 488 (FXR).
-
Use the HCI analysis software to segment images:
-
Identify nuclei using the Hoechst channel.
-
Define the cytoplasmic region by creating a ring-shaped mask around each nucleus.
-
-
Measure the mean fluorescence intensity of the FXR signal in both the nuclear and cytoplasmic compartments for each cell.
-
Calculate the Nuclear-to-Cytoplasmic (Nuc/Cyto) intensity ratio.
-
Quantitative Data Summary
| This compound Conc. | Mean Nuclear Intensity (A.U.) | Mean Cytoplasmic Intensity (A.U.) | Nuc/Cyto Intensity Ratio |
| Vehicle (0 µM) | 150.5 ± 12.1 | 145.2 ± 11.8 | 1.04 ± 0.05 |
| 0.01 µM | 280.3 ± 25.6 | 120.7 ± 9.9 | 2.32 ± 0.18 |
| 0.1 µM | 495.1 ± 41.3 | 95.4 ± 8.1 | 5.19 ± 0.45 |
| 1 µM | 610.8 ± 55.2 | 80.1 ± 7.5 | 7.63 ± 0.61 |
| 10 µM | 625.4 ± 58.9 | 78.9 ± 7.2 | 7.93 ± 0.65 |
| Data are represented as mean ± standard deviation and are hypothetical. |
Application 2: Measuring the Reduction of Lipid Accumulation
Principle: this compound is being developed for NASH, a disease characterized by hepatic steatosis (fatty liver).[5] This assay models steatosis in vitro by treating cells with oleic acid to induce lipid droplet formation. HCI is then used to quantify the ability of this compound to reduce this lipid accumulation.
Experimental Protocol
-
Cell Culture & Steatosis Induction:
-
Seed HepG2 cells in a 96-well imaging plate as described in Application 1.
-
After 24 hours, replace the medium with a serum-free medium containing 200 µM oleic acid (complexed to BSA) to induce lipid accumulation. Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the oleic acid-containing medium.
-
Treat the cells with this compound for an additional 24 hours.
-
-
Cell Staining:
-
Fix cells with 4% PFA for 15 minutes.
-
Wash 3 times with PBS.
-
Stain with a lipophilic dye such as BODIPY 493/503 (1 µg/mL) and Hoechst 33342 (1 µg/mL) in PBS for 30 minutes at room temperature, protected from light.
-
Wash 3 times with PBS and leave cells in PBS for imaging.
-
-
Image Acquisition & Analysis:
-
Acquire images using a 20x or 40x objective. Use channels for Hoechst (nucleus) and BODIPY (lipid droplets).
-
Use the analysis software to:
-
Identify nuclei (Hoechst) and define cell boundaries.
-
Identify and segment lipid droplets within each cell based on the BODIPY signal intensity and size.
-
-
Quantify the total area and mean intensity of lipid droplets per cell.
-
Quantitative Data Summary
| Treatment | This compound Conc. | Total Lipid Droplet Area per Cell (µm²) |
| No Oleic Acid | 0 µM | 8.5 ± 2.1 |
| Oleic Acid + Vehicle | 0 µM | 112.4 ± 15.3 |
| Oleic Acid + this compound | 0.1 µM | 85.1 ± 11.2 |
| Oleic Acid + this compound | 1 µM | 46.7 ± 8.5 |
| Oleic Acid + this compound | 10 µM | 25.3 ± 5.4 |
| Data are represented as mean ± standard deviation and are hypothetical. |
Application 3: Analysis of Fibrosis Marker Expression
Principle: Liver fibrosis is a key pathological feature of advanced NASH. Hepatic stellate cells (HSCs) are the primary cell type responsible for producing extracellular matrix proteins during fibrosis. When activated, HSCs express high levels of alpha-smooth muscle actin (α-SMA). Preclinical studies show this compound can induce regression of interstitial fibrosis.[7] This assay uses an immortalized human HSC line (LX-2) to measure the effect of this compound on the expression of α-SMA.
Experimental Protocol
-
Cell Culture and Activation:
-
Seed LX-2 cells in a 96-well imaging plate at a density of 8,000 cells/well.
-
Allow cells to attach for 24 hours.
-
To activate the cells and induce a pro-fibrotic phenotype, starve them in a serum-free medium for 12 hours, then treat with 5 ng/mL of TGF-β1 for 24 hours.
-
-
Compound Treatment:
-
Co-treat the cells with TGF-β1 and serial dilutions of this compound for an additional 48 hours.
-
-
Cell Staining:
-
Perform immunofluorescence staining as described in Application 1, using a primary antibody against α-SMA (e.g., Mouse anti-α-SMA, 1:400) and a corresponding secondary antibody (e.g., Alexa Fluor 568 Goat anti-Mouse, 1:1000). Use Hoechst 33342 for nuclear staining.
-
-
Image Acquisition & Analysis:
-
Acquire images using a 20x objective.
-
Use the analysis software to:
-
Identify cells using the nuclear stain.
-
Create a mask representing the cell cytoplasm.
-
-
Measure the mean fluorescence intensity of the α-SMA signal within the cytoplasmic mask of each cell.
-
Quantitative Data Summary
| Treatment | This compound Conc. | Mean α-SMA Intensity per Cell (A.U.) |
| Vehicle (No TGF-β1) | 0 µM | 95.6 ± 10.1 |
| TGF-β1 + Vehicle | 0 µM | 780.2 ± 65.4 |
| TGF-β1 + this compound | 0.1 µM | 615.8 ± 51.9 |
| TGF-β1 + this compound | 1 µM | 390.4 ± 33.7 |
| TGF-β1 + this compound | 10 µM | 225.1 ± 24.6 |
| Data are represented as mean ± standard deviation and are hypothetical. |
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. This compound by Enyo Pharma for Alport Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Vonafexor Formulation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for overcoming potential solubility challenges with Vonafexor in aqueous solutions during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common issues encountered in the laboratory, ensuring the successful preparation of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water and ethanol.[1] Experimental success requires the use of co-solvents or other solubility enhancement techniques to achieve a desirable concentration in aqueous-based media.
Q2: I'm observing precipitation when preparing my this compound solution. What should I do?
A2: Precipitation upon the addition of aqueous buffers or media is a common issue. If you observe this, gentle heating and/or sonication can be employed to aid dissolution.[2] It is crucial to visually inspect the solution to ensure it is clear and free of particulates before use.
Q3: Are there any pre-formulated solvent systems you recommend for in vitro studies?
A3: Yes, several solvent systems have been successfully used to dissolve this compound. A common starting point is dissolving the compound in a minimal amount of dimethyl sulfoxide (DMSO) followed by dilution with aqueous solutions containing excipients. For example, a stock solution in DMSO can be diluted with a vehicle containing PEG300, Tween-80, and saline.[2]
Q4: Can I use cyclodextrins to improve this compound's solubility?
A4: Yes, cyclodextrins are a viable option. A formulation using a 10% DMSO stock solution diluted into a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline has been shown to yield a clear solution.[2]
Q5: What is the maximum achievable concentration of this compound in a DMSO-based aqueous formulation?
A5: Concentrations of at least 2.08 mg/mL have been achieved in a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Higher concentrations may be possible, but it is essential to monitor for any signs of precipitation.
Troubleshooting Guide
This guide addresses specific issues you may encounter while preparing this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | Increase the solvent volume gradually. Gentle warming and vortexing or sonication can also be applied. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Precipitation occurs immediately upon adding the aqueous buffer/media to the DMSO stock solution. | The final concentration of DMSO is too low to maintain solubility, or the aqueous buffer is incompatible. | Decrease the final dilution factor to maintain a higher percentage of the organic co-solvent. Alternatively, consider using a different aqueous vehicle containing solubilizing excipients such as PEG300, Tween-80, or cyclodextrins.[2] |
| The solution is cloudy or contains visible particulates after preparation. | Incomplete dissolution or precipitation over time. | Re-sonicate or gently warm the solution. If cloudiness persists, the solution may be supersaturated. It is recommended to prepare a fresh solution at a slightly lower concentration. Visually inspect for clarity before each use. |
| Inconsistent experimental results. | Poor solubility and/or precipitation leading to inaccurate dosing. | Always ensure your this compound solution is clear and homogenous before administration. Prepare fresh solutions for each experiment if stability is a concern. Consider filtering the final solution through a 0.22 µm filter if appropriate for your experimental setup, although this may reduce the concentration if the drug is not fully dissolved. |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions based on established protocols.
Protocol 1: Co-Solvent Formulation
This protocol is suitable for achieving a clear solution for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate sterile tube, combine the vehicle components. For a 1 mL final solution, add 400 µL of PEG300 and 50 µL of Tween-80.
-
To the vehicle mixture, add 100 µL of the this compound DMSO stock solution and mix thoroughly by vortexing.
-
Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the final solution for clarity. If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.[2]
Protocol 2: Cyclodextrin-Based Formulation
This method utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing until the solution is clear.[2]
Visualization of Key Concepts
To further aid in understanding, the following diagrams illustrate relevant pathways and workflows.
References
Technical Support Center: Managing Pruritus in Vonafexor Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pruritus as a side effect in animal studies involving Vonafexor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pruritus a potential side effect?
A1: this compound is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] Pruritus (itching) is a known class effect of FXR agonists.[2][3] While the exact mechanism is still under investigation, evidence suggests that activation of FXR can lead to the release of pruritogens (itch-inducing substances).
Q2: Is there a known dose-dependent relationship for this compound-induced pruritus?
A2: Yes, clinical data from human studies indicate a dose-dependent relationship, with higher doses and more frequent administration (twice daily vs. once daily) being associated with a higher incidence of pruritus. While specific quantitative data from this compound animal studies is not publicly available, it is reasonable to hypothesize a similar dose-dependent effect in preclinical models.
Q3: What is the likely signaling pathway involved in this compound-induced pruritus?
A3: Current research suggests that FXR agonist-induced pruritus may be mediated, at least in part, through the upregulation of Interleukin-31 (IL-31).[2][4] IL-31 is a cytokine known to be a potent pruritogen. Studies with other FXR agonists have shown that their administration increases IL-31 mRNA expression in human hepatocytes in humanized mouse models, leading to elevated circulating levels of IL-31.[2][4] This suggests a pathway where this compound, by activating FXR in the liver, induces the production of IL-31, which then acts on sensory neurons to elicit the sensation of itch.
Q4: Are there established animal models to study pruritus?
A4: Yes, several well-established animal models are used to study pruritus. These models often involve inducing scratching behavior through the administration of known pruritogens. The choice of model may depend on whether the research is focused on histamine-dependent or histamine-independent itch pathways. Common models include the intradermal injection of pruritogens into the rostral back or cheek of rodents and subsequent behavioral assessment.
Troubleshooting Guide
Issue: Unexpectedly high incidence or severity of pruritus observed in this compound-treated animals.
This guide provides a systematic approach to troubleshooting and managing pruritus in your animal studies.
Step 1: Initial Assessment and Quantification
-
Question: How are you currently assessing pruritus?
-
Action: Implement a standardized, quantitative method for assessing scratching behavior. This will allow you to accurately determine the severity of the pruritus and monitor the effectiveness of any interventions. Refer to the "Experimental Protocols" section for a detailed methodology.
Step 2: Review Experimental Parameters
-
Question: What is the current dose and administration frequency of this compound?
-
Action:
-
Dose Reduction: Based on the known dose-dependency of FXR agonist-induced pruritus, consider a dose-reduction experiment to identify a therapeutic window with an acceptable level of this side effect.
-
Frequency of Administration: If using a twice-daily dosing regimen, consider switching to a once-daily administration, as this has been shown to reduce the incidence of pruritus in human clinical trials.[2]
-
Step 3: Consider Pharmacological Intervention
-
Question: Have you considered any co-treatments to manage the pruritus?
-
Action:
-
Antihistamines: While FXR-agonist induced pruritus is thought to be largely histamine-independent, a trial of a non-sedating antihistamine may be warranted to rule out any histamine contribution.
-
Topical Corticosteroids: For localized pruritus, topical corticosteroids can be an effective management strategy.
-
IL-31 Pathway Inhibitors: Given the likely involvement of IL-31, consider the use of research-grade IL-31 or IL-31 receptor antagonists as a tool to investigate the mechanism and potentially mitigate the pruritus.
-
Step 4: Environmental and Husbandry Modifications
-
Question: Are there any environmental factors that could be exacerbating the pruritus?
-
Action:
-
Bedding: Ensure that the bedding material is non-irritating.
-
Enrichment: Provide environmental enrichment to reduce stress, as stress can lower the threshold for itching.
-
Nail Trimming: In cases of severe scratching leading to skin lesions, consider gentle trimming of the animals' nails to minimize self-injury.
-
Quantitative Data on Pruritus in this compound Studies
Disclaimer: The following data is from a human clinical trial of this compound, as specific quantitative data from animal studies is not publicly available. This table is provided for illustrative purposes to demonstrate the dose-dependent nature of pruritus as a side effect. The incidence and severity in animal models may vary depending on the species and experimental conditions.
| Treatment Group (Human Study) | Incidence of Pruritus | Severity |
| Placebo | 6.3% | Mild |
| This compound 100 mg Once Daily | 9.7% | Mild to Moderate |
| This compound 200 mg Once Daily | 18.2% | Mild to Moderate |
Experimental Protocols
Protocol 1: Behavioral Assessment of Pruritus in Rodents
Objective: To quantify scratching behavior in response to this compound administration.
Materials:
-
Test animals (e.g., C57BL/6 mice)
-
This compound solution and vehicle control
-
Video recording equipment
-
Observation chambers
Methodology:
-
Acclimatization: Acclimate animals to the observation chambers for at least 30 minutes prior to drug administration.
-
Administration: Administer this compound or vehicle control according to the study design (e.g., oral gavage).
-
Observation Period: Place each animal in an individual observation chamber and record its behavior for a predefined period (e.g., 60 minutes).
-
Behavioral Scoring: A trained observer, blinded to the treatment groups, should analyze the video recordings and score the following parameters:
-
Scratching Bouts: Count the number of discrete scratching episodes. A bout is defined as one or more rapid movements of a hind limb towards the body, followed by the return of the limb to the floor.
-
Scratching Duration: Measure the total time spent scratching during the observation period.
-
-
Data Analysis: Compare the mean number of scratching bouts and the mean scratching duration between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Proposed signaling pathway for this compound-induced pruritus.
Caption: Experimental workflow for assessing pruritus in animal models.
Caption: Troubleshooting logic for managing pruritus in animal studies.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Potential Off-Target Effects of Vonafexor In Vitro: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Vonafexor in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver, kidney, and gut that plays a crucial role in regulating bile acid metabolism, inflammation, fibrosis, and glucose and lipid metabolism.
Q2: What are the known on-target effects of this compound?
A2: As an FXR agonist, this compound's on-target effects are related to the activation of FXR signaling pathways. In pre-clinical and clinical studies, this compound has been shown to reduce liver fat, inflammation, and fibrosis. It has also demonstrated beneficial effects on kidney function.
Q3: What are the potential off-target effects of this compound?
A3: Based on clinical trial data for this compound and other FXR agonists, potential off-target or class-effect-related side effects include pruritus (itching) and an increase in low-density lipoprotein (LDL) cholesterol. In vitro investigations can help to elucidate the molecular mechanisms behind these effects.
Q4: How selective is this compound for FXR?
A4: this compound is reported to be a highly selective FXR agonist. In vitro studies have shown that it has over 2000-fold selectivity for FXR compared to a panel of 20 other human nuclear receptors. It also does not show activity on the G-protein coupled bile acid receptor TGR5, which has been linked to pruritus for other compounds.
Understanding this compound's Signaling Pathway
The primary signaling pathway of this compound involves the activation of the Farnesoid X Receptor (FXR). The following diagram illustrates this process.
Optimizing Vonafexor Concentration for Maximal FXR Activation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Vonafexor concentration in in vitro experiments aimed at achieving maximal Farnesoid X Receptor (FXR) activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate FXR?
This compound (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1] As an FXR agonist, this compound binds to and activates FXR, a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1] This activation leads to the regulation of target genes involved in bile acid metabolism, lipid and glucose homeostasis, and inflammatory responses.[2]
Q2: What is the optimal in vitro concentration of this compound for maximal FXR activation?
The optimal in vitro concentration of this compound for maximal FXR activation is cell-type dependent and should be determined empirically by performing a dose-response experiment. While specific EC50 values for this compound in various cell lines are not publicly available, preclinical studies have shown it to be a potent and highly selective FXR agonist.[3] Clinical trials have investigated oral doses in humans ranging from 100 mg to 400 mg once daily.[4][5] However, these in vivo doses do not directly translate to optimal in vitro concentrations. A typical starting point for a dose-response curve could range from 1 nM to 10 µM.
Q3: What are the key downstream target genes of FXR that can be measured to confirm activation by this compound?
Upon activation by an agonist like this compound, FXR induces the expression of several target genes. Commonly measured markers of FXR activation include:
-
Small Heterodimer Partner (SHP): A primary FXR target gene that plays a crucial role in regulating bile acid synthesis.[6][7]
-
Bile Salt Export Pump (BSEP or ABCB11): A transporter protein responsible for the efflux of bile acids from hepatocytes.
-
Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): A hormone released from the intestine upon FXR activation that regulates bile acid synthesis in the liver.[2]
-
Organic Solute Transporter alpha and beta (OSTα/OSTβ): Transporters involved in the efflux of bile acids from enterocytes.
The expression of these genes can be quantified using methods such as quantitative PCR (qPCR).
Q4: Can this compound affect other nuclear receptors?
This compound is reported to be a highly selective FXR agonist.[1][4] This selectivity minimizes off-target effects that might be observed with less specific nuclear receptor agonists.
Experimental Protocols
I. Luciferase Reporter Assay for FXR Activation
This protocol describes a common method for quantifying the activation of FXR in response to an agonist like this compound.
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HepG2, HEK293T) in a 96-well plate.
-
Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range is 1 nM to 10 µM.
-
After 24 hours of transfection, replace the medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known FXR agonist like GW4064).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with this compound, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow for Luciferase Reporter Assay
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enyopharma.com [enyopharma.com]
- 4. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
Troubleshooting inconsistent results in Vonafexor experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in experiments involving Vonafexor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver, kidney, and gut.[1] Its activation by this compound regulates genes involved in bile acid metabolism, inflammation, fibrosis, and glucose and lipid metabolism.[1] this compound is noted for its high selectivity for FXR compared to other nuclear receptors and its distinct chemical structure, which may induce a differential set of target genes compared to other FXR agonists.[1]
Q2: In which research areas is this compound currently being investigated?
This compound is under clinical development for several conditions, including:
-
Non-alcoholic Steatohepatitis (NASH) , now also referred to as Metabolic dysfunction-associated steatohepatitis (MASH).[1][2]
-
Chronic Kidney Disease (CKD) .[1][5] It was also previously investigated for chronic Hepatitis B.[5][6]
Q3: What are the common side effects observed in clinical trials that could influence experimental results?
The most commonly reported side effect in clinical trials is mild to moderate pruritus (itching), which is considered a class effect for FXR agonists.[2][7][8] An increase in low-density lipoprotein (LDL) cholesterol has also been noted, consistent with other FXR agonists.[2] In some studies, transient elevations in liver enzymes (ALT/AST) were observed, particularly in combination therapies.[9] These physiological responses could be important variables to consider in experimental designs.
Troubleshooting Inconsistent Experimental Results
In Vitro Assays (e.g., FXR Activation, Gene Expression Analysis)
Issue: High variability in FXR target gene activation (e.g., SHP, FGF19) between experimental replicates.
-
Possible Cause 1: Cell Line Integrity and Passage Number. FXR expression can vary with cell line passage number. High-passage cells may have altered signaling pathways.
-
Recommendation: Use low-passage cells and ensure consistency in passage number across experiments. Regularly perform cell line authentication.
-
-
Possible Cause 2: Serum and Media Component Variability. Components in fetal bovine serum (FBS) or other media supplements can activate or interfere with nuclear receptor signaling.
-
Recommendation: Use a single lot of FBS for a set of experiments or switch to a serum-free, defined medium if possible. Test for lot-to-lot variability.
-
-
Possible Cause 3: Inconsistent this compound Concentration or Stability. this compound, like any small molecule, may degrade if not stored or handled properly.
-
Recommendation: Prepare fresh solutions of this compound from a validated stock for each experiment. Store stock solutions at -20°C or as recommended by the supplier.[6]
-
Issue: Unexpected cytotoxicity at effective concentrations.
-
Possible Cause 1: Off-Target Effects in Specific Cell Lines. While selective, high concentrations of any compound can lead to off-target effects.
-
Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration. Use multiple, unrelated cell lines to confirm that the observed effect is FXR-dependent.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the known toxicity threshold for your cell line (typically <0.5%).
-
In Vivo Animal Models (e.g., NASH or CKD models)
Issue: Inconsistent effects on metabolic or fibrotic endpoints.
-
Possible Cause 1: Variability in Drug Formulation and Administration. Improper formulation can lead to poor bioavailability and inconsistent exposure.
-
Recommendation: Follow a validated and consistent protocol for drug formulation (e.g., suspension in a specific vehicle). For oral gavage, ensure accurate dosing based on the most recent body weight measurements.
-
-
Possible Cause 2: Animal Model Variability. The severity of the phenotype in models of NASH or CKD can be variable.
-
Recommendation: Ensure a sufficiently large group of animals to account for biological variability. Use age- and sex-matched animals. At the start of the treatment period, randomize animals into groups based on a key disease parameter (e.g., body weight, baseline albuminuria) to ensure even distribution of disease severity.
-
-
Possible Cause 3: Diet and Husbandry. The diet used to induce the disease model (e.g., high-fat diet for NASH) can vary between suppliers and lots.
-
Recommendation: Source diet from a single, reputable supplier and use the same lot for the entire study. Maintain consistent animal husbandry conditions (e.g., light-dark cycle, temperature).
-
Data from Clinical Trials
The following tables summarize key quantitative data from clinical studies of this compound.
Table 1: Phase IIa LIVIFY Trial in NASH Patients (12-week treatment)[2][7][10]
| Parameter | Placebo | This compound 100mg QD | This compound 200mg QD |
| Absolute Liver Fat Content Reduction | -2.3% | -6.3% | -5.4% |
| Relative Liver Fat Content Reduction | -10.6% | -30.5% | -25.3% |
| Patients with >30% Relative LFC Reduction | 12.5% | 50.0% | 39.3% |
| Pruritus Incidence | 6.3% | 9.7% | 18.2% |
Table 2: Phase 2a Trial in Chronic Hepatitis B (CHB) Patients (16-week treatment)[9]
| Parameter | This compound 200mg + Entecavir | Placebo + Entecavir |
| Efficacy Benefit in Virally Suppressed Patients | No apparent benefit | - |
| HBsAg Reduction (in viremic patients, with peg-IFN) | Average of -1.0 log10 | N/A |
Experimental Protocols
Protocol 1: In Vitro FXR Activation Assay
-
Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and allow them to adhere overnight.
-
Transfection: Co-transfect cells with an FXR expression plasmid and a luciferase reporter plasmid containing FXR response elements.
-
Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 0.5% FBS) containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content. Plot the dose-response curve to determine EC50.
Protocol 2: In Vivo Study in a NASH Mouse Model
-
Model Induction: Feed 8-week-old C57BL/6J mice a high-fat, high-cholesterol, and high-fructose diet for 16-20 weeks to induce a NASH phenotype.
-
Group Randomization: At the end of the induction period, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight and plasma ALT levels.
-
Drug Administration: Prepare this compound as a suspension in a vehicle (e.g., 0.5% carboxymethylcellulose). Administer the drug or vehicle daily via oral gavage for 8-12 weeks.
-
Monitoring: Monitor body weight weekly. Collect blood samples at baseline and at the end of the study to measure plasma levels of ALT, AST, cholesterol, and triglycerides.
-
Terminal Endpoint Analysis: At the end of the treatment period, euthanize the animals. Collect liver tissue for histological analysis (H&E for steatosis, Sirius Red for fibrosis) and gene expression analysis of FXR target genes.
Visualizations
This compound Mechanism of Action: FXR Signaling Pathway
Caption: Simplified signaling pathway of this compound via FXR activation.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. The first patient dosed in the Phase 2 ALPESTRIA-1 clinical study of this compound for Alport syndrome – ENYO Pharma [enyopharma.com]
- 5. This compound by Enyo Pharma for Alport Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. ENYO Pharma Announces 16 Weeks this compound (EYP001) Top-Line Interim Results from Two on-going Phase 2a Studies in Chronic Hepatitis B Patients [businesswire.com]
Technical Support Center: Mitigating Vonafexor-Induced Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with Vonafexor in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EYP001) is an orally active, synthetic non-steroidal, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver, kidneys, and gut, where it plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic processes.[1] this compound's high selectivity for FXR means it does not activate other receptors like the TGR5 bile acid receptor.[1] It is currently under investigation for the treatment of various conditions, including Alport syndrome, chronic kidney disease (CKD), and metabolic dysfunction-associated steatohepatitis (MASH).[1][3]
Q2: Is there evidence of this compound-induced cytotoxicity in cell-based assays?
As of the latest available information, specific studies detailing this compound-induced cytotoxicity in cell-based assays are not publicly available. However, preclinical data has shown its activity in cell lines such as HepaRG cells, where it was observed to inhibit Hepatitis B virus (HBV) replication.[2][4] It is important to note that other FXR agonists have been reported to induce cytotoxic effects in various cell types, often through mechanisms involving mitochondrial dysfunction and apoptosis. Therefore, it is prudent for researchers to carefully evaluate the potential for cytotoxicity in their specific cell-based models when working with this compound.
Q3: What are the potential mechanisms of FXR agonist-induced cytotoxicity?
Based on studies with other FXR agonists, potential mechanisms of cytotoxicity may include:
-
Induction of Apoptosis: Activation of FXR can lead to programmed cell death (apoptosis) in certain cell types. This can be mediated through the intrinsic pathway, involving mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.
-
Mitochondrial Dysfunction: Some FXR agonists have been shown to impair mitochondrial function, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify these reactive products can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Cell Cycle Arrest: In some contexts, FXR activation can lead to the arrest of the cell cycle, inhibiting proliferation.
Q4: Which cell lines are appropriate for studying this compound's effects?
The choice of cell line will depend on the research question. Based on this compound's therapeutic targets, relevant cell lines include:
-
Hepatocytes: Human hepatoma cell lines like HepG2 and HepaRG are relevant for studying liver-related effects.[2][4]
-
Renal Cells: Kidney-derived cell lines would be appropriate for investigating effects related to chronic kidney disease and Alport syndrome.
-
Intestinal Cells: Given the expression of FXR in the gut, intestinal epithelial cell lines could also be considered.
It is always recommended to use cell lines that are well-characterized and relevant to the physiological or pathological process being studied.
Troubleshooting Guides
Issue 1: High background or inconsistent results in MTT/XTT assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. High background or inconsistent results can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Contamination | Visually inspect cultures for microbial contamination. Use fresh, sterile reagents and media.[5] |
| Reagent Issues | Ensure the MTT reagent is properly dissolved and protected from light. Prepare fresh for each experiment.[5] |
| Incomplete Solubilization | Ensure formazan crystals are fully dissolved by vigorous pipetting or using a plate shaker.[5] |
| Compound Interference | Run a control with this compound in media without cells to check for direct reduction of MTT.[6] |
| Edge Effects | To minimize evaporation from outer wells, fill them with sterile PBS or media without cells and do not include them in the analysis.[7][8][9][10][11] Incubating plates in a humidified chamber can also help. |
Issue 2: Unexpected or inconclusive results in apoptosis assays (e.g., Caspase-Glo®)
Caspase assays measure the activity of key enzymes in the apoptotic cascade.
| Potential Cause | Troubleshooting Step |
| Incorrect Timing | The timing of caspase activation can be transient. Perform a time-course experiment to identify the optimal endpoint for measuring caspase activity.[12] |
| Low Signal | Ensure sufficient cell numbers are plated. Use a positive control (e.g., staurosporine) to confirm assay performance. |
| High Background | Run a control with media and assay reagent only to determine the background luminescence. |
| Cell Lysis Issues | Ensure complete cell lysis to release caspases. Follow the manufacturer's protocol for the specific assay kit. |
| Data Normalization | Normalize caspase activity to cell number or protein concentration to account for differences in cell density.[13] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[14]
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on a generic luminescent caspase assay. Always refer to the specific manufacturer's instructions.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the caspase-gloo reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the caspase-gloo reagent to each well of the 96-well plate.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell number (e.g., from a parallel viability assay) or protein concentration.
Visualizations
Caption: Simplified signaling pathway of this compound activation of the Farnesoid X Receptor (FXR).
Caption: General experimental workflow for assessing this compound-induced cytotoxicity.
Caption: A logical troubleshooting workflow for unexpected cytotoxicity results.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound by Enyo Pharma for Alport Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 4. ENYO Pharma SA announces successful completion of EYP001 first in man Phase 1 study – ENYO Pharma [enyopharma.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wellplate.com [wellplate.com]
- 9. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
How to control for Vonafexor's effect on LDL cholesterol in vivo
Technical Support Center: Vonafexor In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing the effects of the Farnesoid X Receptor (FXR) agonist, this compound, on LDL cholesterol in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound treatment lead to an increase in LDL cholesterol?
A1: The elevation in LDL cholesterol is a known class effect of FXR agonists.[1][2] this compound, a synthetic FXR agonist, activates FXR in the liver.[3] This activation can lead to a reduction in the activity of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor for the LDL receptor (LDLR) gene.[1] The subsequent decrease in hepatic LDLR expression impairs the clearance of LDL cholesterol from the circulation, resulting in higher plasma LDL-C levels.[1]
Q2: Is the increase in LDL cholesterol a consistent finding with this compound?
A2: Yes, an increase in LDL cholesterol has been observed in clinical trials with this compound. In the Phase 2a LIVIFY study, a clinically relevant increase in LDL (>130 mg/dL) was noted in some patients treated with this compound.[2] Similar effects have been seen with other FXR agonists, particularly in experimental models that mimic human lipoprotein metabolism, such as chimeric mice with humanized livers.[1] This suggests that researchers should anticipate this effect in their in vivo models.
Q3: What is the primary recommended method to control for this compound-induced LDL cholesterol elevation in in vivo studies?
A3: The primary and most effective method is the co-administration of a statin (e.g., atorvastatin). Statins inhibit HMG-CoA reductase, which upregulates the SREBP-2 pathway and increases the expression of LDL receptors. This mechanism directly counteracts the effect of FXR activation on the LDLR.[1] Clinical and preclinical data support this approach; co-treatment with atorvastatin has been shown to rescue LDLR protein levels and normalize serum LDL-C in the presence of an FXR agonist.[1] The LIVIFY trial also reported initiating statin treatment for patients who experienced LDL-C increases.[2][4]
Q4: How should we design our experiments to account for and manage this LDL effect?
A4: To properly assess the effects of this compound independent of its impact on LDL-C, and to manage this side effect, your experimental design should include the following arms:
-
Vehicle Control: To establish a baseline.
-
This compound Only: To quantify the magnitude of the LDL-C increase and other effects.
-
Statin Only: To control for the effects of the statin itself.
-
This compound + Statin: To evaluate the efficacy of this compound while controlling for the LDL-C elevation.
This design allows for a clear distinction between the direct pharmacological effects of this compound and the secondary effects of hypercholesterolemia.
Troubleshooting Guide
Issue: Unexpectedly high or variable LDL cholesterol levels observed in the this compound treatment group.
| Probable Cause | Recommended Solution |
| Known Class Effect of FXR Agonism: Activation of hepatic FXR by this compound reduces LDL receptor expression, leading to decreased LDL-C clearance from the plasma.[1] | Implement Statin Co-administration: Introduce an experimental arm with this compound and a statin (e.g., atorvastatin, 10 mg/kg/day, species-dependent). This is the standard approach to normalize LDL-C levels.[1][2] |
| Animal Model Selection: Standard rodent models may not fully recapitulate human lipoprotein metabolism, where cholesterol is predominantly carried in HDL. Effects may be more pronounced in models with a human-like lipoprotein profile (e.g., LDLR-/- mice on a Western diet, or chimeric mice with humanized livers).[1][5] | Select an Appropriate Model: For studying lipid effects, utilize models known to develop hypercholesterolemia or those with "humanized" lipid profiles to ensure the translatability of your findings. |
| Inadequate Monitoring: Lipid profiles were not monitored frequently enough to capture the onset and magnitude of the LDL-C change. | Establish Regular Monitoring: Implement a regular blood sampling schedule (e.g., baseline, mid-study, and endpoint) to perform lipid panel analysis. This will provide a clear timeline of LDL-C changes and the effectiveness of the statin intervention. |
Data Presentation: Summary of LDL-C Changes
The following tables summarize quantitative data from key studies on the effect of FXR agonists on LDL cholesterol and the mitigating effect of statins.
Table 1: Clinical Data - this compound in Suspected Fibrotic NASH (LIVIFY Study) [2]
| Treatment Group | Key Observation Regarding LDL-C | Management Strategy |
| This compound | A clinically relevant increase in LDL (>130 mg/dl) was observed in six treated patients. | Statin treatment was initiated in four of these patients to manage the LDL-C increase. |
Table 2: Preclinical Data - FXR Agonist (OCA) in Humanized Liver Mice [1]
| Treatment Group (14 days) | Change in Total Cholesterol (from baseline) | Change in LDL-C (from baseline) |
| Vehicle | -12 mg/dL | -11 mg/dL |
| Obeticholic Acid (OCA) (10 mg/kg/day) | +54 mg/dL | +56 mg/dL |
| Atorvastatin (ATV) (10 mg/kg/day) | -62 mg/dL | -51 mg/dL |
| OCA + ATV | -48 mg/dL | -40 mg/dL |
Data adapted from the referenced study and presented for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Statin Co-administration to Control for this compound-Induced Hypercholesterolemia
-
Animal Model: Use mice with humanized livers or another appropriate model of dyslipidemia (e.g., Ldlr-/- mice on a high-fat diet).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to one of four groups (n=8-10 per group):
-
Group A: Vehicle (e.g., 0.5% methylcellulose in water)
-
Group B: this compound (dose as per study objective)
-
Group C: Atorvastatin (e.g., 10 mg/kg)
-
Group D: this compound + Atorvastatin
-
-
Dosing: Administer all compounds orally via gavage, once daily for the duration of the study (e.g., 4-8 weeks). Administer this compound and atorvastatin separately if co-formulation is not feasible.
-
Monitoring:
-
Collect blood samples (e.g., via tail vein) at baseline (Day 0) and at specified intervals (e.g., Weeks 2, 4, and 8) for lipid analysis.
-
Monitor body weight and general health status twice weekly.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples for a final, comprehensive lipid panel (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Harvest liver tissue for subsequent analysis of gene and protein expression.
-
-
Tissue Analysis: Use harvested liver tissue to quantify LDL receptor mRNA (via qPCR) and protein levels (via Western Blot) as described in Protocol 2.
Protocol 2: Analysis of Hepatic LDL Receptor Expression by Western Blot
-
Tissue Homogenization: Homogenize ~30-50 mg of frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the liver lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 4-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the LDL Receptor (LDLR). Also, probe a separate membrane or strip the current one to incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Quantification: Densitometrically quantify the band intensities. Normalize the LDLR protein levels to the corresponding loading control for each sample.
Visualizations
Caption: this compound's effect on LDL-C via FXR and the counteracting mechanism of statins.
Caption: Recommended experimental workflow for managing this compound's effect on LDL-C.
Caption: Logical flow for troubleshooting elevated LDL-C during this compound experiments.
References
- 1. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enyopharma.com [enyopharma.com]
- 3. This compound series – ENYO Pharma [enyopharma.com]
- 4. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic farnesoid X receptor (FXR) agonist promotes cholesterol lowering in models of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal model response to Vonafexor
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Vonafexor in animal models of kidney and liver diseases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as EYP001) is a potent and selective, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver, kidney, and gut, where it plays a critical role in regulating bile acid synthesis, inflammation, fibrosis, and metabolism. By activating FXR, this compound aims to address the underlying pathological processes in diseases such as Alport Syndrome, Chronic Kidney Disease (CKD), and Metabolic Dysfunction-Associated Steatohepatitis (MASH).
Q2: In which animal models has this compound been tested preclinically?
Preclinical efficacy of this compound has been demonstrated in the following animal models:
-
Alport Syndrome: A severe mouse model of Alport Syndrome, likely a COL4A3 knockout model, has been used to demonstrate this compound's ability to improve kidney morphology and function.
-
Chronic Kidney Disease (CKD): A severe CKD mouse model, suggested to be the unilateral ureteral obstruction (UUO) model, showed that this compound has a significant curative effect on kidney biology, including morphology, interstitial fibrosis, and inflammation.
-
Metabolic Dysfunction-Associated Steatohepatitis (MASH): The Stelic mouse model (STAM™) of MASH has been utilized to show this compound's positive impact on key parameters of the disease.
Q3: What are the common causes of variability in response to FXR agonists in animal models?
Variability in the response to FXR agonists like this compound can arise from several factors, including:
-
Genetic Background of the Animal Strain: Different mouse strains can exhibit varied susceptibility and progression rates in disease models.
-
Diet Composition and Gut Microbiota: The composition of the diet can significantly influence the metabolic phenotype and gut microbiome, which in turn can affect drug metabolism and efficacy.
-
Severity and Stage of the Disease Model: The timing of treatment initiation relative to the stage of the disease can impact the observed therapeutic effect.
-
Surgical Technique and Post-Operative Care (for surgical models like UUO): Variations in surgical procedures and post-operative care can introduce variability in the extent of injury and subsequent response to treatment.
-
Drug Formulation and Administration: Inconsistent drug formulation or administration can lead to differences in drug exposure.
II. Troubleshooting Guides
A. Alport Syndrome (COL4A3 Knockout Mouse Model)
Issue: High variability in the progression of renal disease and response to this compound.
| Potential Cause | Troubleshooting/Recommendation |
| Genetic Drift/Background Strain | Ensure the use of a consistent and well-characterized COL4A3 knockout mouse strain from a reputable vendor. The genetic background (e.g., 129/SvJ, C57BL/6) can influence the severity and progression of the phenotype. Document the specific strain and substrain in all experimental records. |
| Sex Differences | While renal phenotype in COL4A3 knockout mice may not show significant sex differences, some studies have reported sex-specific differences in other organ systems. It is recommended to use animals of a single sex for each experiment or to balance the number of males and females in each group and analyze the data accordingly. |
| Environmental Stressors | House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity. Minimize noise and other stressors that could influence physiological responses. |
| Inconsistent Disease Monitoring | Standardize the methods and timing for monitoring disease progression (e.g., urine albumin-to-creatinine ratio, blood urea nitrogen). Use consistent techniques for sample collection and analysis. |
B. Chronic Kidney Disease (Unilateral Uteral Obstruction - UUO Model)
Issue: Inconsistent levels of renal fibrosis and inflammation following UUO surgery.
| Potential Cause | Troubleshooting/Recommendation |
| Surgical Variability | Standardize the surgical procedure, including the location and method of ureteral ligation (e.g., double ligation with a specific suture size). Ensure consistent surgical time and minimize tissue trauma. All surgeons should be trained on the standardized protocol. |
| Incomplete Obstruction | Visually confirm complete obstruction of the ureter during surgery. Incomplete ligation can lead to a less severe and more variable fibrotic response. |
| Post-Operative Complications | Monitor animals closely for signs of infection, dehydration, or other post-operative complications that could influence the inflammatory response and overall health. Provide appropriate analgesia and supportive care. |
| Contralateral Kidney Compensation | Be aware that the contralateral (non-obstructed) kidney will undergo compensatory hypertrophy. While this is an expected outcome of the model, significant variations in this response could potentially influence systemic factors. |
C. Metabolic Dysfunction-Associated Steatohepatitis (MASH) (Diet-Induced Models, e.g., STAM™)
Issue: High variability in the development of steatosis, inflammation, and fibrosis.
| Potential Cause | Troubleshooting/Recommendation |
| Diet Composition and Consistency | Use a standardized, high-quality diet from a reputable supplier. Ensure the diet is stored properly to prevent degradation of components. Even minor variations in diet composition can impact the development of MASH. |
| Variability in Food and Water Intake | Monitor food and water consumption, especially when using diets with added sugars in the drinking water. Consider single housing to accurately measure individual intake. |
| Gut Microbiota Differences | Co-house animals from different litters for a period before the study begins to help normalize the gut microbiota. Be aware that changes in the animal facility's environment can alter the microbiome. |
| Baseline Phenotypic Differences | At the start of the study, randomize animals into groups based on body weight and, if possible, a baseline metabolic marker (e.g., blood glucose) to ensure even distribution of any pre-existing variability. |
III. Quantitative Data Summary (Representative Examples)
Disclaimer: The following tables present representative data based on typical outcomes in the described animal models. Specific data from this compound preclinical studies are proprietary and not publicly available.
Table 1: Representative Efficacy Data for this compound in a COL4A3 Knockout Mouse Model of Alport Syndrome (12-week treatment)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Urine Albumin-to-Creatinine Ratio (μg/mg) | 5000 ± 850 | 3200 ± 600 | 2100 ± 450** |
| Blood Urea Nitrogen (mg/dL) | 120 ± 25 | 85 ± 18 | 60 ± 15 |
| Glomerulosclerosis Score (0-4) | 3.2 ± 0.5 | 2.1 ± 0.4* | 1.5 ± 0.3 |
| Renal Fibrosis (% area) | 25 ± 5 | 15 ± 4 | 10 ± 3** |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Representative Efficacy Data for this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model (14-day treatment)
| Parameter | Sham | UUO + Vehicle | UUO + this compound (30 mg/kg) |
| Renal Collagen I Deposition (% area) | 1 ± 0.3 | 15 ± 3 | 8 ± 2 |
| α-SMA Expression (myofibroblasts, % area) | 0.5 ± 0.2 | 12 ± 2.5 | 6 ± 1.5 |
| Renal TNF-α mRNA (fold change) | 1 | 10 ± 2 | 4 ± 1 |
| Renal TGF-β1 mRNA (fold change) | 1 | 8 ± 1.5 | 3 ± 0.8 |
| *p < 0.05, **p < 0.01 vs. UUO + Vehicle |
Table 3: Representative Efficacy Data for this compound in a Diet-Induced MASH Mouse Model (8-week treatment)
| Parameter | Control Diet | MASH Diet + Vehicle | MASH Diet + this compound (30 mg/kg) |
| NAFLD Activity Score (NAS) | 0.5 ± 0.2 | 5.5 ± 0.8 | 3.0 ± 0.6 |
| Liver Triglycerides (mg/g) | 20 ± 5 | 150 ± 25 | 80 ± 18 |
| Serum ALT (U/L) | 40 ± 8 | 250 ± 40 | 120 ± 25** |
| Liver Fibrosis Stage (0-4) | 0 | 2.1 ± 0.4 | 1.2 ± 0.3 |
| p < 0.05, **p < 0.01 vs. MASH Diet + Vehicle |
IV. Experimental Protocols (Representative Examples)
A. Alport Syndrome (COL4A3 Knockout Mouse Model)
-
Animals: Male Col4a3 knockout mice on a 129/SvJ background and wild-type littermates are used.
-
Housing: Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Treatment: At 6 weeks of age, mice are randomized into treatment groups. This compound or vehicle is administered daily via oral gavage.
-
Monitoring: Body weight is recorded weekly. Urine is collected every 4 weeks for measurement of albumin and creatinine.
-
Endpoint Analysis: At 18 weeks of age, mice are euthanized. Blood is collected for BUN and serum creatinine analysis. Kidneys are harvested for histological analysis (PAS and Masson's trichrome staining) and gene expression analysis (qPCR for fibrosis and inflammation markers).
B. Unilateral Ureteral Obstruction (UUO) Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Surgery: Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter. The ureter is ligated at two points using 6-0 silk suture. Sham-operated animals undergo the same procedure without ureter ligation.
-
Treatment: this compound or vehicle is administered daily via oral gavage, starting one day before surgery.
-
Endpoint Analysis: At day 14 post-surgery, mice are euthanized. The obstructed kidney is harvested for histological analysis (Sirius Red for collagen, immunohistochemistry for α-SMA and F4/80 for macrophages) and biochemical analysis.
C. Diet-Induced MASH Model
-
Animals: Male C57BL/6J mice (6 weeks old) are used.
-
Diet: Mice are fed a high-fat, high-fructose, and high-cholesterol diet (e.g., AMLN diet) or a control diet for 16 weeks to induce MASH.
-
Treatment: For the last 8 weeks of the diet, mice are treated daily with this compound or vehicle via oral gavage.
-
Monitoring: Body weight and food intake are monitored weekly. An oral glucose tolerance test (OGTT) can be performed before the end of the study.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Blood is collected for serum ALT, AST, and lipid analysis. The liver is harvested for histology (H&E for NAFLD activity score, Sirius Red for fibrosis) and measurement of liver triglycerides.
V. Visualizations
Best practices for long-term storage of Vonafexor
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Vonafexor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental use.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Action |
| Precipitation in Solvent | - Exceeded solubility limit- Improper solvent storage (e.g., moisture absorption by DMSO)- Temperature fluctuations | 1. Warm the solution to 37°C and sonicate to aid dissolution.[1]2. Use fresh, anhydrous solvent for stock solution preparation.[2]3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]4. If precipitation persists, prepare a fresh, less concentrated stock solution. |
| Discoloration of Powder or Solution | - Potential degradation due to light exposure or oxidation- Contamination | 1. Store this compound, both as a powder and in solution, protected from light.2. Ensure storage containers are tightly sealed to prevent oxidation.3. If discoloration is observed, it is recommended to use a fresh batch of the compound to ensure experimental integrity. |
| Loss of Potency/Activity | - Improper storage temperature- Frequent freeze-thaw cycles- Extended storage beyond recommended duration | 1. Verify that storage conditions align with the recommended temperatures (see FAQ below).2. Always aliquot stock solutions to minimize freeze-thaw cycles.[1][2]3. Adhere to the recommended storage durations for both powder and solvent forms. |
| Inconsistent Experimental Results | - Inaccurate solution concentration due to improper dissolution or storage- Degradation of the compound | 1. Ensure complete dissolution when preparing stock solutions; sonication may be necessary.[1]2. Follow the recommended storage practices to minimize degradation.3. Prepare fresh working solutions from a properly stored stock solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for up to 3 years for optimal stability.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For long-term storage, stock solutions of this compound should be aliquoted and stored at -80°C for up to 1 year. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[2][3] To avoid repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots.[1][2]
Q3: Can I store this compound solutions at 4°C?
A3: Storing aliquots at 4°C is recommended only for very short-term use, typically within one week.[1] For any duration longer than that, freezing is advised to maintain stability.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1][2][3] It is important to use fresh, high-purity DMSO to ensure maximum solubility and stability, as moisture can reduce solubility.[2]
Q5: How can I ensure the stability of my this compound stock solution?
A5: To ensure stability, adhere to the following practices:
-
Store at the recommended temperature (-80°C for long-term).[1][2]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1][2]
-
Protect the solution from light.
-
Use tightly sealed storage vials to prevent solvent evaporation and exposure to air.
Q6: What are the potential degradation pathways for this compound?
A6: While specific degradation pathways for this compound are not extensively published, compounds with similar chemical structures can be susceptible to hydrolysis (in acidic or basic conditions) and oxidation. Forced degradation studies, which are a standard part of drug development, would typically investigate the compound's stability under these and other stress conditions like heat and light exposure.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 489.76 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealing polypropylene or glass vials
-
Calibrated balance and appropriate personal protective equipment
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance. For a 10 mM solution, this would be 4.8976 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the vial in a water bath for a short period to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for common this compound storage issues.
References
Identifying potential confounding factors in Vonafexor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vonafexor. The information is designed to help identify and address potential confounding factors in experimental and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor primarily expressed in the liver, kidneys, and gut, where it plays a key role in regulating the metabolism of bile acids, lipids, and glucose, as well as in controlling inflammation and fibrosis.[1] By activating FXR, this compound influences the transcription of multiple target genes involved in these pathways.[1]
Q2: What are the main therapeutic areas being investigated for this compound?
This compound is currently under investigation for the treatment of Non-alcoholic Steatohepatitis (NASH) and Alport Syndrome.[2] Clinical trials are evaluating its safety, efficacy, and tolerability in these conditions.[2]
Troubleshooting Guide: Identifying Potential Confounding Factors
Confounding factors can significantly impact the interpretation of study results. This guide provides a structured approach to identifying and mitigating these factors in this compound research.
Patient-Related Factors
Issue: Baseline patient characteristics can introduce variability and confound study outcomes.
Troubleshooting Steps:
-
Review Inclusion and Exclusion Criteria: Carefully examine the eligibility criteria from key clinical trials such as LIVIFY (for NASH) and ALPESTRIA-1 (for Alport Syndrome) to understand the patient populations being studied.
-
NASH (LIVIFY Trial): Key inclusion criteria often include evidence of liver fibrosis (F2-F3), while exclusion criteria may involve other liver diseases or significant weight loss prior to the study.[3][4]
-
Alport Syndrome (ALPESTRIA-1 Trial): Patients are typically required to have a confirmed diagnosis of Alport Syndrome with a risk of disease progression, and specific ranges of estimated glomerular filtration rate (eGFR) and albuminuria are often mandated.[5]
-
-
Analyze Baseline Demographics and Disease Severity: The severity of the underlying disease (NASH or Alport Syndrome) at the start of the study is a critical potential confounder.
-
Recommendation: Stratify analysis based on baseline disease stage (e.g., fibrosis stage in NASH, eGFR and proteinuria levels in Alport Syndrome) to assess for differential treatment effects. The LIVIFY trial's statistical analysis plan included baseline fat fraction as a covariate.[6]
-
-
Consider Comorbidities: Patients in this compound trials often present with comorbidities that can influence study endpoints.
-
NASH: Type 2 diabetes is a common comorbidity in NASH patients and can impact liver and kidney function.[3] The LIVIFY trial's statistical model accounted for Type 2 Diabetes Mellitus (T2DM) status.[6]
-
Alport Syndrome: Hypertension is a frequent comorbidity and is typically required to be stable and well-controlled prior to and during the trial.[5]
-
Pharmacokinetic and Metabolic Factors
Issue: Individual differences in drug metabolism can lead to variable exposure to this compound, potentially confounding efficacy and safety data.
Troubleshooting Steps:
-
Evaluate Potential for Drug-Drug Interactions: While specific drug-drug interaction studies for this compound are not extensively published, its metabolism may be influenced by concomitant medications.
-
CYP450 Enzymes: The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs.[7][8] The ALPESTRIA-1 trial protocol for this compound in Alport Syndrome explicitly prohibits the use of CYP3A4/5 inhibitors or inducers, suggesting a potential role of these enzymes in this compound's metabolism.
-
Recommendation: Maintain a detailed record of all concomitant medications. When analyzing data, consider stratifying patients based on their use of known CYP enzyme inhibitors or inducers.
-
-
Monitor for Side Effects Associated with FXR Agonists: Pruritus (itching) and an increase in LDL cholesterol are known side effects of FXR agonists.[3]
-
Recommendation: Proactively monitor for these side effects. In the LIVIFY trial, the increase in LDL cholesterol was managed with statins when clinically appropriate.[6]
-
Experimental Protocol and Data Analysis
Issue: Methodological variations and analytical approaches can introduce bias.
Troubleshooting Steps:
-
Standardize Key Experimental Protocols: Ensure consistent and validated methods are used for primary and secondary endpoint assessments.
-
MRI-PDFF for Liver Fat Quantification (NASH): Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive and quantitative method used in the LIVIFY trial to measure changes in liver fat.[2] Adherence to a standardized imaging and analysis protocol is crucial for reproducibility.
-
eGFR and Albuminuria Measurement (Alport Syndrome): Consistent laboratory methods for assessing kidney function are essential for the ALPESTRIA-1 trial.
-
-
Employ Appropriate Statistical Analysis: The statistical analysis plan should prospectively define how potential confounders will be addressed.
-
Multivariable Models: The LIVIFY trial utilized an Analysis of Covariance (ANCOVA) model to adjust for baseline liver fat content, statin use, and T2DM status.[6] This approach helps to isolate the treatment effect of this compound from these potential confounders.
-
Data Summary Tables
Table 1: Key Inclusion and Exclusion Criteria from this compound Clinical Trials
| Criteria | LIVIFY (NASH) | ALPESTRIA-1 (Alport Syndrome) |
| Key Inclusion | Evidence of liver fibrosis (F2-F3) | Confirmed diagnosis of Alport Syndrome at risk of progression, specific eGFR and albuminuria levels |
| Key Exclusion | Other known liver diseases, significant recent weight loss | Use of CYP3A4/5 inhibitors or inducers, other significant medical conditions |
Table 2: Potential Confounding Factors and Recommended Actions
| Confounding Factor | Potential Impact | Recommended Action in Data Analysis |
| Baseline Disease Severity | May influence treatment response and progression. | Stratify analysis by baseline fibrosis stage (NASH) or eGFR/proteinuria levels (Alport Syndrome). Include as a covariate in statistical models. |
| Comorbidities (e.g., T2DM, Hypertension) | Can affect liver and kidney function independently of the study drug. | Adjust for the presence of comorbidities in multivariable statistical models. |
| Concomitant Medications | Potential for drug-drug interactions affecting this compound's metabolism and efficacy. | Document all concomitant medications. Analyze for interactions, particularly with CYP450 inducers/inhibitors. |
| Genetic Polymorphisms | Variations in metabolic enzymes (e.g., CYP450s) could alter drug exposure. | Consider pharmacogenomic sub-studies to identify genetic variants influencing response. |
Visualizations
Signaling Pathway
Caption: this compound activates the FXR signaling pathway.
Experimental Workflow
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Evaluation of the Potential for Cytochrome P450 and Transporter-Mediated Drug-Drug Interactions for Cilofexor, a Selective Nonsteroidal Farnesoid X Receptor (FXR) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. enyopharma.com [enyopharma.com]
- 6. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. This compound for Alport Syndrome · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Strategies to minimize Vonafexor degradation in experimental setups
This technical support center provides guidance on minimizing the degradation of Vonafexor in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound based on its chemical structure?
A1: Based on its chemical structure, 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid, this compound may be susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. The carboxylic acid group can undergo esterification or decarboxylation, while the sulfonylpiperazine and benzofuran rings may be subject to oxidative cleavage. The presence of chlorine atoms could also influence its reactivity.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is advisable to protect it from light and moisture. For long-term storage, keeping the compound in a tightly sealed container at low temperatures (e.g., -20°C) is recommended. When preparing solutions, use high-purity solvents and prepare them fresh for each experiment if possible.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: A forced degradation study is a common method to assess the stability of a compound. This involves exposing the compound to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, and then analyzing the sample at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Minimizing this compound Degradation
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Chemical degradation | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or covering them with aluminum foil. Prepare fresh working solutions before each experiment. |
| Appearance of unknown peaks in analytical chromatograms | Formation of degradation products | Conduct a forced degradation study to identify potential degradation products and pathways. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Inconsistent experimental results | Variable degradation rates between experiments | Standardize experimental conditions, including solvent preparation, pH, temperature, and light exposure. Use antioxidants or chelating agents if oxidative degradation is suspected. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products | Assess the solubility of this compound in different solvents and pH conditions. If precipitation occurs upon storage, it may indicate degradation. |
Experimental Protocol: Forced Degradation Study for this compound
This protocol provides a general framework for conducting a forced degradation study on this compound. Researchers should optimize the conditions based on their specific experimental needs.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Heat the solid compound or the stock solution at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
Visualizing Potential Degradation and Experimental Workflow
Below are diagrams illustrating potential degradation pathways and a typical experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Interpreting Unexpected Phenotypes in Vonafexor-Treated Animals
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected phenotypes in animal models treated with Vonafexor. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver, kidney, and gut. Its activation by bile acids, or synthetic agonists like this compound, regulates a wide array of genes involved in bile acid metabolism, inflammation, fibrosis, and glucose and lipid metabolism.
Q2: What are the intended therapeutic effects of this compound?
This compound is being investigated for its potential to treat various conditions, primarily those affecting the kidneys and liver. Clinical trials are evaluating its efficacy in Alport Syndrome, a genetic disorder leading to kidney disease, and Metabolic dysfunction-associated steatohepatitis (MASH), a severe form of fatty liver disease. Preclinical studies in mouse models of Alport syndrome and Chronic Kidney Disease (CKD) have shown that this compound can improve kidney morphology, remodeling, and function.
Q3: What are the known side effects of this compound in clinical trials?
The most commonly reported side effect in clinical trials with FXR agonists, including this compound, is pruritus (itching), which is generally mild to moderate. In a Phase IIa study for MASH, an increase in LDL-cholesterol was also noted, which is considered manageable.
Troubleshooting Guide for Unexpected Phenotypes
An unexpected phenotype is any observed effect that is not part of the known therapeutic profile or reported side effects of this compound. The following guide will help you systematically investigate these observations.
Q4: We observed unexpected changes in lipid profiles (e.g., elevated triglycerides) in our animal models. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Exaggerated Pharmacology: FXR activation is known to influence lipid metabolism. While often beneficial, the specific outcome can depend on the animal model and its metabolic state.
-
Action: Measure the expression of key FXR target genes involved in lipid metabolism (e.g., SREBP-1c, ApoC-II, ApoC-III) in the liver and intestine via qPCR. This will help determine if the observed phenotype is a direct result of on-target FXR activation.
-
-
Diet-Induced Interactions: The composition of the animal's diet can significantly impact lipid metabolism and may interact with the effects of this compound.
-
Action: Review the diet composition. If using a high-fat diet, consider a control group on a standard chow diet to isolate the effects of the drug from the diet.
-
-
Off-Target Effects: Although this compound is reported to be highly selective for FXR, off-target activity can never be fully excluded.
-
Action: If available, test a structurally different FXR agonist to see if the same phenotype is observed. This can help differentiate between a class effect of FXR agonism and a specific off-target effect of this compound.
-
Q5: Our animals are showing signs of unexpected organ toxicity (e.g., elevated liver enzymes beyond expected levels, or changes in other organs). How should we proceed?
Possible Causes and Troubleshooting Steps:
-
Dose-Related Toxicity: The dose of this compound may be too high for the specific animal model or strain.
-
Action: Perform a dose-response study to determine if the toxicity is dose-dependent. Include lower doses to identify a potential therapeutic window.
-
-
Metabolite-Induced Toxicity: A metabolite of this compound, rather than the parent compound, could be causing toxicity.
-
Action: If possible, perform pharmacokinetic and metabolite profiling to identify and quantify the major metabolites of this compound in your animal model.
-
-
Animal Model Specificity: The animal model may have a unique sensitivity to FXR activation or a specific metabolic pathway that is affected by this compound.
-
Action: Review the literature for any known idiosyncrasies of your chosen animal model. If the model is genetically modified, consider whether the genetic modification could interact with the FXR pathway.
-
Q6: We have observed unexpected behavioral changes in our animals (e.g., altered activity levels, changes in feeding behavior). What could be the explanation?
Possible Causes and Troubleshooting Steps:
-
Systemic Effects of FXR Activation: FXR is expressed in the central nervous system, although its functions there are less understood. Systemic metabolic changes can also indirectly affect behavior.
-
Action: Monitor key metabolic parameters such as blood glucose and body weight in conjunction with behavioral assessments. This can help correlate the behavioral changes with systemic metabolic shifts.
-
-
Drug-Induced Malaise: The animals may be experiencing a general feeling of being unwell, which can manifest as behavioral changes. This could be related to the known side effect of pruritus.
-
Action: Carefully observe the animals for signs of itching or other discomfort. Consider including a pair-fed control group to distinguish between reduced food intake due to malaise versus a direct effect on appetite.
-
Data Presentation
Table 1: Summary of Expected vs. Potential Unexpected Phenotypes
| Parameter | Expected Outcome with this compound | Potential Unexpected Phenotype | Initial Investigation Step |
| Kidney Function | Improved morphology, reduced fibrosis, decreased proteinuria | Worsening of renal biomarkers | Verify dosing and formulation; assess renal histology |
| Liver Health (MASH models) | Reduced liver fat, decreased liver enzymes, reduced fibrosis | Exacerbated liver injury | Measure expression of FXR target genes in the liver |
| Lipid Profile | Variable; potential for changes in triglycerides and cholesterol | Significant, unexpected dyslipidemia | Analyze diet; perform lipidomics |
| General Health | Generally well-tolerated; mild to moderate pruritus | Weight loss, lethargy, organ-specific toxicity | Conduct dose-response study; perform clinical chemistry and hematology |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
-
Tissue Collection: Euthanize animals and collect tissue samples (e.g., liver, kidney, intestine). Immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
-
RNA Extraction: Extract total RNA from tissues using a standard Trizol or column-based method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your target genes (e.g., Shp, Bsep, Fgf15/19) and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in this compound-treated animals to vehicle-treated controls.
Visualizations
Caption: Simplified signaling pathway of this compound activation of the Farnesoid X Receptor (FXR).
Caption: Logical workflow for troubleshooting unexpected phenotypes in this compound-treated animals.
Optimizing Vonafexor Dosing Frequency in Chronic Disease Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing frequency of Vonafexor in preclinical chronic disease models. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data presented for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, playing a crucial role in regulating bile acid, lipid, and glucose metabolism.[2][3][4] By activating FXR, this compound influences the transcription of target genes involved in these metabolic pathways, as well as in inflammation and fibrosis.[1][2][3]
Q2: In which chronic disease models has this compound shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in models of Metabolic Dysfunction-Associated Steatohepatitis (MASH), chronic kidney disease (CKD), and Alport syndrome.[1][5][6]
Q3: What are the known side effects of FXR agonists like this compound in preclinical studies, and how can they be managed?
A3: A common side effect associated with FXR agonists is pruritus (itching).[7][8][9][10] In preclinical models, this can manifest as increased scratching behavior. Managing this may involve careful dose selection and monitoring of animal welfare. The pruritus is generally considered a class effect of FXR agonists.[7][11]
Q4: What are the key differences between this compound and other FXR agonists?
A4: this compound is described as a second-generation, highly selective FXR agonist with a chemical structure distinct from bile acid-derived agonists.[1] This unique structure is suggested to induce a differential set of target genes, potentially leading to a better therapeutic index.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | 1. Improper drug formulation: this compound, being a small molecule, may have specific solubility requirements. | 1. Ensure proper solubilization. For oral gavage, this compound can be suspended in a vehicle like 0.5% methylcellulose.[12][13] Always prepare fresh formulations and ensure homogeneity before administration. |
| 2. Variability in oral gavage technique: Incorrect administration can lead to stress, esophageal injury, or accidental tracheal dosing, affecting drug absorption and animal welfare.[14] | 2. Standardize gavage procedure. Use appropriate gavage needle size for the animal's weight. Ensure personnel are well-trained to minimize stress and injury. Consider alternative voluntary oral administration methods if stress is a major concern.[14] | |
| 3. Animal model variability: The genetic background of mouse strains can influence disease progression and drug response. | 3. Use well-characterized and consistent animal models. For Alport syndrome, the genetic background of Col4a3-/- mice is known to affect survival.[15] | |
| Excessive scratching behavior (pruritus) | 1. On-target effect of FXR agonism: Pruritus is a known side effect of FXR agonists.[7][8][9][10][11][16] | 1. Dose-response studies: Conduct a dose-finding study to identify the lowest effective dose that minimizes scratching behavior. Closely monitor animals for signs of distress. |
| 2. Skin irritation from vehicle or drug formulation. | 2. Vehicle control: Ensure that the vehicle alone does not cause skin irritation or scratching. | |
| Difficulty in assessing therapeutic efficacy | 1. Inappropriate endpoint selection: The chosen biomarkers may not be sensitive enough to detect the therapeutic effect within the study duration. | 1. Select relevant and validated biomarkers. For MASH, these include liver fat content, liver enzymes, and fibrosis markers.[1][17] For CKD and Alport syndrome, key markers include blood urea nitrogen (BUN), urinary albumin-to-creatinine ratio (UACR), and histological analysis of renal fibrosis and inflammation.[15] |
| 2. Insufficient treatment duration: The chronic nature of the diseases may require longer treatment periods to observe significant improvements. | 2. Optimize treatment duration based on disease model progression. Preclinical studies with this compound in CKD models have shown effects after 3 weeks of treatment.[1] |
Experimental Protocols & Data
Chronic Kidney Disease (CKD) and Alport Syndrome Models
Objective: To evaluate the efficacy of this compound in reducing renal injury and fibrosis in mouse models of CKD.
Animal Models:
-
Subtotal Nephrectomy (Nx) Model: This model mimics acquired CKD through surgical removal of 75% of the renal mass.[15]
-
Col4a3-/- Mouse Model: This genetic model of Alport syndrome develops progressive glomerulonephritis and renal fibrosis.[15]
Experimental Workflow:
Dosing Regimen:
-
Administration: Daily oral gavage.[15]
-
Duration: 3 weeks (from 5 to 8 weeks of age/post-surgery).[15]
-
Vehicle: Typically a suspension in 0.5% methylcellulose.[12][13]
Quantitative Data Summary (Based on available information):
A conference abstract reported that in both the Nx and Col4a3-/- mouse models, treatment with this compound from week 5 to 8 resulted in a significant reduction of renal lesions, including glomerulosclerosis and tubular dilatations, and induced a regression of interstitial fibrosis compared to baseline at 5 weeks.[15] The treatment also significantly reduced lymphocyte and macrophage infiltration, as well as the number of activated myofibroblasts, and prevented podocyte loss.[15] The beneficial effects of this compound were reported to be greater than those of Losartan and other FXR agonists.[15]
| Parameter | This compound Treatment Effect | Model |
| Renal Lesions (Glomerulosclerosis, Tubular Dilatation) | Stopped progression | Nx and Col4a3-/- |
| Interstitial Fibrosis | Induced regression | Nx and Col4a3-/- |
| Inflammation (Lymphocyte & Macrophage Infiltration) | Significantly reduced | Nx and Col4a3-/- |
| Myofibroblast Activation | Significantly reduced | Nx and Col4a3-/- |
| Podocyte Number | Preserved (loss was stopped) | Nx and Col4a3-/- |
Note: Specific dosages (mg/kg) and quantitative values (e.g., mean ± SEM, p-values) are not publicly available in the searched resources.
Metabolic Dysfunction-Associated Steatohepatitis (MASH) Model
Objective: To assess the efficacy of this compound in a preclinical model of MASH.
Animal Model:
-
STAM™ Mouse Model: This model develops MASH with fibrosis, closely mimicking the human disease progression.[1]
Experimental Workflow:
Dosing Regimen:
-
Administration: Oral (specifics not detailed in available resources).
-
Duration: Not specified in publicly available resources.
Quantitative Data Summary (Based on available information):
Preclinical studies in the STAM™ mouse model have shown that this compound has a significant positive impact on key parameters of MASH.[1]
| Parameter | This compound Treatment Effect | Model |
| MASH Key Parameters | Significant positive impact | STAM™ |
Note: Specific dosages (mg/kg), treatment duration, and quantitative values are not publicly available in the searched resources.
Signaling Pathways
FXR Signaling in Renal Fibrosis
Activation of FXR by this compound in the kidney is believed to exert its anti-fibrotic effects through multiple pathways, including the modulation of β-catenin and YAP signaling.
FXR Signaling in Hepatic Steatosis
In the liver, this compound-mediated FXR activation helps to regulate lipid metabolism, thereby reducing steatosis. A key mechanism is the suppression of SREBP-1c, a master regulator of lipogenesis.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of FXR in Liver Inflammation during Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENYO Pharma raises €39m Series C funding to advance this compound [pharmaceutical-technology.com]
- 6. biospace.com [biospace.com]
- 7. enyopharma.com [enyopharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pruritus in Chronic Cholestatic Liver Diseases, Especially in Primary Biliary Cholangitis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Preclinical Bioavailability Assessment of Vonafexor
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the oral bioavailability of the novel FXR agonist, Vonafexor, in preclinical studies. The following information is based on established methodologies for small molecule pharmacokinetic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the preclinical oral bioavailability of this compound?
A1: The initial and most critical step is to develop and validate a robust bioanalytical method for the accurate quantification of this compound in the biological matrix of interest, typically plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity.[1][2]
Q2: Which animal models are most appropriate for this compound bioavailability studies?
A2: Rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used for initial pharmacokinetic screening.[3][4] The choice may depend on the specific metabolic pathways of this compound and their relevance to human metabolism.
Q3: How is oral bioavailability calculated in a preclinical study?
A3: Oral bioavailability (F%) is determined by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile following oral (PO) administration to the AUC following intravenous (IV) administration of the same dose. The formula is: F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.[5]
Q4: What are the key pharmacokinetic parameters to be determined in these studies?
A4: Besides oral bioavailability, other crucial parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Half-life of the drug in plasma.
-
CL: Clearance, the volume of plasma cleared of the drug per unit time.
Experimental Protocols
Protocol 1: Bioanalytical Method Development and Validation using LC-MS/MS
-
Objective: To develop a sensitive and specific LC-MS/MS method for quantifying this compound in rodent plasma.
-
Materials: this compound reference standard, internal standard (IS), control rodent plasma, acetonitrile, formic acid, water (LC-MS grade).
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Method Development:
-
Tuning: Infuse this compound and the selected IS into the mass spectrometer to optimize precursor and product ion transitions and other MS parameters.
-
Chromatography: Test different HPLC columns and mobile phase compositions to achieve good peak shape and separation from matrix components. A typical starting point is a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[7]
-
Sample Preparation: Develop a simple and reproducible sample preparation method. Protein precipitation is often a good starting point for small molecules in plasma.[8]
-
-
Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.[1]
Protocol 2: In-life Phase for Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile of this compound following oral and intravenous administration in rats.
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
IV Group: Administer this compound (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[9]
-
Sample Processing: Immediately process blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until bioanalysis.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals in the same group. | Inconsistent dosing technique (especially oral gavage). Animal stress affecting absorption. | Ensure all technicians are properly trained in dosing techniques. Allow for an acclimatization period for the animals before the study.[10] |
| No or very low drug concentration detected after oral dosing. | Poor absorption of the compound. High first-pass metabolism. Formulation issues (drug not dissolving). | Investigate the formulation to ensure the drug is solubilized. Consider in vitro permeability and metabolism assays to understand the underlying cause.[11][12] |
| LC-MS/MS signal suppression or enhancement. | Matrix effects from endogenous components in the plasma. | Optimize the sample preparation method to better clean up the sample (e.g., use solid-phase extraction). Adjust chromatography to separate the analyte from interfering components.[1][8] |
| Inconsistent peak shapes in the chromatogram. | Issues with the HPLC column or mobile phase. | Equilibrate the column sufficiently before injection. Check for blockages in the system. Prepare fresh mobile phase. |
| Calculated oral bioavailability is greater than 100%. | Non-linear clearance between IV and PO doses. Analytical error in sample quantification. Incorrect dose administration. | Verify the accuracy of the bioanalytical method and dose preparations. Consider dose-ranging studies to check for dose-dependent pharmacokinetics. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 450 ± 55 | 850 ± 120 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-t (ngh/mL) | 1250 ± 150 | 6250 ± 780 |
| AUC0-inf (ngh/mL) | 1300 ± 160 | 6500 ± 810 |
| t½ (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |
| CL (L/h/kg) | 0.77 ± 0.09 | - |
| Vd (L/kg) | 2.8 ± 0.3 | - |
| Oral Bioavailability (F%) | - | 50% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Workflow for a preclinical oral bioavailability study.
Caption: Physiological path determining oral bioavailability.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 4. [PDF] In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques | Semantic Scholar [semanticscholar.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
- 10. unmc.edu [unmc.edu]
- 11. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: Vonafexor and Obeticholic Acid in the Fight Against NASH
For researchers and drug development professionals navigating the landscape of non-alcoholic steatohepatitis (NASH) therapeutics, the farnesoid X receptor (FXR) has emerged as a pivotal target. This guide provides an objective comparison of two prominent FXR agonists, vonafexor and obeticholic acid, based on available preclinical data. We delve into their mechanisms of action, comparative efficacy in established NASH models, and the experimental frameworks used to evaluate them.
At a Glance: this compound vs. Obeticholic Acid
| Feature | This compound (EYP001) | Obeticholic Acid (OCA) |
| Drug Class | Non-steroidal, non-bile acid FXR agonist[1] | Semi-synthetic bile acid analogue, FXR agonist[2] |
| Selectivity | High selectivity for FXR over other nuclear receptors; no activity on TGR5[1] | Potent and selective FXR agonist[3] |
| Mechanism | Activates FXR, leading to a differential set of target gene induction[1] | Activates FXR, regulating bile acid synthesis, transport, and inflammation[3][4] |
| Preclinical Models Tested In | Stelic mouse model (STAM™)[1] | Methionine-choline deficient (MCD) diet, Diet-induced obesity (DIO), Ldlr-/-Leiden mice[2][5][6] |
| Key Preclinical Findings | Significant positive impact on MASH key parameters in the STAM™ model[1] | Reduces hepatic steatosis, inflammation, and fibrosis in various mouse models[2][5][6] |
Deep Dive: Mechanism of Action and Signaling Pathways
Both this compound and obeticholic acid exert their therapeutic effects by activating the farnesoid X receptor, a nuclear receptor highly expressed in the liver, intestine, and kidneys. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[1][4]
Obeticholic acid, a derivative of the primary bile acid chenodeoxycholic acid (CDCA), potently activates FXR. This activation leads to the induction of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][4] This action reduces the overall bile acid pool and protects hepatocytes from bile acid-induced toxicity. Furthermore, FXR activation by OCA has been shown to suppress inflammatory pathways, such as by inhibiting the NLRP3 inflammasome, and to have anti-fibrotic effects.[2][4]
This compound, as a non-steroidal, non-bile acid agonist, also activates FXR but is reported to induce a differential set of target genes compared to bile acid-based agonists.[1] This suggests a potential for a distinct pharmacological profile, which may translate to differences in efficacy and side effects. Preclinical studies in a severe chronic kidney disease (CKD) mouse model have suggested that this compound has strong curative effects on kidney biology, morphology, and inflammation when compared to obeticholic acid (Ocaliva).[1]
Below is a generalized diagram of the FXR signaling pathway, which is the common mechanism of action for both drugs.
Caption: Generalized FXR signaling pathway activated by this compound and Obeticholic Acid.
Preclinical Efficacy in NASH Models: A Comparative Overview
Direct head-to-head preclinical studies of this compound and obeticholic acid in the same NASH model are limited in the public domain. However, data from individual studies in well-established models provide insights into their respective efficacy.
This compound in the STAM™ Model:
Preclinical studies have demonstrated this compound's efficacy in the Stelic mouse model (STAM™), showing a significant positive impact on key parameters of metabolic dysfunction-associated steatohepatitis (MASH).[1]
Obeticholic Acid in Various Mouse Models:
Obeticholic acid has been evaluated in several preclinical NASH models, consistently demonstrating beneficial effects on liver pathology.
| NASH Model | Key Findings for Obeticholic Acid |
| Ldlr-/-.Leiden mice on a high-fat diet | Attenuated progression of liver fibrosis and reduced de novo collagen formation. Also reduced cellular inflammation in the liver.[5] |
| Diet-induced obese (DIO) and ob/ob mice | Reduced histopathological scores of hepatic steatosis and inflammation.[6] |
| Methionine-choline deficient (MCD) diet | Alleviated liver steatosis and inflammation, partly by inhibiting NLRP3 inflammasome activation.[2] |
Experimental Protocols: A Look at the Methodologies
Understanding the experimental design is crucial for interpreting preclinical data. Below are detailed protocols for two commonly used NASH models in which these FXR agonists have been tested.
STAM™ (Stelic Mouse Model) for NASH-HCC
This model is recognized for its progression from steatosis to NASH and ultimately to hepatocellular carcinoma (HCC), mimicking the human disease progression.
Caption: Workflow for the induction of NASH and HCC in the STAM™ mouse model.
Detailed Protocol:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction:
-
Disease Progression:
-
Drug Administration: The therapeutic agent (e.g., this compound) is administered for a defined period during the disease progression to evaluate its efficacy.
Methionine-Choline Deficient (MCD) Diet Model
The MCD diet model is widely used to induce steatohepatitis and fibrosis, although it is associated with weight loss, which is not typical of human NASH.
Caption: Workflow for inducing NASH using a Methionine-Choline Deficient (MCD) diet.
Detailed Protocol:
-
Animal Model: Adult male mice, often C57BL/6J strain, are commonly used.
-
Diet: Mice are fed a diet specifically lacking methionine and choline but is typically high in sucrose and contains a moderate amount of fat.[10]
-
Disease Progression:
-
Drug Administration: The compound of interest (e.g., obeticholic acid) can be administered either prophylactically (at the start of the diet) or therapeutically (after the establishment of NASH) to assess its effects.
Conclusion
Both this compound and obeticholic acid show considerable promise as FXR agonists for the treatment of NASH, as evidenced by their positive effects in various preclinical models. Obeticholic acid, being further along in clinical development, has a more extensive body of published preclinical data demonstrating its efficacy in reducing steatosis, inflammation, and fibrosis. This compound, a next-generation non-steroidal agonist, has shown significant efficacy in the STAM™ model and may offer a differentiated profile, particularly concerning its effects on renal function.
The choice between these and other emerging FXR agonists will ultimately depend on a comprehensive evaluation of their efficacy, safety, and tolerability profiles in clinical trials. The preclinical data presented here provides a foundational understanding for researchers and clinicians as they continue to explore and develop new therapeutic strategies for NASH.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.1. Animal Model [bio-protocol.org]
- 8. RNA-SEQ ANALYSIS OF LIVER FROM NASH-HCC MODEL MOUSE TREATED WITH STREPTOZOTOCIN-HIGH FAT DIET | Journal of the ASEAN Federation of Endocrine Societies [asean-endocrinejournal.org]
- 9. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
- 10. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates on Dietary Models of Nonalcoholic Fatty Liver Disease: Current Studies and Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vonafexor and Cilofexor in the Treatment of Liver Fibrosis
For researchers and drug development professionals navigating the landscape of therapies for non-alcoholic steatohepatitis (NASH) and liver fibrosis, farnesoid X receptor (FXR) agonists have emerged as a promising class of drugs. This guide provides a detailed comparison of two such non-steroidal, non-bile acid FXR agonists: Vonafexor (formerly EYP001) developed by ENYO Pharma, and Cilofexor (formerly GS-9674) from Gilead Sciences. This analysis is based on publicly available preclinical and clinical trial data.
Mechanism of Action: Targeting the Farnesoid X Receptor
Both this compound and Cilofexor are synthetic agonists of the farnesoid X receptor, a nuclear receptor highly expressed in the liver, intestines, and kidneys.[1] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[1] Activation of FXR in the liver reduces the synthesis of bile acids, leading to decreased liver fat, inflammation, and fibrosis.[2][3]
This compound is described as a second-generation, non-bile acid FXR agonist with preferential liver delivery and sustained target engagement.[4][5] Cilofexor is also a non-steroidal FXR agonist that has demonstrated anti-inflammatory and antifibrotic effects in preclinical models.[6]
Preclinical Data: Evidence of Anti-Fibrotic Activity
Cilofexor: In a rat model of NASH, cilofexor demonstrated dose-dependent anti-fibrotic effects.[7][8] Treatment with cilofexor led to a significant reduction in the Picro-Sirius red-stained area of the liver, a marker for collagen deposition and fibrosis.[7] Specifically, a dose-dependent reduction in liver fibrosis area of -41% (10 mg/kg) and -69% (30 mg/kg) was observed.[8][9] Furthermore, cilofexor treatment reduced hepatic hydroxyproline content, a quantitative measure of collagen, and decreased the expression of pro-fibrogenic genes such as col1a1 and pdgfr-β.[7][8] These effects were associated with the inactivation of hepatic stellate cells (HSCs), the primary cells responsible for liver fibrosis.[7]
This compound: Preclinical studies in the Stelic mouse model (STAM™) of NASH have shown this compound's efficacy, with a significant positive impact on key MASH parameters.[1]
Clinical Efficacy in Liver Fibrosis
Direct head-to-head clinical trials comparing this compound and Cilofexor have not been published. Therefore, a comparison of their efficacy is based on results from their respective clinical studies.
This compound: The LIVIFY Trial
The Phase IIa LIVIFY trial evaluated the safety and efficacy of this compound in patients with suspected fibrotic NASH (F2-F3 fibrosis).[4][10]
Key Efficacy Data from the LIVIFY Trial (12 Weeks) [4][10][11]
| Endpoint | Placebo | This compound (100mg QD) | This compound (200mg QD) |
| Absolute Liver Fat Content (LFC) Reduction | -2.3% | -6.3% | -5.4% |
| Relative LFC Reduction >30% | 12.5% of patients | 50.0% of patients | 39.3% of patients |
| Improvement in Liver Enzymes | Not specified | Observed | Observed |
| Reduction in Fibrosis Biomarkers | Not specified | Observed | Observed |
| Weight Loss | Not specified | Observed | Observed |
Cilofexor: The ATLAS Trial
The Phase IIb ATLAS trial investigated Cilofexor as a monotherapy and in combination with other agents in patients with bridging fibrosis or compensated cirrhosis (F3-F4) due to NASH.[12]
Key Efficacy Data from the ATLAS Trial (48 Weeks) [12]
| Endpoint | Placebo | Cilofexor (30mg) | Cilofexor/Firsocostat |
| ≥1-stage Improvement in Fibrosis without Worsening of NASH | 11% | 12% (p=0.96) | 21% (p=0.17) |
| ≥2-point NAS Reduction | Not specified | Not specified | Significantly higher proportion |
| Improvements in ALT, AST, Bilirubin, Bile Acids | Not specified | Not specified | Significant improvements |
| Improvement in ELF Score and Liver Stiffness | Not specified | Not specified | Significant improvements |
It is important to note that in the ATLAS trial, Cilofexor monotherapy did not achieve a statistically significant improvement in the primary endpoint of a ≥1-stage improvement in fibrosis without worsening of NASH compared to placebo.[12] However, the combination of Cilofexor with firsocostat showed a greater numerical improvement.[12]
Safety and Tolerability
A common side effect associated with FXR agonists is pruritus (itching).
-
This compound: In the LIVIFY trial, mild to moderate generalized pruritus was reported in 9.7% of patients in the 100mg arm and 18.2% in the 200mg arm, compared to 6.3% in the placebo group.[10][11] An increase in low-density lipoprotein cholesterol (LDL-C), another class effect of FXR agonists, was also observed.[4]
-
Cilofexor: Pruritus occurred in 20%-29% of patients treated with Cilofexor in the ATLAS trial, compared to 15% of placebo-treated patients.[12]
Experimental Protocols
LIVIFY Trial (this compound)
-
Study Design: A Phase IIa, double-blind, placebo-controlled trial conducted in two parts.[10][11]
-
Patient Population: Patients with suspected fibrotic non-alcoholic steatohepatitis (NASH).[10][11]
-
Intervention (Part B): Patients were randomized (1:1:1) to receive placebo, this compound 100 mg once daily (QD), or this compound 200 mg QD for 12 weeks.[10][11]
-
Primary Efficacy Endpoint: Reduction in liver fat content (LFC) measured by MRI-proton density fat fraction (MRI-PDFF) from baseline to week 12.[10][11]
-
Secondary Endpoints: Included reductions in corrected T1 values (a marker of liver inflammation and fibrosis) and liver enzymes.[10][11]
Rat NASH Model (Cilofexor)
-
Study Design: A preclinical dose-finding study in an animal model of NASH.[9]
-
Animal Model: NASH was induced in Wistar rats using a choline-deficient high-fat diet plus intraperitoneal sodium nitrite injections.[9]
-
Intervention: Rats received either 10 mg/kg or 30 mg/kg of Cilofexor.[9]
-
Primary Assessments: Histological readouts including Picro-Sirius-Red staining for liver fibrosis, desmin staining for activated hepatic stellate cells, and measurement of hepatic hydroxyproline content.[9] Gene expression of fibrosis markers was determined by RT-PCR.[9]
Summary and Future Directions
Both this compound and Cilofexor, as FXR agonists, have demonstrated the potential to impact the underlying pathophysiology of liver fibrosis in NASH.
-
This compound showed promising results in its Phase IIa trial, with significant reductions in liver fat and improvements in liver enzymes and fibrosis biomarkers over a 12-week period.[4][10] The observed improvements in renal function may offer a point of differentiation.[4][13]
-
Cilofexor has shown clear anti-fibrotic effects in preclinical models.[7][8] In a Phase IIb study of patients with advanced fibrosis, Cilofexor monotherapy did not meet the primary endpoint for fibrosis improvement at 48 weeks, although the combination with firsocostat showed more encouraging results.[12] It is important to note that a Phase 3 trial of Cilofexor in patients with primary sclerosing cholangitis (PSC) was terminated due to futility, although no new safety concerns were identified.[14]
Further larger and longer-term clinical trials will be necessary to fully elucidate the efficacy and safety profiles of both this compound and Cilofexor and to determine their ultimate role in the management of liver fibrosis in NASH. The development of combination therapies, as explored in the ATLAS trial, may also be a key strategy for achieving more significant anti-fibrotic effects.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 5. enyopharma.com [enyopharma.com]
- 6. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. pscpartnersregistry.org [pscpartnersregistry.org]
A Head-to-Head Comparison of Vonafexor with Other Selective FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for a variety of metabolic and inflammatory diseases, most notably Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as Non-alcoholic Steatohepatitis (NASH), and certain kidney diseases. As a nuclear receptor, FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism. A new generation of selective FXR agonists is in development, each with a unique pharmacological profile. This guide provides a head-to-head comparison of Vonafexor (EYP001), a novel non-bile acid, non-steroidal FXR agonist, with other selective FXR agonists, based on available preclinical and clinical data.
Introduction to this compound
This compound is a synthetic, orally active, selective FXR agonist that has shown promising results in clinical trials for MASH and has demonstrated potential benefits for renal function.[1][2] Its distinct chemical structure sets it apart from other FXR agonists and may contribute to a differentiated efficacy and safety profile.[3] This guide will delve into comparative data to objectively assess this compound's performance against its counterparts.
Preclinical Comparative Data
Preclinical studies provide the earliest indications of a drug's potential and its differentiation from competitors. This compound has been evaluated in various animal models of liver and kidney disease, with some studies including direct comparisons to other FXR agonists.
Efficacy in a Chronic Kidney Disease (CKD) Mouse Model
A key differentiating feature of this compound is its demonstrated efficacy in preclinical models of chronic kidney disease. In a severe CKD mouse model, this compound was compared directly with the first-generation FXR agonist Ocaliva (obeticholic acid) and another selective agonist, Nidufexor.
| Parameter | This compound | Ocaliva | Nidufexor | Losartan (Standard of Care) |
| Effect on Kidney Morphology & Remodeling | Strong & Significant Curative Effect | Less Effective than this compound | Less Effective than this compound | Less Effective than this compound |
| Effect on Renal Interstitial Fibrosis | Strong & Significant Curative Effect | Less Effective than this compound | Less Effective than this compound | Less Effective than this compound |
| Effect on Inflammation | Strong & Significant Curative Effect | Less Effective than this compound | Less Effective than this compound | Less Effective than this compound |
| Table 1: Preclinical Comparison in a Severe CKD Mouse Model after 3 weeks of treatment.[3] Data is qualitative as reported by the source. |
Efficacy in a MASH (STAM™) Mouse Model
The Stelic Animal Model (STAM™) is a widely used mouse model that recapitulates the progression of MASH. Preclinical studies have demonstrated this compound's efficacy in this model, highlighting its potential as a treatment for advanced liver disease.
| Parameter | This compound | Comparator Data |
| Impact on MASH Key Parameters | Significant Positive Impact | While direct head-to-head data in the STAM model is limited in the public domain, other FXR agonists like Tropifexor have also shown efficacy in reducing fibrosis and NAFLD activity scores in this model.[4] |
| Table 2: Preclinical Efficacy of this compound in the STAM™ Mouse Model for MASH.[3] |
Clinical Comparative Data
Direct head-to-head clinical trials comparing this compound with other selective FXR agonists are not yet available. Therefore, this section presents a comparative overview of data from separate clinical trials in patients with MASH. It is important to note that variations in study design, patient populations, and endpoints make direct comparisons challenging.
Efficacy in MASH (Phase II Studies)
The following table summarizes key efficacy endpoints from Phase II clinical trials of this compound (LIVIFY), Ocaliva (REGENERATE - Phase III interim), Cilofexor (ATLAS), and Nidufexor/Tropifexor (FLIGHT-FXR).
| Parameter | This compound (LIVIFY, 12 weeks)[1][5] | Ocaliva (REGENERATE, 18 months)[6][7] | Cilofexor (ATLAS, 48 weeks)[8][9] | Nidufexor/Tropifexor (FLIGHT-FXR, 12 weeks)[10][11] |
| Dose(s) | 100 mg QD, 200 mg QD | 10 mg QD, 25 mg QD | 30 mg QD | 140 µg QD, 200 µg QD (Tropifexor) |
| Primary Endpoint Met | Yes (Reduction in Liver Fat Content) | Yes (Fibrosis improvement without worsening of NASH) | No (Fibrosis improvement without worsening of NASH) | Yes (Dose-dependent reductions in hepatic fat and ALT) |
| ≥1-stage Fibrosis Improvement (without worsening of NASH) | Not a primary endpoint at 12 weeks | 23.1% (25 mg) vs. 11.9% (placebo) | 12% (monotherapy) vs. 11% (placebo) | Not reported at 12 weeks |
| NASH Resolution (without worsening of fibrosis) | Not a primary endpoint at 12 weeks | 11.7% (25 mg) vs. 8% (placebo) | Uncommon in all groups | Not reported at 12 weeks |
| Liver Fat Content Reduction (Absolute Change) | -6.3% (100 mg) vs. -2.3% (placebo) | Not a primary endpoint | Not a primary endpoint | Significant reductions observed |
| Relative Liver Fat Content Reduction >30% | 50.0% (100 mg) vs. 12.5% (placebo) | Not reported | Not reported | ~70% (100 mg Nidufexor) vs. <5% (placebo) |
| ALT Reduction | Significant reductions observed | Significant reductions observed | Significant reductions observed | Significant reductions observed |
| Body Weight Reduction | Significant reductions observed | Not a consistent finding | Not a primary focus | Significant reductions observed |
| Improvement in Renal Function (eGFR) | Yes, observed in active arms | Not a primary reported outcome | Improvement observed with Cilofexor/Firsocostat combination | Not a primary reported outcome |
| Table 3: Comparative Efficacy of Selective FXR Agonists in MASH Clinical Trials. Data is from separate trials and not from a head-to-head study. |
Safety and Tolerability Profile
A critical aspect of FXR agonist development is managing class-specific side effects, particularly pruritus (itching) and effects on lipid profiles.
| Adverse Event | This compound (LIVIFY, 12 weeks)[1] | Ocaliva (REGENERATE, 18 months)[7] | Cilofexor (ATLAS, 48 weeks)[8][9] | Nidufexor/Tropifexor (FLIGHT-FXR, 12 weeks)[10] |
| Pruritus (Itching) | 9.7% (100 mg), 18.2% (200 mg) vs. 6.3% (placebo) - mostly mild to moderate | Most common adverse event, leading to discontinuation in 9% of the 25 mg group | 20-29% (with Cilofexor) vs. 15% (placebo) | Most common adverse event, dose-dependent |
| LDL-Cholesterol | Increase manageable with lower doses and statins | Increases observed | Not a primary safety concern reported | No change reported for Nidufexor |
| HDL-Cholesterol | Not specified | Decreases observed | Not specified | Marginal fall with Nidufexor |
| Table 4: Comparative Safety and Tolerability of Selective FXR Agonists in MASH Clinical Trials. Data is from separate trials and not from a head-to-head study. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: FXR Activation Pathway by this compound and other agonists.
Caption: Preclinical Experimental Workflow for CKD Mouse Model.
Experimental Protocols
Detailed experimental protocols for the head-to-head preclinical studies are proprietary. However, based on standard methodologies, a general outline is provided below.
In Vivo Chronic Kidney Disease (CKD) Mouse Model
-
Animal Model: A severe CKD model is induced in mice, often through surgical procedures like 5/6 nephrectomy or by genetic modification.
-
Treatment Groups: Mice are randomized into several treatment arms: Vehicle (placebo), this compound, Ocaliva, Nidufexor, and a positive control such as Losartan. Drugs are typically administered daily via oral gavage for a specified period (e.g., 3 weeks).
-
Endpoint Analysis:
-
Kidney Morphology and Remodeling: Kidneys are harvested, fixed, and sectioned. Histological staining (e.g., H&E, PAS) is used to assess glomerular and tubular injury, and tissue remodeling.
-
Renal Interstitial Fibrosis: Fibrosis is quantified using stains like Masson's trichrome or Sirius red. Immunohistochemistry for fibrosis markers (e.g., collagen I, α-SMA) is also performed.
-
Inflammation: Infiltration of inflammatory cells (e.g., macrophages) is assessed by immunohistochemistry (e.g., F4/80 staining). Expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured by qPCR or ELISA.
-
Renal Function: Blood and urine samples are collected to measure markers of renal function such as blood urea nitrogen (BUN), serum creatinine, and urinary albumin-to-creatinine ratio (UACR).
-
Clinical Trial Protocol for MASH (LIVIFY - this compound)
-
Study Design: A Phase IIa, multicenter, randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: Patients with suspected fibrotic MASH (F2-F3 fibrosis).[1]
-
Intervention: Patients are randomized to receive placebo or this compound at different doses (e.g., 100 mg QD, 200 mg QD) for a defined treatment period (e.g., 12 weeks).[1]
-
Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in liver fat content, as measured by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[1]
-
Secondary Efficacy Endpoints: These often include changes in liver enzymes (ALT, AST, GGT), markers of fibrosis (e.g., Enhanced Liver Fibrosis [ELF] score, Pro-C3), body weight, lipid parameters, and glycemic control.[1]
-
Safety and Tolerability Assessment: Monitoring of adverse events (with a focus on pruritus), vital signs, and laboratory parameters throughout the study.[1]
Conclusion
Based on the available data, this compound demonstrates a promising profile as a selective FXR agonist. Preclinically, it has shown a potentially superior curative effect on kidney disease markers compared to Ocaliva and Nidufexor, a significant differentiating factor.[3] In a Phase II clinical trial for MASH, this compound led to significant reductions in liver fat, improvements in liver enzymes, and weight loss, coupled with a manageable safety profile.[1][5] A notable finding from the LIVIFY trial was the improvement in renal function in patients treated with this compound.[1]
While direct head-to-head clinical comparisons are lacking, the data from separate trials suggest that this compound's efficacy in reducing liver fat is robust. Its safety profile, particularly the incidence and severity of pruritus, appears to be in line with or potentially more favorable than other FXR agonists. The unique potential for renal benefits positions this compound as a compelling candidate for further development, particularly for the large subset of MASH patients with comorbid kidney disease. Further long-term studies are needed to confirm these findings and to fully elucidate this compound's place in the evolving landscape of MASH therapeutics.
References
- 1. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]
- 3. This compound series – ENYO Pharma [enyopharma.com]
- 4. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nidufexor Lowers ALT and Liver Fat at 12 Weeks in NASH Patients [natap.org]
- 11. novartis.com [novartis.com]
Vonafexor Shows Promise in Novel Kidney Disease Models, Offering a Potential New Avenue for Treatment
Lyon, France – For researchers, scientists, and drug development professionals vested in the fight against chronic kidney disease (CKD), the landscape of potential therapeutics is an area of intense focus. New preclinical data on Vonafexor (EYP001), a novel farnesoid X receptor (FXR) agonist developed by ENYO Pharma, is showing significant therapeutic potential in established and novel models of kidney disease. This comparison guide provides an objective analysis of this compound's performance against other alternatives, supported by available experimental data.
This compound is a synthetic, non-steroidal, non-bile acid FXR agonist that demonstrates high selectivity for its target receptor.[1] This specificity is a key differentiator from other FXR agonists and may contribute to its unique efficacy profile. The farnesoid X receptor is a nuclear receptor primarily expressed in the liver, kidney, and gut, where it plays a crucial role in regulating bile acid metabolism, inflammation, and fibrosis.[1]
Preclinical Efficacy in Validated Kidney Disease Models
This compound has been evaluated in two key preclinical models that represent different facets of chronic kidney disease: an acquired model of CKD and a genetic model of Alport syndrome.
In a severe mouse model of Chronic Kidney Disease (CKD) , specifically the subtotal nephrectomy (Nx) model which mimics the progressive loss of renal mass, this compound demonstrated a significant curative effect. After only three weeks of treatment, it showed marked improvements in kidney morphology, remodeling, renal interstitial fibrosis, and inflammation. Notably, these effects were reported to be superior to those of the standard-of-care treatment Losartan, as well as other FXR agonists like Ocaliva and Nidufexor.[1][2]
In a preclinical model of Alport syndrome , a genetic disorder characterized by progressive kidney disease, this compound also showed strong positive effects. Specifically, in the Col4a3-/- mouse model, which recapitulates the human disease, this compound treatment led to significant improvements in kidney morphology, remodeling, and overall renal function.[1]
While specific quantitative data from these head-to-head preclinical comparisons are not yet publicly available in detail, the qualitative descriptions from primary sources indicate a robust and potentially superior efficacy profile for this compound.
Clinical Validation in Alport Syndrome
Recent preliminary data from the ALPESTRIA-1 Phase 2 clinical trial, presented at the American Society of Nephrology (ASN) Kidney Week 2025, provides the first clinical evidence of this compound's efficacy in patients with progressive Alport syndrome.[3]
The open-label study evaluated this compound on top of a stable standard of care, which included RAS blockade and SGLT2 inhibitors for most patients. The results were striking: the historical decline in estimated glomerular filtration rate (eGFR) of –5.6 mL/min/1.73m²/year was reversed to an on-treatment annualized slope of +7.0 mL/min/1.73m²/year.[3] This significant improvement in kidney function, without a corresponding increase in the urine albumin-to-creatinine ratio (UACR), suggests a potential disease-modifying effect beyond simple hemodynamic changes.[3]
| Parameter | Historical Pre-Baseline (3-year slope) | On-Treatment with this compound (24-week annualized slope) | p-value |
| eGFR Slope | -5.6 mL/min/1.73m²/yr | +7.0 mL/min/1.73m²/yr | 0.0008 |
| UACR | Baseline: 859 ± 548 mg/g | Week 24: 790 mg/g | > 0.05 |
| Data from the ALPESTRIA-1 Phase 2 Trial in patients with progressive Alport Syndrome.[3] |
Comparison with Current Standard of Care and Alternatives
The primary comparator in preclinical studies was Losartan , an angiotensin II receptor blocker (ARB) that is a cornerstone of current CKD therapy. ARBs work by blocking the renin-angiotensin system, reducing blood pressure and proteinuria. While effective in slowing disease progression, they do not halt or reverse the underlying fibrosis and inflammation. The preclinical findings suggest that this compound's mechanism, which directly targets pathways of fibrosis and inflammation, may offer a complementary and potentially more direct therapeutic benefit.[2]
Other FXR agonists, such as Ocaliva (obeticholic acid) and Nidufexor , were also used as comparators. While these agents also activate FXR, this compound's distinct chemical structure as a non-bile acid agonist may lead to a different profile of gene activation and potentially a better therapeutic window.[1]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound is centered on the activation of the Farnesoid X Receptor (FXR). The following diagram illustrates the simplified signaling pathway.
Caption: this compound activates the FXR, leading to downstream therapeutic effects.
The preclinical validation of this compound followed a rigorous experimental workflow, as outlined below.
Caption: Workflow of preclinical studies evaluating this compound in mouse models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
Subtotal (5/6) Nephrectomy (Nx) CKD Model
This model induces chronic kidney disease by surgically reducing the renal mass, leading to hypertension, proteinuria, and progressive glomerulosclerosis and interstitial fibrosis, closely mimicking human CKD progression.
-
Animal Model: Male mice (e.g., FVB/N strain) are typically used.
-
Surgical Procedure: A two-step surgical procedure is performed. In the first surgery, two-thirds of the left kidney is removed (e.g., by ligation of the upper and lower poles followed by excision). One week later, a second surgery is performed to remove the entire right kidney (contralateral nephrectomy).
-
Treatment: In the cited studies, mice were treated with this compound, Losartan, or other NR1H4 agonists by daily oral gavage, starting from 5 weeks post-surgery and continuing for 3 weeks until the endpoint at 8 weeks.[2]
-
Endpoint Analysis: At 8 weeks, animals are sacrificed, and kidneys are harvested for analysis. Blood and urine are collected for measurement of renal function markers (e.g., serum creatinine, BUN, albuminuria). Kidney tissue is processed for:
-
Histology: Staining with Periodic acid-Schiff (PAS) and Masson's trichrome to quantify glomerulosclerosis and interstitial fibrosis.
-
Immunohistochemistry: Staining for markers of inflammation (e.g., macrophages) and myofibroblast activation.
-
Gene and Protein Expression: Quantitative RT-PCR, Western blot, and RNAseq are performed on kidney tissue to analyze the expression of FXR target genes and pathways related to fibrosis and inflammation.[2]
-
Col4a3-/- Mouse Model of Alport Syndrome
This is a genetic model where a knockout of the Col4a3 gene, which codes for a type IV collagen chain essential for the glomerular basement membrane (GBM), leads to a phenotype that closely resembles human autosomal recessive Alport syndrome.
-
Animal Model: Mice with a homozygous deletion of the Col4a3 gene (Col4a3-/-) are used. These mice spontaneously develop progressive glomerulonephritis, hematuria, and proteinuria, leading to end-stage renal disease.
-
Treatment: Treatment with this compound via daily oral gavage was initiated at 5 weeks of age and continued until 8 weeks of age.[2] This timing is critical as significant renal lesions are already present at 5 weeks.
-
Endpoint Analysis: Similar to the Nx model, analysis at the study endpoint includes:
-
Renal Function: Measurement of proteinuria and blood urea nitrogen (BUN).
-
Histology: Assessment of glomerulosclerosis, tubular damage, and interstitial fibrosis.
-
Immunohistochemistry: Quantification of podocyte number and inflammatory cell infiltration.[2]
-
Conclusion
This compound represents a promising, mechanistically distinct therapeutic candidate for chronic kidney disease and Alport syndrome. Preclinical data strongly suggest that its targeted activation of the FXR pathway leads to potent anti-fibrotic and anti-inflammatory effects, which appear to be superior to the current standard of care and other FXR agonists in head-to-head comparisons. The recent positive clinical data from the ALPESTRIA-1 study in Alport syndrome patients further validates this approach, showing a remarkable reversal of eGFR decline. For the research and drug development community, this compound's progression through clinical trials warrants close attention as it may offer a much-needed, disease-modifying therapy for patients with progressive kidney diseases.
References
Benchmarking Vonafexor's Anti-inflammatory Activity Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and anti-fibrotic activity of Vonafexor (EYP001), a selective Farnesoid X Receptor (FXR) agonist, against established standards of care in relevant preclinical and clinical settings. The data presented is based on publicly available information from clinical trials and scientific conference abstracts.
Executive Summary
This compound is a synthetic, non-steroidal, non-bile acid FXR agonist currently under development for the treatment of metabolic and fibrotic diseases, including non-alcoholic steatohepatitis (NASH) and Alport syndrome.[1] Its mechanism of action centers on the activation of the Farnesoid X Receptor, a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways. Preclinical and clinical data suggest that this compound possesses potent anti-inflammatory and anti-fibrotic properties, positioning it as a promising therapeutic candidate. This guide will delve into the available data to benchmark its performance against other therapeutic agents.
Data Presentation
Preclinical Anti-inflammatory and Anti-fibrotic Activity of this compound
Preclinical studies have evaluated this compound in various animal models of chronic kidney disease (CKD) and NASH. A key study presented at the American Society of Nephrology (ASN) Kidney Week 2023 investigated this compound in a subtotal nephrectomy (Nx) model and a Col4a3-/- mouse model of Alport syndrome.[2] In these models, this compound was compared with other FXR agonists and the standard-of-care angiotensin II receptor blocker, Losartan.
Table 1: Preclinical Comparison of this compound with Standard of Care in a CKD Mouse Model
| Parameter | This compound | Other FXR Agonists | Losartan |
| Effect on Renal Lesions (Glomerulosclerosis, Tubular Dilatations) | Stopped progression and induced regression of interstitial fibrosis[2] | Not specified | Not specified |
| Reduction in Immune Cell Infiltration (Lymphocytes, Macrophages) | Significantly reduced[2] | Not specified | Not specified |
| Reduction in Myofibroblast Activation | Significantly reduced[2] | Not specified | Not specified |
| Podocyte Loss | Halted[2] | Not specified | Not specified |
| Overall Efficacy | Described as "unique" and "higher than that of Losartan"[2] | Implied to be less effective than this compound[2] | Less effective than this compound[2] |
Note: Specific quantitative data from this preclinical study is not publicly available. The table reflects the qualitative descriptions from the conference abstract.
In a preclinical model of NASH, the STAM™ mouse model, this compound demonstrated a significant positive impact on key parameters of the disease.[1]
Clinical Anti-inflammatory and Metabolic Effects of this compound (LIVIFY Phase IIa Study)
The LIVIFY trial was a Phase IIa study evaluating the safety and efficacy of this compound in patients with F2-F3 NASH.[3]
Table 2: Key Efficacy Endpoints from the LIVIFY Phase IIa Study (12 Weeks)
| Endpoint | This compound 100mg (once daily) | This compound 200mg (once daily) | Placebo |
| Absolute Reduction in Liver Fat Content | -6.3%[3] | -5.4%[3] | -2.3%[3] |
| Mean Relative Reduction in Liver Fat Content | 30.5%[3] | 25.3%[3] | 10.6%[3] |
| Patients with >30% Relative Reduction in Liver Fat | 58%[4] | Not specified | 22%[4] |
| Improvement in Kidney Function | Observed improvement[3][4] | Observed improvement[3][4] | Deterioration observed[4] |
| Effect on Body Weight and Waist Circumference | Reduction observed[4] | Reduction observed[4] | Not specified |
Experimental Protocols
Preclinical Models
-
Chronic Kidney Disease (CKD) Models:
-
Subtotal Nephrectomy (Nx) Model: This model involves the surgical removal of a significant portion of the kidney mass, leading to progressive kidney damage, fibrosis, and inflammation, mimicking human CKD.[2]
-
Col4a3-/- Mouse Model of Alport Syndrome: These mice have a genetic mutation in the Col4a3 gene, leading to a defective collagen IV network in the glomerular basement membrane. This results in a phenotype that closely resembles human Alport syndrome, characterized by progressive kidney fibrosis and inflammation.[2]
-
-
Non-alcoholic Steatohepatitis (NASH) Model:
-
STAM™ Mouse Model: This is a widely used model for NASH that involves the induction of diabetes with streptozotocin in newborn mice, followed by a high-fat diet. These mice develop steatosis, inflammation, and fibrosis that progresses to hepatocellular carcinoma, mirroring the progression of human NASH.[1]
-
Clinical Trial (LIVIFY Study)
The LIVIFY study was a randomized, double-blind, placebo-controlled Phase IIa trial. Patients with F2-F3 NASH were randomized to receive once-daily oral doses of this compound (100mg or 200mg) or a placebo for 12 weeks. The primary endpoint was the reduction in liver fat content, as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[3]
Mandatory Visualization
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the activation of the Farnesoid X Receptor (FXR). FXR activation has been shown to antagonize key pro-inflammatory signaling pathways, including the NF-κB and NLRP3 inflammasome pathways.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow
The following diagram illustrates a general workflow for preclinical evaluation of an anti-inflammatory agent like this compound in an animal model of disease.
Caption: A typical preclinical experimental workflow.
Conclusion
The available data indicates that this compound holds significant promise as a potent anti-inflammatory and anti-fibrotic agent. Its mechanism of action, through the activation of FXR and subsequent inhibition of pro-inflammatory pathways, provides a strong rationale for its therapeutic potential in diseases like NASH and Alport syndrome. While direct quantitative comparisons from preclinical studies are limited in the public domain, the qualitative evidence suggests a superior or unique profile compared to some current standards of care. The positive results from the Phase IIa LIVIFY study in NASH patients further support its development. Further research and the publication of more detailed preclinical and clinical data will be crucial to fully elucidate the comparative efficacy of this compound.
References
A Comparative Analysis of Vonafexor and First-Generation FXR Agonists: Assessing the Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a promising therapeutic target for non-alcoholic steatohepatitis (NASH). Activation of FXR regulates bile acid homeostasis, lipid and glucose metabolism, and inflammatory and fibrotic pathways. While first-generation FXR agonists have demonstrated efficacy, their therapeutic window has been narrowed by notable side effects. This guide provides a detailed comparison of the second-generation FXR agonist, Vonafexor (EYP001), with first-generation compounds, focusing on their therapeutic index, supported by experimental data from key clinical trials.
Executive Summary
This compound, a non-bile acid, non-steroidal FXR agonist, has shown a promising efficacy and safety profile in clinical trials, suggesting a potentially improved therapeutic index compared to first-generation FXR agonists like obeticholic acid (OCA). While both classes of drugs demonstrate target engagement and beneficial effects on liver health, differences in their side-effect profiles, particularly concerning pruritus and lipid metabolism, are critical considerations for drug development.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize key quantitative data from the Phase IIa LIVIFY trial for this compound and the Phase III REGENERATE trial for the first-generation FXR agonist, Obeticholic Acid (OCA).
Table 1: Efficacy in NASH Clinical Trials
| Parameter | This compound (LIVIFY Trial - 12 Weeks)[1][2] | Obeticholic Acid (REGENERATE Trial - 18 Months)[3] |
| Primary Endpoint | Reduction in Liver Fat Content (LFC) via MRI-PDFF | Fibrosis improvement by ≥1 stage with no worsening of NASH OR NASH resolution with no worsening of fibrosis |
| Reduction in LFC (Absolute) | -6.3% (100mg QD) vs. -2.3% (Placebo) | Not the primary endpoint |
| Patients with >30% Relative LFC Reduction | 50.0% (100mg QD) vs. 12.5% (Placebo) | Not reported |
| Fibrosis Improvement (≥1 stage) | Not assessed at 12 weeks | 22.4% (25mg) vs. 9.6% (Placebo) |
| NASH Resolution | Not assessed at 12 weeks | 6.5% (25mg) vs. 3.5% (Placebo) (p=0.093) |
| Improvement in Liver Enzymes (ALT) | Significant reduction observed | Significant reduction observed |
| Renal Function (eGFR) | Improved in active arms | Not a primary endpoint |
Table 2: Safety and Tolerability Profile
| Adverse Event | This compound (LIVIFY Trial - 12 Weeks)[1][4] | Obeticholic Acid (REGENERATE Trial - 18 Months)[3] |
| Pruritus (Itching) | 9.7% (100mg QD), 18.2% (200mg QD) vs. 6.3% (Placebo) - Generally mild to moderate | 54.8% (25mg) vs. 19.5% (Placebo) - Often a reason for discontinuation |
| LDL Cholesterol Increase | Observed, manageable with statins | Significant increase, often requiring management |
| Gallbladder-related Events | Not reported as a significant issue | More frequent with OCA 25mg |
Experimental Protocols
A summary of the key experimental methodologies employed in the LIVIFY and REGENERATE trials is provided below to facilitate understanding and replication of the findings.
Histological Assessment in NASH (REGENERATE Trial)
-
Methodology: Liver biopsies are the gold standard for assessing NASH histology. To minimize inter-observer variability, a consensus panel approach is utilized.[5][6][7][8]
-
Procedure:
-
Two independent panels, each consisting of three board-certified pathologists with expertise in liver pathology, are established.
-
Pathologists undergo specific training on the NASH Clinical Research Network (CRN) scoring system for steatosis (0-3), lobular inflammation (0-3), hepatocellular ballooning (0-2), and fibrosis (0-4).[6]
-
Digitalized whole-slide images of baseline and follow-up liver biopsies are independently reviewed by each pathologist.
-
A consensus score for each feature is determined if at least two of the three pathologists agree.
-
In cases of disagreement, the three pathologists convene for a joint review to reach a final consensus score.[5][6][7][8]
-
Non-invasive Measurement of Liver Fat: MRI-PDFF (LIVIFY Trial)
-
Methodology: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive, quantitative, and reproducible biomarker for assessing hepatic steatosis.[9][10][11][12]
-
Procedure:
-
Patients undergo a baseline and follow-up MRI scan of the liver.
-
A specific multi-echo gradient echo imaging sequence is used to acquire data.
-
Post-processing software is used to generate a PDFF map of the liver, which quantifies the fraction of protons bound to fat.
-
The mean PDFF is calculated from multiple regions of interest (ROIs) placed within the liver parenchyma, avoiding major blood vessels and biliary ducts.
-
The absolute and relative changes in PDFF from baseline are calculated to assess the treatment effect.
-
Assessment of Pruritus (Both Trials)
-
Methodology: The Visual Analog Scale (VAS) is a widely used subjective tool to quantify the intensity of pruritus.[13][14][15][16][17]
-
Procedure:
-
Patients are provided with a 10 cm horizontal line anchored by "no itch" at one end (0 cm) and "worst imaginable itch" at the other end (10 cm).
-
Patients are asked to mark a point on the line that best represents the severity of their itching over a specified period (e.g., the last 24 hours).
-
The distance from the "no itch" end to the patient's mark is measured in centimeters to provide a continuous numerical score.
-
Scores can be categorized for analysis (e.g., mild, moderate, severe).[14]
-
Measurement of LDL Cholesterol (Both Trials)
-
Methodology: Serum LDL cholesterol levels are a key safety parameter in FXR agonist trials. The beta-quantification method is considered the gold standard.[18][19] However, for large clinical trials, direct enzymatic assays or calculation using the Friedewald, Martin/Hopkins, or Sampson equations are commonly used, especially when triglyceride levels are within an acceptable range.[18][20]
-
Procedure (General):
-
Fasting blood samples are collected from patients at baseline and specified follow-up visits.
-
Serum is separated and analyzed for total cholesterol, HDL cholesterol, and triglycerides using standardized automated laboratory methods.
-
LDL cholesterol is either measured directly using a homogeneous enzymatic assay or calculated using an appropriate formula (e.g., Friedewald: LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5) for mg/dL).
-
For more detailed analysis of lipoprotein particles, as was done in some OCA studies, nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the concentration and size of LDL subfractions.[21][22][23]
-
Mandatory Visualization
FXR Signaling Pathway
The following diagram illustrates the key signaling pathways activated by FXR agonists.
Caption: FXR agonist signaling cascade in hepatocytes.
Experimental Workflow for a NASH Clinical Trial
The following diagram outlines a typical workflow for a clinical trial investigating a novel therapeutic for NASH.
Caption: Generalized workflow of a NASH clinical trial.
Discussion and Conclusion
The data presented suggests that this compound, a second-generation FXR agonist, may possess a wider therapeutic index compared to first-generation agonists like OCA. While both demonstrate efficacy in improving markers of liver health, this compound appears to have a more favorable safety profile, particularly concerning the incidence and severity of pruritus.[24][25] The improvement in renal function observed with this compound is another potential differentiating factor.[24][25][26]
The mechanisms underlying the adverse effects of FXR agonists are an active area of research. Pruritus is thought to be an on-target effect of FXR activation, potentially mediated by the induction of signaling molecules like interleukin-31. The increase in LDL cholesterol is also considered a class effect, though the exact mechanisms are complex and may involve alterations in bile acid synthesis and cholesterol metabolism.[21][22][23] The observation that the LDL increase with this compound is manageable with statins is a crucial clinical consideration.[1][4]
References
- 1. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enyopharma.com [enyopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. enyopharma.com [enyopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Utility of pathologist panels for achieving consensus in NASH histologic scoring in clinical trials: Data from a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of pathologist panels for achieving consensus in NASH histologic scoring in clinical trials: Data from a phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Search [escholarship.org]
- 9. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Research Techniques Made Simple: Itch Measurement in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. itchforum.net [itchforum.net]
- 15. medicaljournalssweden.se [medicaljournalssweden.se]
- 16. thekingsleyclinic.com [thekingsleyclinic.com]
- 17. Assessment of the Visual Analogue Score in the Evaluation of the Pruritus of Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdc.gov [cdc.gov]
- 20. Best practice for LDL-cholesterol: when and how to calculate | Journal of Clinical Pathology [jcp.bmj.com]
- 21. Effects of obeticholic acid on lipoprotein metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact of Obeticholic Acid on the Lipoprotein Profile in Patients with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of obeticholic acid on the lipoprotein profile in patients with non-alcoholic steatohepatitis [escholarship.org]
- 24. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 25. fiercebiotech.com [fiercebiotech.com]
- 26. Clinical studies – ENYO Pharma [enyopharma.com]
In Vitro Potency of Vonafexor and Other Non-Bile Acid FXR Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver, intestines, kidneys, and adrenal glands, is a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has made it a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This guide provides an objective in vitro potency comparison of Vonafexor and other prominent non-bile acid FXR agonists, supported by available experimental data.
Data Presentation: Comparative In Vitro Potency
The following table summarizes the in vitro potency (EC50 values) of selected non-bile acid FXR agonists. It is important to note that these values have been compiled from various studies and may have been determined using different experimental assays and conditions. Therefore, direct comparisons should be made with caution. A consistent, head-to-head comparison under identical experimental conditions would be necessary for a definitive potency ranking.
| Compound | EC50 (nM) | Assay Type | Cell Line | Reference |
| This compound (EYP001) | Potent FXR agonist (specific EC50 not publicly disclosed) | - | - | [1] |
| EDP-305 | 8 | Full-length human FXR reporter assay | HEK293 | [2][3][4] |
| 34 | Chimeric FXR reporter assay | CHO | [5] | |
| Tropifexor (LJN452) | 0.2 - 2.6 | FRET assay | - | [6] |
| 9.5 | BSEP-luc reporter gene assay | - | [7] | |
| Nidufexor (LMB763) | 690 | BSEP-luc reporter gene assay | - | [8] |
| Cilofexor (GS-9674) | 43 | Not specified | - | [9] |
Disclaimer: The EC50 values presented in this table are sourced from different publications and were not determined in a head-to-head comparative study. Variations in experimental protocols, including the specific cell line, reporter construct, and assay conditions, can significantly influence the outcome.
Experimental Protocols
The in vitro potency of FXR agonists is typically determined using cell-based reporter gene assays or biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Cell-Based FXR Reporter Gene Assay
This method is widely used to assess the ability of a compound to activate the FXR signaling pathway within a cellular context.
Principle: A host cell line (e.g., HEK293T or CHO) is transiently or stably transfected with two key genetic constructs:
-
An expression vector for the human FXR.
-
A reporter vector containing a luciferase gene under the control of an FXR-responsive promoter element (e.g., from the bile salt export pump - BSEP - gene).
When an FXR agonist binds to and activates the expressed FXR protein, the receptor translocates to the nucleus, binds to the promoter in the reporter construct, and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.
General Protocol:
-
Cell Culture and Transfection: Adherent cells are cultured in appropriate media. For transient transfection, cells are co-transfected with the FXR expression plasmid and the reporter plasmid. For stable cell lines, these elements are already integrated into the genome.
-
Compound Treatment: The transfected cells are seeded into multi-well plates and treated with various concentrations of the test compounds (e.g., this compound and other FXR agonists). A known FXR agonist, such as GW4064 or chenodeoxycholic acid (CDCA), is typically used as a positive control.
-
Incubation: The cells are incubated with the compounds for a specific period (e.g., 18-24 hours) to allow for FXR activation and subsequent luciferase expression.
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated using a suitable curve-fitting model.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a biochemical method that directly measures the interaction of the FXR protein with a coactivator peptide in the presence of an agonist.
Principle: This assay relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.
-
The FXR protein is typically tagged with a donor fluorophore (e.g., a terbium cryptate-labeled antibody that binds to a tag on FXR).
-
A peptide fragment of a coactivator protein (like SRC-1) is labeled with an acceptor fluorophore (e.g., d2).
In the absence of an agonist, FXR and the coactivator peptide do not interact, and no FRET signal is generated. When an agonist binds to FXR, it undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores close enough for energy transfer to occur, resulting in a detectable FRET signal.
General Protocol:
-
Reagent Preparation: The tagged FXR protein, the labeled coactivator peptide, and the test compounds are prepared in an appropriate assay buffer.
-
Assay Plate Setup: The reagents and various concentrations of the test compounds are added to the wells of a microplate.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The FRET signal is plotted against the compound concentration to determine the EC50 value for the agonist-induced interaction.
Mandatory Visualization
Below are diagrams illustrating the FXR signaling pathway and a typical experimental workflow for an in vitro FXR agonist potency assay.
Caption: Simplified FXR signaling pathway upon agonist binding.
Caption: Workflow for a cell-based FXR agonist reporter assay.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcsb.org [rcsb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vonafexor and Nidufexor in Preclinical Chronic Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational farnesoid X receptor (FXR) agonists, Vonafexor (EYP001) and Nidufexor (LMB763), based on available data from their evaluation in models of Chronic Kidney Disease (CKD). Both molecules are synthetic, non-steroidal, non-bile acid FXR agonists designed to leverage the therapeutic potential of FXR activation in metabolic and fibrotic diseases.
Mechanism of Action: FXR Agonism in CKD
Farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver, intestine, and kidneys.[1] Its activation plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] In the context of CKD, FXR agonism has demonstrated protective effects through various mechanisms, including the reduction of inflammation, fibrosis, and oxidative stress.[1][2] Activation of FXR can modulate pathways involved in the accumulation of extracellular matrix, a hallmark of renal fibrosis.[3]
Preclinical Efficacy in CKD Models
Direct comparative preclinical studies have positioned this compound favorably against other FXR agonists, including Nidufexor.
This compound: Preclinical Evidence in Non-Diabetic CKD
Preclinical investigations of this compound have been conducted in two key models of non-diabetic CKD: a 75% subtotal nephrectomy (Nx) model, which mimics CKD progression due to a reduction in renal mass, and the Col4a3-/- mouse model of Alport syndrome, a genetic disorder characterized by progressive kidney disease.
In a severe CKD mouse model, this compound demonstrated a significant curative effect on kidney morphology, renal interstitial fibrosis, and inflammation after only three weeks of treatment, with effects reported to be superior to those of Nidufexor, Ocaliva, and the standard-of-care, Losartan.[4] A study presented at a major nephrology conference highlighted that this compound stopped the progression of glomerulosclerosis and tubular dilatations, and more notably, induced a regression of established interstitial fibrosis in the 75% nephrectomy model. Furthermore, the treatment significantly reduced lymphocyte and macrophage infiltration, myofibroblast activation, and halted podocyte loss. Similar beneficial effects were observed in the Col4a3-/- model of Alport syndrome.
Nidufexor: Focus on Diabetic Kidney Disease
Publicly available data on Nidufexor in the context of kidney disease primarily stems from a clinical trial in patients with diabetic kidney disease.[5] In this study, Nidufexor was observed to reduce albuminuria, a key marker of kidney damage, after 24 weeks of treatment.[5] However, the trial did not demonstrate a significant change in the estimated glomerular filtration rate (eGFR) within this timeframe.[5] There is a lack of publicly available preclinical data for Nidufexor in non-diabetic CKD models, which limits a direct comparison with the preclinical findings for this compound.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data for this compound and Nidufexor in CKD models. It is important to note the limitations of comparing preclinical data for one compound with clinical data for another, especially in different etiologies of CKD.
Table 1: Preclinical Efficacy of this compound in CKD Mouse Models [4]
| Parameter | 75% Nephrectomy Model | Col4a3-/- (Alport Syndrome) Model |
| Glomerulosclerosis | Progression stopped | Not specified |
| Tubular Dilatation | Progression stopped | Not specified |
| Interstitial Fibrosis | Regression of established fibrosis | Curative effect observed |
| Inflammation | Significant reduction in lymphocyte and macrophage infiltration | Curative effect observed |
| Podocyte Number | Loss stopped | Not specified |
| Myofibroblast Activation | Significantly reduced | Not specified |
| Overall Efficacy vs. Comparators | Superior to Nidufexor, Ocaliva, and Losartan | Superior to Nidufexor, Ocaliva, and Losartan |
Table 2: Clinical Data for Nidufexor in Diabetic Kidney Disease (24-week study) [5]
| Parameter | Outcome |
| Albuminuria | Significant reduction compared to placebo |
| eGFR | No meaningful change compared to placebo |
| Safety | No new safety concerns identified |
Experimental Protocols
Detailed methodologies for the key preclinical models are outlined below.
75% Subtotal Nephrectomy (Nx) Mouse Model
This model induces CKD by surgically reducing the renal mass, leading to hyperfiltration and subsequent renal injury in the remnant kidney.
-
Animal Model: Male FVB/N mice are commonly used for their susceptibility to developing progressive renal disease in this model.[6]
-
Surgical Procedure: A two-step surgical procedure is typically performed.[7]
-
Step 1: Under anesthesia, two of the three branches of the left renal artery are ligated, inducing infarction of approximately two-thirds of the left kidney. Alternatively, the upper and lower poles of the left kidney are surgically excised.[8]
-
Step 2: One week after the first surgery, a right total nephrectomy is performed, leaving the remnant of the left kidney to sustain renal function.[7]
-
-
Treatment: In the this compound study, mice were treated by daily oral gavage from 5 to 8 weeks after the initial surgery.
-
Endpoint Analysis: Renal lesions are quantified using histological staining (e.g., Masson's trichrome for fibrosis, PAS for glomerulosclerosis) and immunohistochemistry for markers of inflammation (e.g., CD3 for lymphocytes, F4/80 for macrophages) and fibrosis (e.g., alpha-smooth muscle actin for myofibroblasts). Podocyte numbers can be assessed by staining for podocyte-specific markers like Wilms' tumor 1 (WT1).
Col4a3-/- Mouse Model of Alport Syndrome
This is a genetic model of Alport syndrome, where a knockout of the Col4a3 gene leads to a defective glomerular basement membrane and progressive kidney failure.
-
Animal Model: Mice homozygous for the Col4a3 mutation (Col4a3-/-) on a susceptible genetic background (e.g., 129/SvJ) are used.[9] These mice develop progressive glomerulonephritis, proteinuria, and end-stage renal disease.[9][10]
-
Treatment: In the this compound study, mice were treated by daily oral gavage from 5 to 8 weeks of age.
-
Endpoint Analysis: Efficacy is evaluated by monitoring proteinuria, blood urea nitrogen (BUN), and serum creatinine levels.[9] Histological analysis of kidney sections is performed to assess glomerulosclerosis, interstitial fibrosis, and inflammation.[10]
Visualizing the Molecular Pathway and Experimental Workflow
FXR Signaling Pathway in Renal Fibrosis
The following diagram illustrates the proposed mechanism by which FXR agonists like this compound and Nidufexor can mitigate renal fibrosis.
Figure 1: Simplified signaling pathway of FXR agonism in mitigating renal fibrosis.
Experimental Workflow for Preclinical CKD Model Studies
The diagram below outlines the typical workflow for evaluating therapeutic agents in the 75% nephrectomy and Col4a3-/- mouse models.
Figure 2: General experimental workflow for preclinical CKD studies.
Conclusion
Based on the available preclinical data, this compound demonstrates a robust and potentially superior anti-fibrotic and anti-inflammatory efficacy in non-diabetic models of CKD when compared to other FXR agonists, including Nidufexor, and the standard-of-care, Losartan. The ability of this compound to induce regression of established fibrosis is a particularly noteworthy finding.
Nidufexor has shown a clinical benefit in reducing albuminuria in patients with diabetic kidney disease, although its effect on eGFR in the short term was not significant. The lack of directly comparable preclinical data for Nidufexor in non-diabetic CKD models makes a definitive head-to-head comparison challenging.
Further research, including the publication of detailed quantitative data from the comparative preclinical studies of this compound and potential future studies of Nidufexor in non-diabetic CKD models, will be crucial for a more complete understanding of the relative therapeutic potential of these two FXR agonists in the broader context of chronic kidney disease. The ongoing Phase 2 clinical trial of this compound in Alport syndrome will provide valuable insights into its translation to human kidney disease.
References
- 1. Role of FXR in Renal Physiology and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the farnesoid X receptor in kidney health and disease: a potential therapeutic target in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor activation protects against renal fibrosis via modulation of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound series – ENYO Pharma [enyopharma.com]
- 5. novctrd.com [novctrd.com]
- 6. researchgate.net [researchgate.net]
- 7. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refining the Mouse Subtotal Nephrectomy in Male 129S2/SV Mice for Consistent Modeling of Progressive Kidney Disease With Renal Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. Searching for a treatment for Alport syndrome using mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Vonafexor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the investigational therapeutic agent Vonafexor (EYP001) and evaluates its synergistic effects when combined with other therapies. This compound is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a key regulator of metabolic and inflammatory pathways.[1]
This document summarizes available preclinical and clinical data, outlines experimental methodologies from cited studies, and presents signaling pathways and experimental workflows through detailed diagrams.
Mechanism of Action: FXR Agonism
This compound selectively activates the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestines, and kidneys.[1] FXR plays a crucial role in regulating the expression of genes involved in bile acid metabolism, lipid and glucose homeostasis, inflammation, and fibrosis.[1] Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Below is a diagram illustrating the signaling pathway of this compound through FXR activation.
Synergistic Effects in Chronic Hepatitis B (CHB)
Preclinical and clinical studies have explored the combination of this compound with pegylated-interferon (peg-IFN) for the treatment of chronic hepatitis B. Preclinical data has suggested a synergistic effect between this compound and peg-IFN, with this compound potentially enabling the innate immune response necessary for a functional cure in HBeAg-negative patients.
A Phase 2a clinical trial (Study EYP001-203) evaluated the safety and efficacy of this compound in combination with peg-IFN in viremic CHB patients.
Experimental Protocol: Study EYP001-203 (Phase 2a)
-
Objective: To assess the safety, tolerability, and efficacy of this compound in combination with peg-IFN in viremic patients with chronic hepatitis B.
-
Study Design: A proof-of-concept study.
-
Patient Population: Viremic patients with chronic hepatitis B (HBeAg negative).
-
Treatment Regimen: this compound administered in combination with pegylated-Interferon (peg-IFN).
-
Duration: 16 weeks of treatment.
-
Primary Endpoint: Reduction in HBsAg levels from baseline.
The workflow for this clinical trial is illustrated in the diagram below.
Quantitative Data from Study EYP001-203
The following table summarizes the key efficacy data from the 16-week interim analysis of the Study EYP001-203.
| Parameter | Result | Citation |
| Primary Endpoint: HBsAg Reduction | Average reduction of ≥ 1 log10 IU/mL | |
| HBV DNA Suppression | 100% of subjects had HBV DNA levels below the lower limit of quantification (LLOQ) between weeks 16 and 20. |
Additive Effects with Nucleoside Analogues in Hepatitis B Virus (HBV) Infection
In vitro studies using HepaRG cells, a human hepatoma cell line that can differentiate into hepatocyte-like cells and supports HBV replication, have suggested that this compound has an additive anti-HBV effect when combined with nucleoside analogues such as Entecavir or Tenofovir.[2] These studies indicate that this compound inhibits the HBV replication cycle, leading to significant reductions in HBV DNA, HBsAg, and HBeAg secretion.[2]
While the specific quantitative data and detailed protocols from these preclinical studies are not publicly available, the findings suggest a potential for combination therapy with existing standard-of-care nucleoside analogues for CHB.
Potential for Combination Therapy in Non-alcoholic Steatohepatitis (NASH)
The complex pathophysiology of NASH, involving metabolic dysregulation, inflammation, and fibrosis, makes it a prime candidate for combination therapies. Enyo Pharma has indicated plans to trial this compound in combination with other treatments for NASH to maximize therapeutic benefits.[3] The rationale for such combinations is based on the potential for synergistic or additive effects by targeting different pathways involved in NASH pathogenesis.
Potential combination strategies for this compound in NASH could include agents with complementary mechanisms of action, such as:
-
Glucagon-like peptide-1 (GLP-1) receptor agonists: To enhance metabolic control and weight loss.
-
Acetyl-CoA carboxylase (ACC) inhibitors: To further reduce de novo lipogenesis.
-
C-C chemokine receptor type 2 (CCR2) / type 5 (CCR5) antagonists: To target inflammatory pathways.
Preclinical studies in animal models of NASH would be required to validate the synergistic potential of these combinations before progressing to clinical trials. Currently, specific preclinical data on this compound in combination with other agents for NASH are not publicly available.
Comparison with Other FXR Agonists
This compound is a second-generation, non-bile acid FXR agonist. This structural difference may confer a distinct pharmacological profile compared to first-generation, bile-acid derived FXR agonists like obeticholic acid (OCA).
| Feature | This compound (EYP001) | Obeticholic Acid (OCA) |
| Structure | Non-steroidal, non-bile acid | Bile acid derivative |
| Selectivity | High selectivity for FXR vs. other nuclear receptors | FXR agonist |
| TGR5 Activity | No activity | - |
| Clinical Development (NASH) | Phase 2a (LIVIFY study) completed[4] | Phase 3 (REGENERATE study) |
| Reported Side Effects | Pruritus (generally mild to moderate)[4] | Pruritus, increase in LDL-cholesterol |
Summary and Future Directions
This compound has demonstrated promising activity as an FXR agonist in preclinical models and clinical trials for liver and kidney diseases. The available data supports its potential for use in combination with other therapeutic agents to achieve synergistic or additive effects, particularly in chronic hepatitis B and potentially in NASH.
Future research should focus on:
-
Publication of detailed quantitative data and protocols from preclinical studies evaluating the synergistic effects of this compound with peg-IFN and nucleoside analogues.
-
Preclinical evaluation of this compound in combination with other therapeutic agents for NASH in relevant animal models to identify promising combination strategies.
-
Well-designed clinical trials to assess the safety and efficacy of this compound-based combination therapies in larger patient populations.
The continued investigation of this compound, both as a monotherapy and as part of combination regimens, holds significant promise for addressing the unmet medical needs in chronic liver and kidney diseases.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ENYO Pharma Announces Positive this compound (EYP001) Results for the LIVIFY Phase 2a Study in F2-F3 NASH Patients over 12 weeks - BioSpace [biospace.com]
- 4. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Vonafexor: A Comparative Guide Using FXR Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of Vonafexor, a farnesoid X receptor (FXR) agonist, with a focus on confirming its on-target effects using FXR knockout (KO) models. We will delve into the mechanism of action, comparative data with other FXR agonists, and detailed experimental protocols.
Introduction to this compound and the Role of FXR
This compound (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the farnesoid X receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver, kidneys, and gut.[2] It plays a critical role in regulating the metabolism of bile acids, lipids, and glucose, as well as modulating inflammatory and fibrotic processes.[2][3][4] As an FXR agonist, this compound is being investigated for the treatment of various conditions, including metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH), Alport syndrome, and other chronic kidney diseases.[2][5][6]
Validating that the therapeutic effects of a drug candidate like this compound are a direct result of its interaction with its intended target, FXR, is a cornerstone of preclinical and clinical development. The use of FXR knockout (KO) animal models is the definitive method for this purpose. By comparing the drug's effects in wild-type (WT) animals with those in animals lacking the FXR gene, researchers can unequivocally distinguish on-target from off-target effects.
FXR Signaling Pathway
Upon activation by an agonist such as this compound, FXR forms a heterodimer with the retinoid X receptor (RXR).[7][8] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[7][9] Key downstream targets include genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.
Caption: FXR signaling pathway activated by this compound.
Experimental Workflow for On-Target Validation
The following diagram outlines a typical workflow for validating the on-target effects of this compound using wild-type and FXR knockout mouse models.
Caption: Workflow for validating this compound's on-target effects.
Comparative Efficacy of this compound in Wild-Type vs. FXR Knockout Models
The table below summarizes the expected outcomes when treating wild-type and FXR knockout animals with this compound. The absence of a pharmacological response in the knockout model is the key indicator of on-target activity.
| Parameter | Wild-Type (WT) + this compound | FXR Knockout (KO) + this compound | Interpretation of On-Target Effect |
| FXR Target Gene Expression | |||
| SHP (Nr0b2) mRNA | ↑↑ (Significant Increase) | ↔ (No Change) | SHP induction is FXR-dependent. |
| BSEP (Abcb11) mRNA | ↑ (Increase) | ↔ (No Change) | BSEP upregulation is FXR-dependent. |
| FGF19/Fgf15 mRNA | ↑ (Increase) | ↔ (No Change) | FGF19/15 induction is FXR-dependent. |
| Cyp7a1 mRNA | ↓ (Decrease) | ↔ (No Change) | Cyp7a1 repression is FXR-dependent. |
| Physiological/Biochemical Markers | |||
| Serum Bile Acids | ↓ (Decrease) | ↔ (No Change) | Regulation of bile acid homeostasis is FXR-dependent. |
| Liver Triglycerides | ↓ (Decrease) | ↔ (No Change) | Improvement in steatosis is FXR-dependent. |
| Markers of Kidney Function | ↑ (Improvement) | ↔ (No Change) | Renal protective effects are FXR-dependent.[2][10] |
Detailed Experimental Protocols
Animal Models and Treatment
-
Animals: Male C57BL/6 wild-type mice and FXR-null (knockout) mice on a C57BL/6 background are used.[11] Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Treatment: this compound is administered via oral gavage once daily for a specified period (e.g., 7-14 days).[12] A vehicle control (e.g., 0.5% methylcellulose) is administered to the control groups. Dosages can range based on the study design, with doses such as 100 mg/kg or 200 mg/kg being previously reported in clinical trials.[1][13]
Gene Expression Analysis by Quantitative PCR (qPCR)
-
Tissue Harvesting: At the end of the treatment period, animals are euthanized, and tissues (liver, kidney, intestine) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is isolated from ~30 mg of frozen tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: 1-2 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the genes of interest (e.g., Shp, Bsep, Fgf15, Cyp7a1), and a SYBR Green or TaqMan-based master mix.
-
Data Analysis: Gene expression levels are normalized to a stable housekeeping gene (e.g., Gapdh, Actb). The relative expression is calculated using the ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., SHP, BSEP) overnight at 4°C. After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Comparison with Other FXR Agonists
This compound is a second-generation FXR agonist developed to optimize the therapeutic window and minimize side effects associated with earlier compounds.[13]
| Feature | This compound (EYP001) | Obeticholic Acid (OCA) | Cilofexor (GS-9674) | Tropifexor (LJN452) |
| Type | Non-steroidal, non-bile acid | Semi-synthetic bile acid analog | Non-steroidal | Non-steroidal |
| Selectivity | High selectivity for FXR over other nuclear receptors like TGR5.[2] | Activates both FXR and TGR5 | Selective for FXR | Potent and selective for FXR |
| Potency | Potent FXR agonist.[12] | Potent FXR agonist | Potent FXR agonist | Highly potent FXR agonist |
| Key Clinical Findings | Reduced liver fat, improved liver enzymes and kidney function.[1][10][13] | Improved liver histology in NASH, but with side effects. | Reduced liver fat and fibrosis markers. | Reduced liver fat and liver enzymes.[14] |
| Reported Side Effects | Mild, transient pruritus (itching); manageable increase in LDL-C.[1][13] | Significant pruritus, increased LDL-C. | Pruritus, increased LDL-C. | Pruritus, increased LDL-C. |
Logical Framework for On-Target Validation
The logic behind using FXR knockout models is straightforward and provides robust evidence of a drug's mechanism of action.
Caption: Logical diagram for validating on-target effects.
Conclusion
The validation of this compound's on-target effects through the use of FXR knockout models is an indispensable step in its development. This approach provides irrefutable evidence that its therapeutic benefits in preclinical models of liver and kidney disease are mediated through the intended FXR pathway. The data generated from these studies, when compared with other FXR agonists, helps to build a comprehensive profile of this compound's selectivity, potency, and potential clinical advantages. The detailed protocols provided herein offer a standardized framework for researchers to rigorously assess the on-target activity of this compound and other novel FXR modulators.
References
- 1. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 2. This compound series – ENYO Pharma [enyopharma.com]
- 3. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound by Enyo Pharma for Alport Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Farnesoid X Receptor Agonists and Validation of Their Efficacy in Activating Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells into Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]
- 11. Role of farnesoid X receptor in establishment of ontogeny of phase-I drug metabolizing enzyme genes in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
How does Vonafexor's efficacy in Alport syndrome models compare to other treatments?
This guide provides a detailed comparison of Vonafexor's efficacy against other therapeutic agents in animal models of Alport syndrome. It is intended for researchers, scientists, and professionals in drug development, offering an objective overview supported by available preclinical data. The guide summarizes quantitative outcomes, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of the current therapeutic landscape for this rare genetic kidney disease.
Introduction to Alport Syndrome and Therapeutic Strategies
Alport syndrome is a hereditary nephropathy characterized by progressive kidney failure, hearing loss, and ocular abnormalities.[1] It arises from mutations in the COL4A3, COL4A4, or COL4A5 genes, which encode the α3, α4, and α5 chains of type IV collagen, a critical component of the glomerular basement membrane (GBM).[1][2] The defective GBM structure leads to proteinuria, glomerulosclerosis, and interstitial fibrosis, culminating in end-stage renal disease.[3]
Current standard-of-care focuses on inhibiting the renin-angiotensin-aldosterone system (RAAS) with angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs) to slow disease progression.[4] However, these treatments are not curative, creating a significant unmet need for novel therapies. This guide focuses on this compound (EYP001a), an investigational farnesoid X receptor (FXR) agonist, and compares its preclinical performance with established and emerging treatments in validated Alport syndrome mouse models.
Mechanism of Action: Targeting Diverse Pathways
Effective treatment for Alport syndrome may involve targeting multiple pathological pathways, including inflammation, fibrosis, and oxidative stress. This compound and its comparators act on distinct molecular targets.
This compound (FXR Agonist)
This compound is a synthetic, non-steroidal, non-bile acid agonist of the farnesoid X receptor (FXR).[5] FXR is a nuclear receptor highly expressed in the kidney, liver, and gut.[5] Its activation by this compound regulates a suite of genes involved in controlling inflammation, fibrosis, and metabolism, which are key drivers of kidney damage in Alport syndrome.[5][6]
Comparator Therapeutic Pathways
Other treatments for Alport syndrome target different pathogenic mechanisms. ACE inhibitors and ARBs block the RAAS pathway to reduce proteinuria and intraglomerular pressure. Bardoxolone methyl is an activator of Nrf2, a key regulator of cellular antioxidant responses.[7] Finerenone is a non-steroidal mineralocorticoid receptor (MR) antagonist that has shown anti-fibrotic effects.[8]
Preclinical Efficacy Comparison
The primary animal model used for Alport syndrome research is the Col4a3 knockout (Col4a3-/-) mouse, which recapitulates the severe, autosomal recessive form of the human disease.[2][9] These mice develop progressive glomerulonephritis, proteinuria, and kidney failure.[9] The table below summarizes the efficacy of this compound and other treatments in this and similar models.
| Treatment | Mechanism | Mouse Model | Key Efficacy Outcomes | Citations |
| This compound | FXR Agonist | Severe Alport syndrome mouse model | Strongly improved kidney morphology, remodeling, and renal function. (Specific quantitative data not publicly available). | [5][6] |
| Ramipril | ACE Inhibitor | Col4a3-/- | Doubled median survival time vs. untreated controls. Reduced proteinuria and suppressed tubulointerstitial fibrosis. | [2][10][11] |
| Ramipril + Empagliflozin | ACEi + SGLT2i | Col4a3-/- | Extended mean survival by ~2 weeks vs. vehicle (77.3 to 80.3 days). | [8] |
| Ramipril + Empagliflozin + Finerenone | ACEi + SGLT2i + MR Antagonist | Col4a3-/- | Extended mean survival by ~4 weeks vs. dual therapy (80.3 to 103.1 days). Significantly suppressed interstitial inflammation and fibrosis. | [8] |
| Anti-microRNA-21 | miRNA-21 Inhibitor | Col4a3-/- | Significantly slowed kidney disease progression and improved survival. | [4] |
| Bardoxolone Methyl | Nrf2 Activator | Not studied in Alport animal models. | In clinical trials, preserved eGFR but raised safety concerns (worsening albuminuria, potential for increased intraglomerular pressure). | [4][12][13] |
Experimental Protocols & Methodologies
Reproducibility and accurate interpretation of preclinical data rely on understanding the underlying experimental designs.
Typical Experimental Workflow
Preclinical studies in Alport syndrome models generally follow a standardized workflow, from animal model selection and treatment administration to endpoint analysis.
Key Methodologies
-
Animal Models : The most frequently used model is the Col4a3-/- mouse, which has a variable lifespan depending on the genetic background (e.g., ~66 days on a 129X1/SvJ background vs. ~194 days on C57BL/6J).[2][14] This variability is critical when comparing results across different studies. X-linked Alport syndrome is modeled using Col4a5 mutant mice.[15]
-
Treatment Administration : Treatments are typically initiated either prophylactically before the onset of significant proteinuria or therapeutically after the disease is established.[8] Administration routes vary and include oral gavage, admixture in food, or incorporation into drinking water.
-
Efficacy Endpoints :
-
Survival : A key hard endpoint in severe models, as mice with end-stage renal disease are euthanized or die.[11]
-
Renal Function : Measured by the urinary albumin-to-creatinine ratio (UACR) as an indicator of proteinuria and blood urea nitrogen (BUN) or serum creatinine to assess waste filtration.[9]
-
Histopathology : Kidney tissues are stained (e.g., PAS, Masson's Trichrome) and scored by pathologists to quantify glomerulosclerosis (scarring of the glomeruli) and tubulointerstitial fibrosis.[8]
-
Gene and Protein Expression : Analysis of markers for inflammation (e.g., cytokines) and fibrosis (e.g., TGF-β1, collagen I) provides mechanistic insight into a drug's effect.[10]
-
Protocol for Finerenone Combination Study[8]
-
Model : Col4a3-deficient mice.
-
Study Design : A preclinical randomized controlled trial initiated at 6 weeks of age when mice already had elevated serum creatinine, albuminuria, and established kidney damage.
-
Treatment Groups : (1) Vehicle, (2) Ramipril (10 mg/kg), (3) Ramipril + Empagliflozin (30 mg/kg), (4) Ramipril + Empagliflozin + Finerenone (10 mg/kg). Treatments were administered as food admixes.
-
Primary Endpoint : Mean survival.
-
Secondary Endpoints : Histopathology, pathomics, and RNA sequencing to assess effects on the tubulointerstitium.
Discussion and Conclusion
Preclinical data from Alport syndrome mouse models demonstrate that targeting various pathological pathways can slow disease progression. The standard of care, RAAS inhibition with drugs like Ramipril, has a robust effect, significantly extending survival in Col4a3-/- mice.[2][11]
This compound, acting through the FXR pathway, has shown promise in a severe Alport model by improving kidney morphology and function.[5][6] While specific quantitative data from head-to-head comparisons are not yet available in the public domain, its mechanism of targeting both inflammation and fibrosis suggests it could offer significant therapeutic benefit. Its efficacy relative to the standard of care remains to be determined.
Emerging strategies show the potential for even greater efficacy through combination therapy. The addition of the MR antagonist Finerenone to a background of RAAS and SGLT2 inhibition resulted in the most significant survival benefit observed in a therapeutic-stage intervention study, highlighting the synergistic potential of targeting multiple pathways.[8]
References
- 1. A Current Landscape on Alport Syndrome Cases: Characterization, Therapy and Management Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for a treatment for Alport syndrome using mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Design and Baseline Characteristics of the CARDINAL Trial: A Phase 3 Study of Bardoxolone Methyl in Patients with Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Therapies for Alport Syndrome [frontiersin.org]
- 5. This compound series – ENYO Pharma [enyopharma.com]
- 6. ENYO Pharma Announces a €39 Million Series C Financing and FDA Clearance to Advance this compound in a Phase 2 Clinical Trial for Patients With Alport Syndrome [businesswire.com]
- 7. Bardoxolone in Alport Syndrome: The CARDINAL trial — NephJC [nephjc.com]
- 8. Finerenone Added to RAS/SGLT2 Blockade for CKD in Alport Syndrome. Results of a Randomized Controlled Trial with Col4a3-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. Effects of Bardoxolone Methyl in Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CARDINAL Trial of Bardoxolone Methyl in Alport Syndrome: When Marketing Interests Prevail over Patients Clinical Needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A mouse model for X-linked Alport syndrome induced by Del-ATGG in the Col4a5 gene [frontiersin.org]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Vonafexor in a Research Setting
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vonafexor. The following procedures are designed to ensure the safe handling and disposal of this farnesoid X receptor (FXR) agonist in a laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its pure or concentrated forms, a comprehensive approach to safety is essential. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Fume Hood: All work involving the weighing, dissolving, or aliquoting of powdered this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for any signs of degradation or puncture before use and disposed of as chemical waste after handling the compound.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes or dust.[1]
-
Lab Coat: A clean, buttoned lab coat should be worn to protect personal clothing and skin from contamination.
-
Respiratory Protection: For operations with a high potential for aerosol or dust generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator may be necessary.
| Control Measure | Specification | Purpose |
| Engineering Control | Certified Chemical Fume Hood | To contain and exhaust airborne particulates and vapors. |
| Hand Protection | Nitrile Gloves | To prevent skin contact with the chemical. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (as needed) | To prevent inhalation of aerosols or fine dust. |
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety and experimental integrity when working with this compound.
Preparation and Handling:
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.
-
Pre-Handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing and Solution Preparation:
-
Conduct all weighing of powdered this compound within a fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated or disposed of.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. This compound is often dissolved in solvents like DMSO.[2]
-
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place. Aliquoting solutions can help prevent degradation from repeated freeze-thaw cycles.[2]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Disposal Procedure:
-
Collection: Use separate, clearly labeled containers for solid and liquid chemical waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. The preferred method for pharmaceutical waste disposal is high-temperature incineration.[3]
For unused or expired solid this compound, follow institutional guidelines for chemical waste disposal. If no such guidelines are available, the following steps, adapted from general pharmaceutical disposal recommendations, can be considered for small research quantities, but always consult with your EHS office first:
-
Remove the this compound from its original container.
-
Mix the powder with an undesirable substance like used coffee grounds or cat litter.[4]
-
Place the mixture in a sealed plastic bag or container to prevent leakage.[4][5]
-
Dispose of the sealed container in the designated solid hazardous waste stream.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
